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  • Product: 1-(4-Fluorophenyl)pyrrolidin-3-amine
  • CAS: 859164-73-1

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(4-Fluorophenyl)pyrrolidin-3-amine: A Technical Guide to Scaffold Characterization

Executive Summary In the landscape of central nervous system (CNS) drug discovery, rigidified aliphatic amines paired with halogenated aromatic rings represent a privileged class of pharmacophores. 1-(4-Fluorophenyl)pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, rigidified aliphatic amines paired with halogenated aromatic rings represent a privileged class of pharmacophores. 1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS: 859164-73-1) is a highly versatile chemical building block frequently utilized in the synthesis of monoamine transporter (MAT) inhibitors, sigma receptor ligands, and aminergic G-protein coupled receptor (GPCR) modulators.

This whitepaper outlines the authoritative in vitro pharmacological frameworks required to evaluate this scaffold. Rather than merely listing standard operating procedures, this guide explores the mechanistic causality behind experimental design—detailing how the structural nuances of the fluorophenyl and pyrrolidin-3-amine moieties dictate target engagement, metabolic stability, and safety liabilities.

Structural Rationale & Mechanistic Causality

To design a robust in vitro screening cascade, we must first deconstruct the physicochemical properties of the molecule:

  • The 4-Fluorophenyl Moiety (Metabolic & Binding Optimization): The strategic placement of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it effectively blocks cytochrome P450 (e.g., CYP2D6/CYP3A4)-mediated para-hydroxylation, drastically improving the intrinsic clearance ( CLint​ ) in microsomal assays[1]. Second, the highly electronegative nature of fluorine modulates the electron density of the aromatic ring and can engage in halogen bonding within the hydrophobic pockets of target proteins, enhancing binding affinity[2].

  • The Pyrrolidin-3-amine Core (Target Engagement & Liability): The primary amine at the 3-position of the pyrrolidine ring is highly basic (pKa ~9.5) and remains predominantly protonated at physiological pH (7.4). This cationic center is the critical pharmacophore required to form a salt bridge with conserved aspartate residues (e.g., Asp98 in SERT, Asp79 in DAT) in monoamine transporters[3]. However, this same basicity is a known liability for off-target binding to the hERG potassium channel, necessitating rigorous safety pharmacology screening[4].

Interaction Target Aminergic Target (e.g., SERT / DAT / GPCR) Amine 3-Aminopyrrolidine (Basic Amine pKa ~9.5) Amine->Target Primary Pharmacophore Asp Conserved Aspartate (Salt Bridge Formation) Amine->Asp Electrostatic Fluoro 4-Fluorophenyl (Lipophilic/Halogen Bond) Fluoro->Target Secondary Pharmacophore Hydrophobic Hydrophobic Pocket (Pi-Pi / Halogen Bonding) Fluoro->Hydrophobic Lipophilic

Caption: Logical interaction map of the 1-(4-fluorophenyl)pyrrolidin-3-amine pharmacophore.

Core In Vitro Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the critical steps and internal controls required to profile derivatives of 1-(4-fluorophenyl)pyrrolidin-3-amine.

Monoamine Transporter (SERT/DAT) Radioligand Binding Assay

Causality: To quantify the orthosteric binding affinity ( Ki​ ) of the compound at serotonin (SERT) and dopamine (DAT) transporters. Radioligand displacement is preferred over functional uptake for initial screening as it isolates binding thermodynamics from transport kinetics[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT or DAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of the test compound (serial dilutions from 10−10 to 10−5 M).

    • 50μL of radioligand: [3H] -citalopram (1 nM final) for SERT, or [3H] -WIN35428 (1.5 nM final) for DAT.

    • 100μL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation (Controls): Include a total binding well (vehicle only) and a Non-Specific Binding (NSB) well containing a saturating concentration of a reference inhibitor (e.g., 10 µM fluoxetine for SERT; 10 µM nomifensine for DAT).

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

In Vitro Safety Pharmacology: hERG Automated Patch-Clamp

Causality: The basic primary amine of the pyrrolidine ring is a known liability for interacting with the Tyr652 and Phe656 residues in the inner cavity of the hERG ( Kv​11.1 ) potassium channel. Inhibition of hERG delays cardiac repolarization, leading to QT interval prolongation[4]. Automated whole-cell patch-clamp is the gold standard for quantifying this liability[5].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE). Prime the microfluidic chips with intracellular solution (130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2)[5][6].

  • Voltage Protocol: Establish whole-cell configuration (seal resistance > 50 M Ω ). Apply a voltage step protocol: hold at -80 mV, step to +40 mV for 2 seconds to activate and inactivate the channels, then step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application & Self-Validation: Apply the test compound in ascending concentrations (e.g., 0.1, 1, 10 µM) for 5 minutes per concentration. Critical Control: The assay is only validated if the positive control (0.1 µM E-4031) produces >80% inhibition of the tail current, and the negative control (0.1% DMSO) shows <10% run-down[5][6].

Workflow A 1-(4-Fluorophenyl)pyrrolidin-3-amine Scaffold Synthesis B Primary Screening (Radioligand Binding: SERT/DAT) A->B C Functional Assays (Neurotransmitter Uptake) B->C D Safety Pharmacology (hERG Patch-Clamp) C->D E ADME Profiling (Microsomal Stability) C->E F Lead Optimization (SAR Refinement) D->F E->F

Caption: In vitro pharmacological screening workflow for fluorinated pyrrolidine scaffolds.

Quantitative Data Presentation

When evaluating derivatives of the 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold, researchers should benchmark their empirical data against established pharmacological parameters for this structural class. The table below summarizes representative target metrics required for successful lead optimization.

Pharmacological ParameterAssay System / MethodologyRepresentative Target RangeImplications for Lead Optimization
SERT Affinity ( Ki​ ) Radioligand Binding ( [3H] -Citalopram)10 - 500 nMHigh affinity requires precise spatial orientation of the basic amine relative to the fluorophenyl ring.
DAT Affinity ( Ki​ ) Radioligand Binding ( [3H] -WIN35428)50 - 1000 nMSelectivity over DAT is often required to minimize psychostimulant and abuse liabilities.
hERG Inhibition ( IC50​ ) Automated Patch-Clamp (Whole-cell)> 10 µMIf IC50​ < 1 µM, reduce lipophilicity (LogD) or sterically hinder the primary amine to weaken pore binding.
Microsomal Stability ( t1/2​ ) Human Liver Microsomes (HLM)> 60 minThe para-fluoro substitution typically ensures excellent stability against CYP-mediated aromatic oxidation.
Cytotoxicity ( CC50​ ) HepG2 Cell Viability (CellTiter-Glo)> 50 µMEnsures that observed functional effects are target-specific and not artifacts of cellular toxicity.

Conclusion

The 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold provides a structurally rigid, metabolically stable, and electrostatically primed foundation for CNS drug discovery. By adhering to the rigorously controlled in vitro methodologies outlined above—specifically radioligand binding for target engagement and automated patch-clamp electrophysiology for safety liability—researchers can systematically optimize this pharmacophore into a viable clinical candidate.

References

  • The role of fluorine in medicinal chemistry ChemBioChem / Taylor & Francis URL:[Link]

  • Fluorine in medicinal chemistry PubMed / National Institutes of Health (NIH) URL:[Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec URL:[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel Reaction Biology URL:[Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research Springer Nature Experiments URL:[Link]

Sources

Exploratory

Mechanism of action for 1-(4-Fluorophenyl)pyrrolidin-3-amine derivatives

An In-Depth Technical Guide on the Mechanism of Action for 1-(4-Fluorophenyl)pyrrolidin-3-amine Derivatives Executive Summary The 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold represents a "privileged structure" in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action for 1-(4-Fluorophenyl)pyrrolidin-3-amine Derivatives

Executive Summary

The 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of binding to a wide range of distinct biological targets. This versatility stems from the unique combination of the pyrrolidine ring's three-dimensional geometry, which allows for precise spatial orientation of substituents, and the electronic properties of the 4-fluorophenyl group.[1][2] This guide provides a comprehensive analysis of the known and potential mechanisms of action for derivatives of this core structure. It moves beyond a simple catalog of activities to explore the underlying molecular interactions and provides a practical framework for researchers to elucidate the mechanism of novel analogues. We will dissect the diverse target landscape for this chemical class and present a detailed case study on their role as inhibitors of the aldo-keto reductase enzyme AKR1C3, complete with validated experimental protocols for mechanism-of-action studies.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, appearing in numerous FDA-approved therapeutics.[3] Unlike flat, aromatic systems, the non-planar, sp3-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture.[1] This 3D coverage is critical for establishing specific, high-affinity interactions with the complex surfaces of biological macromolecules like enzymes and receptors.[1] The nitrogen atom within the ring enhances polarity and can act as a hydrogen bond donor or acceptor, improving aqueous solubility and target engagement.[4]

When combined with a 4-fluorophenyl group, the scaffold gains additional properties. The fluorine atom can modulate the molecule's metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[2] The 1-(4-Fluorophenyl)pyrrolidin-3-amine core, therefore, serves as a highly adaptable platform for generating potent and selective modulators of biological function.

Part 1: The Diverse Target Landscape

Derivatives built upon the pyrrolidine framework have been shown to interact with a wide array of protein classes. The specific mechanism of action is ultimately determined by the other substituents attached to the core scaffold. Below is a summary of the primary target families associated with structurally related compounds.

Enzyme Inhibition

This is the most broadly documented mode of action for pyrrolidine derivatives. The scaffold is adept at positioning functional groups to interact with enzymatic active sites.

  • Aldo-Keto Reductases (e.g., AKR1C3): Certain derivatives, particularly those functionalized as (piperidinosulfonamidophenyl)pyrrolidin-2-ones, act as potent and selective non-carboxylate inhibitors of AKR1C3, an enzyme implicated in hormone-driven cancers.[5]

  • Diabetic-Related Enzymes: Pyrrolidine derivatives have been developed as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. By delaying carbohydrate digestion, these compounds can help manage post-meal hyperglycemia.[6]

  • Matrix Metalloproteinases (MMPs): Hybrid benzofuroxan-based pyrrolidine hydroxamates have demonstrated inhibitory activity against MMP-2 and MMP-9, enzymes involved in cancer cell invasion and metastasis.[1]

  • Kinases (e.g., p38 MAP Kinase): The related 1-(4-fluorophenyl)-1H-pyrazole scaffold has yielded highly selective inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[7] This highlights the utility of the 4-fluorophenyl moiety in targeting ATP binding pockets.

  • Beta-secretase 1 (BACE1): (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been identified as non-peptide inhibitors of BACE1, a key enzyme in the generation of amyloid-β peptides in Alzheimer's disease.[8]

Receptor Modulation

The pyrrolidine scaffold can also orient pharmacophores to interact with cell surface receptors, particularly G-protein coupled receptors (GPCRs).

  • (S)-pyrrolidines as CXCR4 Antagonists: Specific derivatives have shown excellent binding affinity to the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[9]

  • Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine were identified as potent and functionally active MCH-R1 antagonists, a target for obesity and anxiety disorders.[10]

Other Mechanisms
  • Induction of Apoptosis/Necrosis: In the context of leukemia, novel pyrrolidine-aminophenyl-1,4-naphthoquinones have been shown to induce cell death through pathways involving mitochondrial pore opening, cytochrome c release, and the generation of reactive oxygen species (ROS).[11]

Part 2: A Mechanistic Case Study: Inhibition of AKR1C3

To illustrate a complete mechanistic pathway, we will focus on the action of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as inhibitors of AKR1C3.[5]

The Biological Target: AKR1C3

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in human biology. It catalyzes the reduction of prostaglandin D2 to 9α,11β-prostaglandin F2, a potent inflammatory mediator. Crucially, it is also overexpressed in castration-resistant prostate cancer and breast cancer, where it catalyzes the conversion of weak androgens and estrogens to potent, receptor-activating hormones like testosterone and estradiol.[5] Inhibition of AKR1C3 is therefore a validated therapeutic strategy to reduce hormone-driven cancer progression.

Hypothesized Binding Mode and Signaling Pathway

The inhibitory action of these pyrrolidinone derivatives disrupts the normal catalytic function of AKR1C3. Structure-activity relationship (SAR) studies have shown that the sulfonamide group is critical for activity, while the pyrrolidinone ring itself does not appear to interact directly with the key catalytic residues in the enzyme's "oxyanion hole".[5] This suggests the pyrrolidinone acts as a scaffold to correctly orient the phenylsulfonamide portion of the molecule within the active site, allowing it to form key interactions that block substrate access or catalytic activity.

The diagram below illustrates the role of AKR1C3 in steroidogenesis and where the inhibitor intervenes.

AKR1C3_Pathway cluster_steroidogenesis Intratumoral Steroid Synthesis cluster_signaling Cellular Signaling Androstenedione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme Androstenedione->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AR Androgen Receptor (AR) Testosterone->AR Binds & Activates AKR1C3->Testosterone Catalyzes Reduction ARE Androgen Response Element (DNA) AR->ARE Translocates to Nucleus & Binds DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Inhibitor 1-(4-Fluorophenyl)pyrrolidin-3-amine Derivative (Inhibitor) Inhibitor->AKR1C3 Blocks Active Site

Caption: Experimental workflow for validating AKR1C3 inhibition.

Experimental Protocols
  • Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant AKR1C3. The enzyme uses NADPH as a cofactor to reduce a substrate. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

  • Methodology:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • To a 96-well UV-transparent plate, add:

      • Reaction buffer.

      • Test compound at various concentrations (e.g., 0.1 nM to 100 µM) or DMSO as a vehicle control.

      • Recombinant human AKR1C3 protein (e.g., 10 nM final concentration).

    • Incubate for 15 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding a mixture of NADPH (e.g., 100 µM final) and a suitable substrate (e.g., 5 µM prostaglandin D2).

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality & Validation: A dose-dependent decrease in reaction velocity demonstrates a direct inhibitory effect on the enzyme. The inclusion of a known inhibitor as a positive control validates the assay's performance.

  • Principle: This assay measures the compound's ability to inhibit AKR1C3 function within a relevant cancer cell line (e.g., HCT116, which overexpresses AKR1C3) by quantifying the production of its hormonal product. [5]* Methodology:

    • Plate HCT116 cells in a 24-well plate and allow them to adhere overnight.

    • Remove the growth medium and replace it with a serum-free medium containing the test compound at various concentrations (0.1 nM to 100 µM) or DMSO vehicle. Incubate for 2 hours.

    • Add the substrate, androstenedione (e.g., 100 nM), to all wells.

    • Incubate for 4-6 hours to allow for cellular uptake and enzymatic conversion.

    • Collect the cell culture supernatant.

    • Quantify the amount of testosterone produced in the supernatant using a validated method such as a Testosterone ELISA kit or LC-MS/MS.

    • Normalize the testosterone levels to the total protein content of the cells in each well.

    • Calculate the IC₅₀ value for the inhibition of testosterone production.

  • Causality & Validation: A dose-dependent reduction in testosterone levels confirms that the compound is cell-permeable and can inhibit the target enzyme in a physiological context. A strong correlation between the biochemical IC₅₀ and the cellular IC₅₀ strengthens the mechanistic link. [5]

Conclusion and Future Directions

The 1-(4-fluorophenyl)pyrrolidin-3-amine core is a remarkably versatile scaffold that can be tailored to address a multitude of biological targets, from enzymes involved in cancer and diabetes to GPCRs that regulate complex physiological processes. This guide has demonstrated that while the target landscape is broad, a systematic and rigorous experimental approach can precisely define the mechanism of action for any novel derivative. The case study of AKR1C3 inhibition showcases how these compounds can achieve high potency and selectivity, disrupting pathological signaling pathways.

Future research should focus on leveraging this structural information to design next-generation derivatives with improved pharmacokinetic profiles and enhanced target selectivity. The application of computational modeling and structure-based design, guided by the principles outlined here, will undoubtedly unlock the full therapeutic potential of this valuable chemical class.

References

  • Li, Y., et al. (2017). A series of (S)-pyrrolidines as CXCR4 chemokine receptor antagonists with antimetastatic activity. Referenced in a broader review of pyrrolidine compounds. [1][9]2. PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. [4]3. Sánchez, C., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. PubMed. [12]4. Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine. [3]5. Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [10]6. Ahmad, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC. [6]7. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [1][9]8. Barlaam, B., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. [5]10. Melander, R. J., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [13]11. Tsvetkov, P., et al. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry. [11]12. Guo, G., et al. (2016). Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists. Anticancer Drugs. [14]13. Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [15]14. Kim, H., et al. (2023). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [8]15. Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [16]16. Tang, L., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 17. Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [7]18. Wang, Y., et al. (2021). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate. [17]19. Sun, D., et al. (2017). Discovery of a Potent and Orally Active MDM2 Inhibitor. Journal of Medicinal Chemistry. [18]20. Brückner, A. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

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Foundational

1-(4-Fluorophenyl)pyrrolidin-3-amine physicochemical properties and stability

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 1-(4-Fluorophenyl)pyrrolidin-3-amine Introduction 1-(4-Fluorophenyl)pyrrolidin-3-amine, a substituted pyrrolidine, represents a class of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 1-(4-Fluorophenyl)pyrrolidin-3-amine

Introduction

1-(4-Fluorophenyl)pyrrolidin-3-amine, a substituted pyrrolidine, represents a class of chemical structures of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its three-dimensional structure which can enhance molecular interactions with biological targets.[1] The incorporation of a fluorophenyl group can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties and chemical stability of 1-(4-Fluorophenyl)pyrrolidin-3-amine. Understanding these fundamental characteristics is a critical prerequisite for its effective use in research and development, enabling informed decisions in experimental design, formulation, analytical method development, and storage. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks in the synthesis of novel chemical entities.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. The key identifiers and structural features of 1-(4-Fluorophenyl)pyrrolidin-3-amine are summarized below.

Table 1: Chemical Identifiers for 1-(4-Fluorophenyl)pyrrolidin-3-amine

IdentifierValueReference
CAS Number 859164-73-1[3][4]
Molecular Formula C₁₀H₁₃FN₂[4][5]
Molecular Weight 180.22 g/mol [4][5]
IUPAC Name 1-(4-fluorophenyl)pyrrolidin-3-amine[3]
Common Synonyms (4-FLUORO-PHENYL)-PYRROLIDIN-3-YL-AMINE[4]

Structural Features: The molecule's structure consists of a central saturated five-membered pyrrolidine ring. A primary amine (-NH₂) is substituted at the 3-position, representing a key site for hydrogen bonding and potential chemical derivatization. The nitrogen atom of the pyrrolidine ring is substituted with a 4-fluorophenyl group, rendering it a tertiary amine with an aniline-like character. The fluorine atom on the phenyl ring is an electron-withdrawing group that can influence the basicity of the tertiary amine and the overall electronic properties of the aromatic system.

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to absorption and distribution in vivo.

Table 2: Summary of Physicochemical Properties

PropertyValue (Experimental or Computed)Source/Comment
pKa Amine (C3): ~9-10 (Estimated)Amine (N1): ~4-5 (Estimated)Estimated based on typical ammonium ions[6] and the electron-withdrawing effect on the aniline-like nitrogen.
logP ~0.7 - 1.6 (Computed)Based on computed values for closely related isomers, indicating moderate lipophilicity.[5][7]
Melting Point Data not availableData for the related compound 1-(4-fluorophenyl)piperazine is 30-33 °C.
Boiling Point Data not availableData for the related compound 1-(4-fluorophenyl)piperazine is 118-123 °C at 0.1 mmHg.
Aqueous Solubility Sparingly soluble (Predicted)Expected to be higher in acidic pH due to salt formation.
Organic Solvent Solubility Soluble (Predicted)Expected to be soluble in methanol, ethanol, DMSO, and DMF.
Ionization (pKa)

The molecule possesses two basic nitrogen centers: the primary amine at the C3 position and the tertiary amine of the pyrrolidine ring.

  • Primary Amine (C3): This aliphatic amine is expected to have a pKa value in the range of 9-10, typical for the conjugate acid of a primary amine (an ammonium ion).[6]

  • Tertiary Amine (N1): The N-phenyl substitution makes this nitrogen significantly less basic than a typical aliphatic tertiary amine. The electron-withdrawing nature of the phenyl ring, further enhanced by the fluorine atom, delocalizes the nitrogen's lone pair of electrons, reducing its ability to accept a proton. Its pKa is therefore estimated to be in the range of 4-5, similar to substituted anilines.

This dual-pKa nature means the molecule's net charge and, consequently, its solubility, will be highly dependent on the pH of the medium.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. While experimental data is not available, computed values for closely related isomers range from approximately 0.7 to 1.6.[5][7] This range suggests that 1-(4-Fluorophenyl)pyrrolidin-3-amine is a compound of moderate lipophilicity. This property is often a key factor in a molecule's ability to cross biological membranes, making it a crucial parameter in drug design.

Solubility
  • Aqueous Solubility: Based on its structure, the compound is predicted to have limited solubility in neutral water. The presence of two amine groups allows for hydrogen bonding with water, but the hydrophobic fluorophenyl ring counteracts this. Solubility is expected to increase significantly in acidic solutions (e.g., pH < 4) where both nitrogen atoms will be protonated, forming a more water-soluble salt.

  • Organic Solubility: The compound is expected to be readily soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

This protocol provides a trusted, self-validating method for quantifying aqueous solubility.

  • Preparation: Prepare a series of buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Equilibration: Add an excess amount of 1-(4-Fluorophenyl)pyrrolidin-3-amine to a known volume of each buffer in a sealed vial.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is crucial for validation.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration using a validated analytical method, such as the RP-HPLC method described in Section 4.

Chemical Stability Profile

Assessing chemical stability is paramount for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could have toxicological implications. The stability of 1-(4-Fluorophenyl)pyrrolidin-3-amine should be investigated under stressed conditions to understand its intrinsic liabilities.

Forced Degradation Studies: A Framework

Forced degradation (or stress testing) is the cornerstone of stability assessment. Its purpose is to intentionally degrade the compound to identify likely degradation pathways and to develop a stability-indicating analytical method capable of separating the intact compound from its degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by RP-HPLC-UV/MS Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Outcome Identify Degradation Products Validate Stability-Indicating Method Analysis->Outcome Stock API Stock Solution and Solid API Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

The functional groups present in 1-(4-Fluorophenyl)pyrrolidin-3-amine suggest several potential degradation pathways.

  • Oxidation: Amines are susceptible to oxidation, a process often catalyzed by light, heat, and trace metal ions.[8][9] The primary amine can be oxidized, and the carbon atoms adjacent to the nitrogen atoms are particularly prone to radical abstraction, which can lead to ring-opening or the formation of carbonyl derivatives (pyrrolidones).[9][10]

  • Thermal Degradation: At elevated temperatures, complex degradation pathways can occur. In the presence of carbon dioxide, amines can form carbamates, which may lead to the formation of urea derivatives or other polymeric materials.[11]

  • Photodegradation: The fluorophenyl group is a chromophore that absorbs UV radiation. This can lead to the formation of reactive excited states, potentially causing C-N bond cleavage or reactions with solvent or oxygen.

  • Hydrolytic Stability: The C-N, C-C, and C-F bonds in the molecule are generally stable to hydrolysis across a typical pH range (e.g., 2-10) at ambient temperatures. However, primary aromatic amines can exhibit stability issues in acidic conditions, which could be relevant for the tertiary aniline-like nitrogen if degradation pathways expose it.[12]

Degradation_Pathways cluster_products Potential Degradation Products Parent 1-(4-Fluorophenyl)pyrrolidin-3-amine Oxidized Pyrrolidone Derivative (Oxidation at C2 or C5) Parent->Oxidized [O₂], light, metal ions Dealkylated 4-Fluoroaniline (N-Dealkylation) Parent->Dealkylated Oxidative/Thermal Stress RingOpened Ring-Opened Products (Oxidative Cleavage) Parent->RingOpened Harsh Oxidation Urea Urea Dimer (Reaction with CO₂/Carbonyls) Parent->Urea Thermal + CO₂

Caption: Plausible chemical degradation pathways for the title compound.

Analytical Methodologies

Robust analytical methods are required for quality control, purity assessment, and stability testing.

Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at ~254 nm, due to the phenyl ring) is the primary method for assessing purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of molecular weight and is invaluable for identifying unknown impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the unambiguous confirmation of the chemical structure.

Protocol: Development of a Stability-Indicating RP-HPLC Method

This protocol establishes a method that is fit-for-purpose, a key tenet of trustworthiness in scientific practice.

  • Column and Mobile Phase Scouting:

    • Rationale: To find the optimal separation conditions.

    • Procedure: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol). Run a gradient elution from 5% to 95% organic over 20-30 minutes.

  • Forced Degradation Sample Analysis:

    • Rationale: To challenge the method's ability to separate the parent peak from all potential degradation products.

    • Procedure: Inject the stressed samples generated from the protocol in Section 3.1. The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

  • Method Optimization:

    • Rationale: To fine-tune the separation based on the results from the stressed samples.

    • Procedure: Adjust the gradient slope, temperature, and flow rate to improve resolution where necessary. If co-elution occurs, screen different column chemistries (e.g., Phenyl-Hexyl, C8).

  • Peak Purity Analysis (Validation):

    • Rationale: To confirm that the parent peak in the chromatogram of stressed samples is spectrally pure and not co-eluting with a degradant.

    • Procedure: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak under each stress condition. The peak should be spectrally homogeneous.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Rationale: To formally document the method's performance characteristics.

    • Procedure: Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Handling and Storage Recommendations

Based on the inferred stability profile from the molecule's functional groups, the following handling and storage procedures are recommended to preserve its integrity:

  • Storage Conditions: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: To mitigate the risk of oxidative degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen), especially if it is to be stored for an extended period.

  • Protection from Light: Keep the container tightly sealed and protected from direct light to prevent photodegradation.

  • Material Compatibility: Use glass or other inert containers for storage. Avoid reactive plastics or metals that could potentially catalyze degradation.

Conclusion

1-(4-Fluorophenyl)pyrrolidin-3-amine is a compound with physicochemical properties—moderate lipophilicity and pH-dependent solubility—that make it an interesting scaffold for medicinal chemistry. However, its chemical structure, which includes primary and tertiary amine functionalities, presents intrinsic stability liabilities, particularly a susceptibility to oxidative degradation. Researchers and developers must account for these characteristics by implementing robust analytical controls, appropriate handling protocols, and controlled storage conditions. The methodologies and insights presented in this guide provide a framework for the successful application of this compound in a scientific setting, ensuring the reliability and reproducibility of experimental outcomes.

References

  • 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 28, 2026, from [Link]

  • 1-(4-fluorophenyl)pyrrolidin-3-amine | 859164-73-1 | C10H13FN2 | Appchem. (n.d.). Retrieved March 28, 2026, from [Link]

  • (3R,4S)-1-(6-(4-fluorophenyl)pyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine | C20H16F4N4 | CID 44433229 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved March 28, 2026, from [Link]

  • 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride (C11H15FN2) - PubChemLite. (n.d.). Retrieved March 28, 2026, from [Link]

  • 5-(4-Fluorophenyl)pyrrolidin-3-amine | C10H13FN2 | CID 145646294 - PubChem. (n.d.). Retrieved March 28, 2026, from [Link]

  • Pidvyshennyi, O., et al. (n.d.). A)–C) Changes in pKa(H) measured for amines... - ResearchGate. Retrieved March 28, 2026, from [Link]

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  • Al-Kindy, S. M., et al. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization... Sultan Qaboos University Journal For Science. Retrieved March 28, 2026, from [Link]

  • pKa values bases - Chair of Analytical Chemistry. (n.d.). University of Regensburg. Retrieved March 28, 2026, from [Link]

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  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved March 28, 2026, from [https://iris.unipa.it/retrieve/handle/10447/508659/971988/Vitale et al. - 2021 - Pyrrolidine in Drug Discovery A Versatile Scaff.pdf]([Link] et al. - 2021 - Pyrrolidine in Drug Discovery A Versatile Scaff.pdf)

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved March 28, 2026, from [Link]

  • Higashi, T., & Ogata, Y. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. Retrieved March 28, 2026, from [Link]

  • Al-Malah, K. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved March 28, 2026, from [Link]

  • Nishida, M., et al. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Lippert, C. A., et al. (2019). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved March 28, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 1-(4-Fluorophenyl)pyrrolidin-3-amine

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 1-(4-Fluorophenyl)pyrrolidin-3-amine. As this molecule is not extensively documented in publi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 1-(4-Fluorophenyl)pyrrolidin-3-amine. As this molecule is not extensively documented in public literature, this document serves as a strategic workflow for researchers and drug development professionals to systematically identify its biological targets and quantify its binding potency. We will proceed from theoretical postulation and computational prediction to gold-standard in-vitro experimental validation.

Introduction: The Significance of the 1-(4-Fluorophenyl)pyrrolidin-3-amine Scaffold

The molecular architecture of 1-(4-Fluorophenyl)pyrrolidin-3-amine presents a compelling case for investigation. It incorporates two key pharmacophoric elements:

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space and can be crucial for establishing stereospecific interactions with biological targets.[2][3] The pyrrolidine nucleus is found in numerous FDA-approved drugs, highlighting its utility and favorable physicochemical properties.[2][4]

  • The 4-Fluorophenyl Group: The addition of a fluorinated phenyl ring is a common strategy in drug design to modulate metabolic stability, membrane permeability, and binding affinity. The fluorine atom can alter electronic properties and engage in specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues.

Given these structural features, it is reasonable to hypothesize that 1-(4-Fluorophenyl)pyrrolidin-3-amine may interact with targets in the central nervous system (CNS), such as monoamine transporters or G-protein coupled receptors (GPCRs), similar to other phenyl-substituted heterocyclic compounds.[4][5][6]

Part 1: Target Hypothesis and In-Silico Prioritization

Before committing to resource-intensive wet-lab experiments, a logical, data-driven approach begins with computational prediction. This allows for the generation of a testable hypothesis regarding the compound's primary biological targets.

Structural-Analogy-Based Hypothesis

The core structure is analogous to moieties found in ligands for various receptors. For instance, phenylpiperazine and phenylmorphan derivatives are known to exhibit affinity for adrenergic, opioid, and dopamine receptors.[6][7][8] The pyrrolidine ring itself is a cornerstone for compounds targeting a wide array of biological pathways, from anticancer to neuroprotective activities.[1][4] This suggests that an initial screen should encompass a broad panel of CNS-related receptors.

In-Silico Target Fishing

Modern chemoinformatics provides powerful tools for predicting the biological targets of small molecules.[9][10] These methods leverage vast databases of known ligand-target interactions to identify potential binding partners for a novel structure.[11][12]

Conceptual Workflow for In-Silico Target Prediction:

  • Input: The 2D or 3D structure of 1-(4-Fluorophenyl)pyrrolidin-3-amine is submitted to a target prediction web server (e.g., SwissTargetPrediction, TargetHunter).[11]

  • Algorithm: The platform compares the input molecule to a database of known bioactive compounds based on principles of chemical similarity or machine learning models.[11][13]

  • Output: A ranked list of potential protein targets is generated, prioritized by the probability of interaction.

  • Analysis: The list is critically reviewed to identify a plausible and manageable set of high-priority targets for experimental validation. This approach offers a cost-effective and rapid method to focus subsequent research efforts.[12]

G cluster_insilico In-Silico Target Prediction A 1. Input Structure (1-(4-Fluorophenyl)pyrrolidin-3-amine) B 2. Target Prediction Server (e.g., SwissTargetPrediction) A->B Submit C 3. Algorithm (Chemical Similarity / Machine Learning) B->C Process D 4. Output (Ranked List of Potential Targets) C->D Generate E 5. Analysis & Prioritization (Hypothesis Generation) D->E Review

Caption: Workflow for computational target identification.

Part 2: Experimental Determination of Binding Affinity

Following in-silico prioritization, the gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[14][15] This method is highly sensitive and robust, allowing for precise determination of binding affinity constants.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol describes a competitive binding experiment, which measures the ability of the test compound (the "cold" ligand) to displace a radiolabeled ligand (the "hot" ligand) from a receptor.

Pillar of Trustworthiness: This protocol is a self-validating system. Controls for non-specific binding are included at every concentration, and the final data must fit a standard sigmoidal curve to be considered valid.

I. Materials & Reagents

  • Receptor Source: Cell membranes from a cell line stably expressing the target receptor (e.g., HEK293-hD2R for the Dopamine D2 receptor).

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone).

  • Test Compound: 1-(4-Fluorophenyl)pyrrolidin-3-amine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: Buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Determinator: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Haloperidol).

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filter mats (e.g., GF/C filters presoaked in polyethylenimine).[16]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

II. Experimental Protocol

  • Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration (e.g., 10-20 µg protein per well).[16]

  • Assay Plate Setup: The assay is performed in a 96-well plate.[16]

    • Total Binding Wells: Add assay buffer.

    • Non-Specific Binding (NSB) Wells: Add the non-specific determinator (e.g., Haloperidol).

    • Test Compound Wells: Add serial dilutions of 1-(4-Fluorophenyl)pyrrolidin-3-amine (typically 10-12 concentrations covering a 5-log unit range).

  • Reagent Addition:

    • Add the prepared cell membrane suspension to all wells.

    • Add the radioligand at a fixed concentration (typically near its dissociation constant, Kd) to all wells.

    • The final assay volume is typically 200-250 µL.[16]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes), often with gentle agitation.[16]

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Counting: After drying the filter mats, add scintillation cocktail and quantify the trapped radioactivity for each well using a scintillation counter.[16]

G cluster_protocol Radioligand Binding Assay Workflow P 1. Preparation (Thaw & Resuspend Membranes) S 2. Assay Plate Setup (Total, NSB, Test Compound) P->S R 3. Reagent Addition (Membranes, Radioligand) S->R I 4. Incubation (Reach Equilibrium) R->I H 5. Harvesting (Vacuum Filtration) I->H W 6. Washing (Remove Unbound Ligand) H->W C 7. Counting (Scintillation Counter) W->C D 8. Data Analysis (IC50 → Ki Calculation) C->D

Caption: Experimental workflow for a radioligand binding assay.

Data Analysis: From Raw Counts to Binding Affinity
  • Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the test compound wells.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration. The resulting data should form a sigmoidal dose-response curve.

  • Determine the IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Ki): The IC50 is an experimental value dependent on the concentration of the radioligand used.[17][18] To determine the intrinsic binding affinity of the test compound, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[17][19][20]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • Ki: The inhibition constant for the test compound. This is the ultimate measure of binding affinity.

    • IC50: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The equilibrium dissociation constant of the radioligand for the receptor (a known value).

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Receptor Binding Profile of 1-(4-Fluorophenyl)pyrrolidin-3-amine
Receptor TargetRadioligandIC50 (nM)Ki (nM)
Dopamine D2[³H]-Spiperone15075
Serotonin 5-HT2A[³H]-Ketanserin800450
Norepinephrine Transporter[³H]-Nisoxetine>10,000>10,000
Sigma-1 Receptor[³H]-(+)-Pentazocine4520
Mu-Opioid Receptor[³H]-DAMGO2,5001,300

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • Potency: A lower Ki value indicates a higher binding affinity.[21] In this hypothetical example, the compound shows the highest potency for the Sigma-1 receptor (Ki = 20 nM).

  • Selectivity: By comparing the Ki values across different receptors, one can assess the compound's selectivity. The compound is significantly more selective for the Sigma-1 and Dopamine D2 receptors over the other targets in this panel.

Conclusion and Future Directions

This guide outlines a robust, multi-step process for characterizing the receptor binding affinity of a novel compound like 1-(4-Fluorophenyl)pyrrolidin-3-amine. The workflow proceeds logically from computational prediction to rigorous experimental validation. Determining the Ki values for a panel of relevant receptors is a critical first step in understanding the pharmacological profile of a new chemical entity.

The next essential step is to progress from binding to function. Once high-affinity targets are identified, functional assays (e.g., cAMP assays for GPCRs, neurotransmitter uptake assays for transporters) must be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. This comprehensive characterization is fundamental to any drug discovery and development program.

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate (PDF) URL: [Link]

  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database Source: PMC - NIH URL: [Link]

  • Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]

  • Title: Direct Binding Methods to Measure Receptor–Ligand Interactions Source: ACS Publications URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: The Versatility of Pyrrolidine Scaffolds in Medicinal Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PMC - NIH URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Binding Affinity Source: Malvern Panalytical URL: [Link]

  • Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers URL: [Link]

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  • Title: A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues Source: RSC Publishing URL: [Link]

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  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]

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  • Title: Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][9]benzazepine derivatives Source: PubMed URL: [Link]

  • Title: Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides Source: ChEMBL - EMBL-EBI URL: [Link]

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Foundational

A Technical Guide to the Pharmacokinetics and Bioavailability of 1-(4-Fluorophenyl)pyrrolidin-3-amine

Executive Summary The pyrrolidine nucleus is a cornerstone in modern medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine nucleus is a cornerstone in modern medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] The compound 1-(4-Fluorophenyl)pyrrolidin-3-amine, incorporating both this privileged scaffold and a bioisosteric fluorophenyl moiety, represents a chemical space of significant interest for developing novel therapeutics. However, a review of publicly accessible scientific literature reveals a gap in the characterization of its pharmacokinetic (ADME) and bioavailability profile.

This guide serves as a comprehensive roadmap for researchers aiming to elucidate these critical drug development parameters. It is structured not as a report of existing data, but as a strategic and methodological framework for its generation and interpretation. We will proceed from foundational principles, leveraging data from structurally related analogs to build a predictive metabolic map. This is followed by detailed, field-tested protocols for a suite of essential in vitro and in vivo experiments designed to provide a robust and regulatory-compliant pharmacokinetic package. The causality behind experimental choices is emphasized throughout, ensuring that the resulting data is both accurate and contextually meaningful for drug development decision-making.

Structural and Physicochemical Context

1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS 859164-73-1) is a small molecule featuring a basic secondary amine on the pyrrolidine ring and a substituted aromatic system.[3] The pyrrolidine ring, a saturated heterocycle, often enhances aqueous solubility and can serve as a hydrogen bond donor or acceptor, while its non-planar structure allows for precise spatial orientation of substituents.[4] The 4-fluorophenyl group is a common feature in drug design, where the fluorine atom can modulate electronic properties, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity without significantly increasing steric bulk.

Based on its structure, the compound is predicted to have properties amenable to oral absorption. However, its basicity and potential for metabolism necessitate rigorous experimental evaluation.

Predictive Metabolic and Dispositional Profile

While specific metabolic data for 1-(4-Fluorophenyl)pyrrolidin-3-amine is unavailable, we can construct a hypothetical metabolic map based on established biotransformation pathways for analogous structures, such as other substituted pyrrolidines.[5][6]

Key Predicted Metabolic Pathways:

  • Phase I Metabolism (Oxidation): The primary routes of metabolism are anticipated to be mediated by cytochrome P450 (CYP) enzymes in the liver.

    • Pyrrolidine Ring Oxidation: A major predicted pathway is the α-oxidation of the pyrrolidine ring, leading to the formation of lactam metabolites. Studies on 3-(p-chlorophenyl)pyrrolidine have shown that oxidation can occur at either the 2- or 5-position of the pyrrolidine ring.[6]

    • Aromatic Hydroxylation: The fluorophenyl ring may undergo hydroxylation, although the fluorine atom can sterically hinder or deactivate the ring towards this process.

    • N-Dealkylation: While less common for ring amines compared to N-alkyl chains, enzymatic cleavage of the N-phenyl bond is a theoretical possibility.

  • Phase II Metabolism (Conjugation): If hydroxylated metabolites are formed, they are likely to be conjugated with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to produce more polar, readily excretable products.

  • Distribution & Excretion: As a relatively small and moderately lipophilic molecule, it may exhibit a moderate volume of distribution.[7] Excretion is expected to occur via both renal (for polar metabolites and parent drug) and fecal (for less polar metabolites and parent drug) routes.

The following diagram illustrates the predicted metabolic fate of the compound.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism cluster_2 Excretion Parent 1-(4-Fluorophenyl) pyrrolidin-3-amine Lactam_Metabolite Pyrrolidinone Metabolite (Lactam) Parent->Lactam_Metabolite Ring α-Oxidation Hydroxylated_Metabolite Hydroxylated Phenyl Metabolite Parent->Hydroxylated_Metabolite Aromatic Hydroxylation Excretion Renal / Fecal Excretion Lactam_Metabolite->Excretion Conjugated_Metabolite Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite Conjugation (UGT/SULT) Conjugated_Metabolite->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Experimental Framework for Pharmacokinetic Characterization

A tiered approach, beginning with in vitro assays and progressing to a definitive in vivo study, provides the most efficient path to characterizing the compound's pharmacokinetic profile.

Tier 1: In Vitro ADME Profiling

These assays are critical for early assessment of metabolic liabilities and potential for drug-drug interactions.

Table 1: Key In Vitro ADME Assays

Parameter AssessedAssay TypePrimary OutputRationale & Implication
Metabolic Stability Liver Microsomal StabilityIntrinsic Clearance (CLint)Predicts the rate of metabolism by CYP enzymes. High clearance suggests rapid elimination and potentially low oral bioavailability.
Plasma Protein Binding Equilibrium DialysisPercent Bound (%PPB)Determines the fraction of drug available to interact with targets and be metabolized/excreted. High binding can lower efficacy and clearance.
CYP450 Inhibition Recombinant CYP Enzyme AssayIC50 ValuesAssesses the potential for the compound to inhibit the metabolism of other drugs, a key cause of drug-drug interactions (DDI).
Plasma Stability Incubation in PlasmaPercent RemainingChecks for chemical or enzymatic degradation in blood, which can affect the drug's half-life and exposure.

Protocol 1: Liver Microsomal Stability Assay

This protocol determines the rate at which the compound is metabolized by liver enzymes, providing a prediction of its in vivo clearance.

  • Preparation:

    • Prepare a stock solution of 1-(4-Fluorophenyl)pyrrolidin-3-amine (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10X NADPH regenerating solution (e.g., Promega NADPH-Regen®).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration of 1 µM. Mix gently.

    • Immediately add the NADPH solution to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control.

    • A positive control compound with known metabolic stability (e.g., Verapamil for high turnover, Warfarin for low turnover) must be run in parallel.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but mass-distinct compound).

  • Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining of the test compound versus time. The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein).

Tier 2: In Vivo Pharmacokinetic and Bioavailability Study

The definitive PK study in a preclinical species (typically rat) is essential for determining key parameters like clearance, volume of distribution, half-life, and absolute oral bioavailability.

In_Vivo_PK_Workflow cluster_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Modeling Dose_Prep Dose Formulation (IV & PO Vehicles) Animal_Dosing Animal Dosing (N=3-4 per group) Group 1: IV Bolus Group 2: PO Gavage Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-24h post-dose) Animal_Dosing->Blood_Sampling Plasma_Harvest Process to Plasma (Centrifugation) Blood_Sampling->Plasma_Harvest Sample_Storage Store at -80°C Plasma_Harvest->Sample_Storage Sample_Prep Plasma Sample Prep (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) LCMS_Analysis->PK_Modeling Report Report PK_Modeling->Report Final PK Report (AUC, Cmax, t½, F%)

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Protocol 2: Rat Pharmacokinetic Study with IV and PO Dosing

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) for ease of blood sampling.

  • Dose Formulation & Administration:

    • Intravenous (IV) Group: Formulate the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1 mg/kg dose. Administer as a single bolus via the tail vein.

    • Oral (PO) Group: Formulate the compound in a vehicle suitable for gavage (e.g., 0.5% methylcellulose) at a concentration for a 5-10 mg/kg dose. Administer via oral gavage.

    • The choice of different doses for IV and PO routes is common to ensure plasma concentrations are within the quantifiable range of the bioanalytical assay for both routes.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at multiple time points post-dose.

    • IV schedule (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO schedule (example): 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing and Bioanalysis:

    • Centrifuge blood samples to separate plasma.

    • Analyze plasma samples for the concentration of 1-(4-Fluorophenyl)pyrrolidin-3-amine using a validated LC-MS/MS method as described in the section below.

Core Requirement: Bioanalytical Method (LC-MS/MS)

A robust and validated bioanalytical method is the foundation of any PK study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[8][9]

Protocol 3: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 4°C for 10 minutes at >10,000 g.

    • Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Liquid Chromatography Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Parent Compound: Determine the protonated molecular ion [M+H]+. Optimize cone voltage to maximize its intensity. Then, perform a product ion scan to find a stable, intense fragment ion. The transition will be [M+H]+ → [Fragment]+.

      • Internal Standard: Follow the same procedure to determine the MRM transition for the IS.

    • Source Parameters: Optimize gas flow, gas temperature, and capillary voltage for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus the known concentration of spiked standards in blank plasma.

    • Use a linear regression model (typically with 1/x² weighting) to interpolate the concentrations in the unknown study samples.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).

Table 2: Key Pharmacokinetic Parameters and Their Calculation

ParameterDescriptionCalculation Formula (NCA)
Cmax Maximum observed plasma concentrationDirectly from the concentration-time data
Tmax Time to reach CmaxDirectly from the concentration-time data
AUC Area Under the Curve (total drug exposure)Calculated using the linear-log trapezoidal rule
Elimination Half-life0.693 / λz (where λz is the terminal elimination rate constant)
CL Clearance (volume of plasma cleared of drug per unit time)For IV: Dose_IV / AUC_IV
Vd Volume of Distribution (apparent volume into which the drug distributes)For IV: CL / λz
F (%) Absolute Oral Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

The results from these calculations provide a comprehensive picture of how the body handles 1-(4-Fluorophenyl)pyrrolidin-3-amine, guiding decisions on dosing, formulation, and further development.

References

  • Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., Goodfellow, V. S., Markison, S., Gogas, K. R., Chen, T., Wang, X. C., & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Gentile, F., De Vita, D., & Di Maro, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3149. [Link]

  • Sato, M., et al. (2018). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology. (Note: Full text not directly available, information from abstract on ResearchGate). [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 314-326. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Gentile, F., De Vita, D., & Di Maro, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • NextSDS. (n.d.). 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Daniels, A. J., Saini, S. K., & Glem, P. (1987). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 30(8), 1428–1432. [Link]

  • Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1585. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Hulin, B., et al. (2005). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 48(12), 4171-4179. [Link]

  • Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243179. [Link]

  • Wang, Y., et al. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods, 14(1), 1. [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • Shaik, S. P., & S. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-138. [Link]

  • Igari, Y. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Biomedicines, 11(5), 1461. [Link]

  • Boschelli, D. H., et al. (2004). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[10][11][12]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 14(15), 3845-3849. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789. [Link]

  • Ghamari, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109007. [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl. Xenobiotica. [Link]

  • Li, R. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 831688. [Link]

  • Slastikhina, D. V., & Larionov, V. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4880. [Link]

  • Dehnes, Y., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 12(1), 108-118. [Link]

Sources

Exploratory

Discovery and Early-Stage Research of 1-(4-Fluorophenyl)pyrrolidin-3-amine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the transition from high-throughput screening (HTS) hits to optimized lead compounds relies heavily on the selection of robust, versatile, and pharmacologically favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from high-throughput screening (HTS) hits to optimized lead compounds relies heavily on the selection of robust, versatile, and pharmacologically favorable building blocks. 1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS No. 859164-73-1)[1] has emerged as a highly valuable pharmacophore scaffold. By integrating a metabolically stable halogenated aryl ring with an sp3 -rich saturated heterocycle and a highly nucleophilic primary amine, this compound provides an ideal starting vector for the discovery of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and nuclear receptor inverse agonists[2][3].

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological applications of 1-(4-Fluorophenyl)pyrrolidin-3-amine in early-stage drug discovery.

Structural Rationale & Pharmacophore Mechanics

The architectural design of 1-(4-Fluorophenyl)pyrrolidin-3-amine is not accidental; it is a calculated assembly of three distinct chemical motifs, each serving a specific pharmacokinetic (PK) and pharmacodynamic (PD) purpose.

The Fluorine Effect

The substitution of hydrogen with fluorine at the para-position of the phenyl ring serves a dual purpose. First, it blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the resulting drug candidates[2]. Second, the highly electronegative fluorine atom modulates the electron density of the phenyl ring, strengthening π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within target binding pockets.

Pyrrolidine sp3 Character and "Pseudorotation"

Planar, sp2 -hybridized molecules often suffer from poor aqueous solubility and off-target toxicity. The five-membered pyrrolidine ring introduces critical sp3 hybridization, increasing the three-dimensional (3D) spatial coverage of the molecule[4]. Furthermore, the pyrrolidine ring undergoes "pseudorotation"—a dynamic conformational flexibility that allows the scaffold to adopt the optimal geometry required to fit snugly into complex, asymmetrical protein binding sites[4].

The 3-Amine Vector

The primary amine at the 3-position is the synthetic workhorse of the scaffold. It is highly nucleophilic, allowing for rapid diversification via amide coupling, reductive amination, or sulfonylation. Because it is attached to a chiral center, it allows medicinal chemists to synthesize specific enantiomers (e.g., (3S) or (3R)), which is critical for engaging enantioselective protein targets[4].

Pharmacophore Core 1-(4-Fluorophenyl) pyrrolidin-3-amine Fluoro 4-Fluoro Substitution Metabolic Stability & Lipophilicity Core->Fluoro Phenyl Phenyl Ring π-π Stacking Interactions Core->Phenyl Pyrrolidine Pyrrolidine Ring sp3 Character & Pseudorotation Core->Pyrrolidine Amine 3-Amine Group Diversification Vector & Basic Center Core->Amine

Caption: Pharmacophore deconstruction of 1-(4-Fluorophenyl)pyrrolidin-3-amine illustrating functional causality.

Biological Profiling and Target Applications

The versatility of this scaffold has been demonstrated across multiple therapeutic areas.

Kinase Inhibition (e.g., PDK1)

In the development of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) inhibitors, the 4-fluorophenyl-pyrrolidine motif has been utilized to achieve high potency and selectivity against the PI3K/AKT pathway[2]. The 4-fluorophenyl ring demonstrates excellent selectivity against off-target kinases, while the saturated pyrrolidine ring lowers overall lipophilicity (ClogP) compared to planar aromatic linkers, thereby improving solubility and reducing CYP3A4 inhibition[2].

Nuclear Receptors (e.g., RORγt)

Derivatives of fluorophenyl-pyrrolidines have been successfully employed as Retinoic acid-related Orphan Receptor gamma t (RORγt) inverse agonists[3]. In these applications, the pyrrolidine core acts as a central hub, projecting the fluorophenyl group into deep hydrophobic pockets while the functionalized amine interacts with polar residues at the opening of the ligand-binding domain, achieving high selectivity over related receptors like PXR and LXR[3].

Comparative Physicochemical Data

To quantify the advantages of this scaffold, the table below summarizes the typical physicochemical shifts observed when transitioning from a standard aniline/piperidine core to the 1-(4-Fluorophenyl)pyrrolidin-3-amine scaffold during lead optimization.

ParameterStandard Planar Scaffold1-(4-Fluorophenyl)pyrrolidin-3-amine ScaffoldCausality / Implication
Fraction sp3 ( Fsp3​ ) < 0.25> 0.45 Improved solubility; reduced promiscuity.
ClogP > 4.52.5 - 3.5 Optimal membrane permeability; lower CYP inhibition[2].
Metabolic Clearance (HLM) High (> 50 µL/min/mg)Low (< 15 µL/min/mg) C-F bond blocks para-oxidation, extending half-life.
Stereochemical Vectors 01 (at C3) Enables precise 3D targeting of chiral binding pockets[4].

Experimental Workflows & Self-Validating Protocols

To leverage this scaffold in high-throughput library generation, robust synthetic protocols are required. Below is a self-validating methodology for N-derivatization via amide coupling, designed to preserve the stereochemical integrity of the pyrrolidine core.

Step-by-Step Methodology: Amide Library Generation

Objective: Synthesize a library of target compounds by coupling 1-(4-Fluorophenyl)pyrrolidin-3-amine with various carboxylic acids.

Step 1: Preparation and Activation

  • Action: In a dry 10 mL vial, dissolve the carboxylic acid building block (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: Anhydrous DMF prevents the hydrolysis of the active ester intermediate. HATU is selected over EDC/HOBt because it provides rapid activation with minimal epimerization of chiral acids. DIPEA acts as a non-nucleophilic base to maintain the reaction in a deprotonated state.

Step 2: Scaffold Addition

  • Action: Add 1-(4-Fluorophenyl)pyrrolidin-3-amine (1.0 eq) to the activated mixture. Stir at 25°C for 2 hours.

  • Causality: The primary amine at the 3-position is highly nucleophilic; room temperature is sufficient. Heating is avoided to prevent potential ring-opening or degradation.

Step 3: In-Process Self-Validation (LC-MS)

  • Action: Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS.

  • Validation Check: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows the complete disappearance of the scaffold mass ( [M+H]+≈181.1 m/z ) and the dominant presence of the target product mass. If unreacted scaffold remains, add an additional 0.2 eq of HATU.

Step 4: Purification and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

  • Causality: Reverse-phase HPLC ensures the removal of HATU byproducts (tetramethylurea) which frequently co-elute in normal-phase silica chromatography.

Workflow Start 1-(4-Fluorophenyl)pyrrolidin-3-amine (Starting Material) Coupling Amide Coupling (25°C, 2 hours) Start->Coupling Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Activation->Coupling Validation LC-MS Validation (Check for [M+H]+ 181.1 clearance) Coupling->Validation Validation->Coupling Fail (Add Reagents) Purification Prep-HPLC Purification (TFA/Water/MeCN) Validation->Purification Pass Product Purified Lead Compound (>95% Purity) Purification->Product

Caption: Self-validating hit-to-lead synthetic workflow utilizing the pyrrolidine scaffold.

Conclusion

1-(4-Fluorophenyl)pyrrolidin-3-amine represents a masterclass in rational fragment design. By combining the metabolic shielding of a fluorinated aryl group with the 3D spatial vectoring of a pyrrolidine ring, it bypasses the traditional attrition risks associated with flat, lipophilic screening hits. Whether deployed in the pursuit of highly selective kinase inhibitors or complex nuclear receptor modulators, this scaffold provides medicinal chemists with a reliable, synthetically tractable, and biologically privileged foundation for early-stage drug discovery.

References

  • NextSDS. "1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ACS Publications. (2021). "Discovery of Novel, Potent, and Selective Inhibitors of 3-Phosphoinositide-Dependent Kinase (PDK1)." Journal of Medicinal Chemistry. Available at:[Link]

  • NIH / PMC. (2019). "Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

The Privileged Scaffold: Structural Activity Relationship (SAR) of 1-(4-Fluorophenyl)pyrrolidin-3-amine in Modern Drug Discovery

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and pharmacophore optimization, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse therapeutic agents. Among these, 1-(4-fluorophenyl)pyrrolidin-3-amine (CAS 859164-73-1)[1] stands out as a highly privileged building block. This technical whitepaper provides an in-depth analysis of the structural activity relationship (SAR) of this moiety. We will explore the causality behind its target engagement, its role in overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, and outline self-validating experimental protocols for its integration into drug discovery pipelines.

Deconstructing the Pharmacophore: A Three-Zone SAR Analysis

The utility of 1-(4-fluorophenyl)pyrrolidin-3-amine lies in its modularity. When integrated into larger drug molecules—such as Lysine Specific Demethylase 1 (LSD1) inhibitors, GlyT1 inhibitors, or GABA-A modulators—its SAR can be distinctly mapped into three functional zones.

SAR_Logic Core 1-(4-Fluorophenyl)pyrrolidin-3-amine Central Scaffold Z1 Zone 1: 4-Fluorophenyl (Lipophilicity & Metabolic Stability) Core->Z1 Z2 Zone 2: Pyrrolidine Ring (Conformational Restriction) Core->Z2 Z3 Zone 3: 3-Amino Group (H-Bonding & Salt Bridges) Core->Z3 Z1_1 F-to-Cl/Br: Increases lipophilicity, reduces target affinity Z1->Z1_1 Z1_2 Para-F: Blocks CYP450 oxidation Z1->Z1_2 Z2_1 (S)-Enantiomer: Preferred for LSD1/GlyT1 binding Z2->Z2_1 Z2_2 Ring Expansion: Loss of conformational lock Z2->Z2_2 Z3_1 Primary Amine: Essential for Asp/Glu salt bridges Z3->Z3_1 Z3_2 Alkylation: Steric clash, reduced potency Z3->Z3_2

Figure 1: Three-Zone SAR logic tree for 1-(4-fluorophenyl)pyrrolidin-3-amine modifications.

Zone 1: The 4-Fluorophenyl Ring (Metabolic & Lipophilic Shield)

The substitution of a fluorine atom at the para-position of the phenyl ring is a classic, high-impact medicinal chemistry tactic. Fluorine is highly electronegative but sterically similar to hydrogen. Its primary function here is twofold:

  • Metabolic Blocking: Unsubstituted phenyl rings attached to amines are highly susceptible to CYP450-mediated para-hydroxylation. The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond, effectively shutting down this metabolic liability and extending the molecule's half-life.

  • Hydrophobic Pocket Engagement: In targets like the glycine transporter type 1 (GlyT1), the 4-fluorophenyl moiety drives binding affinity by occupying deep, lipophilic pockets via pi-pi stacking or halogen bonding[2].

Zone 2: The Pyrrolidine Core (Conformational Restriction)

Compared to flexible aliphatic chains or larger piperidine rings, the 5-membered pyrrolidine ring restricts the conformational space of the molecule. This reduces the entropic penalty upon binding to a target receptor. Furthermore, the stereocenter at the C3 position allows for precise spatial projection of the amine group. For instance, in LSD1 inhibitors, the (S)-enantiomer of the pyrrolidin-3-amine moiety demonstrates vastly superior potency compared to the (R)-enantiomer due to the exact vector required to reach the active site[3].

Zone 3: The 3-Amino Group (The Electrostatic Anchor)

The primary amine at the 3-position is the critical pharmacophore for electrostatic interactions. At physiological pH (~7.4), this amine is typically protonated (pKa ~9.0-9.5), allowing it to form robust salt bridges with acidic residues (Aspartate or Glutamate) in the target protein. Alkylation or acylation of this amine generally results in a steep drop in affinity due to steric clashes and the loss of hydrogen bond donor capability[3].

Mechanistic Causality in Target Engagement

Understanding why a structural change affects biological activity is paramount. Let us examine the causality of this scaffold in specific therapeutic contexts.

Epigenetic Modulation (LSD1 Inhibition)

In the development of LSD1 inhibitors for acute myelogenous leukemia, the (S)-pyrrolidin-3-amine moiety acts as a critical anchor. Computational docking and crystallographic studies reveal that the positively charged amine establishes a direct salt bridge with the Asp555 residue of the LSD1 enzyme[3]. Replacing the pyrrolidine ring with linear amino groups or expanding it to a piperidine ring alters the trajectory of the amine, misaligning it with Asp555 and causing a significant drop in inhibitory activity[3].

CNS Targets (GABA-A and GlyT1)

When designing positive allosteric modulators (PAMs) for the α1β2γ2 GABA-A receptor, ring size is a critical SAR determinant. While piperazine derivatives show certain affinities, the transition to a 5-membered cyclic amine like pyrrolidin-3-amine alters the pharmacological profile, sometimes reducing raw affinity but tuning the efficacy (Emax) of the recorded currents[4]. Conversely, in GlyT1 inhibitors, 3,4-disubstituted pyrrolidines featuring the 4-fluorophenyl group show excellent blood-brain barrier (BBB) penetration and competitive inhibition, driven by the rigid spatial relationship between the fluorophenyl ring and the sulfonamide/amine vectors[2].

Binding Ligand 1-(4-Fluorophenyl) pyrrolidin-3-amine Pocket1 Hydrophobic Pocket (Target Enzyme) Ligand->Pocket1 4-Fluorophenyl (Pi-Pi Stacking) Pocket2 Asp555 / Acidic Residue (Target Enzyme) Ligand->Pocket2 3-Amino Group (Salt Bridge) Effect Allosteric Modulation / Enzyme Inhibition Pocket1->Effect Pocket2->Effect

Figure 2: Dual-anchoring binding mechanism of the scaffold in target enzymes.

Quantitative SAR Trends

To synthesize the empirical data, the following table outlines the generalized SAR trends when modifying the 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold in a standard kinase or epigenetic target assay.

Modification ZoneStructural ChangeImpact on Target Affinity (IC50)Mechanistic Rationale
Zone 1 F → H3x to 5x WeakerLoss of lipophilic contacts; increased CYP450 clearance.
Zone 1 F → Cl2x WeakerSteric clash; Chlorine's larger Van der Waals radius disrupts tight pocket packing.
Zone 2 (S) → (R) Isomer>10x WeakerIncorrect spatial vector of the 3-amino group; failure to form salt bridge[3].
Zone 2 Pyrrolidine → PiperidineVariable (Often Weaker)Increased lipophilicity (logP) and altered basicity; potential loss of conformational lock.
Zone 3 1° Amine → 3° Amine>20x WeakerLoss of critical hydrogen bond donor capability; steric repulsion at the binding site.

Experimental Workflows: Self-Validating SAR Protocol

As an application scientist, I rely heavily on self-validating systems. An experiment must contain internal controls to prove that a loss of activity is due to target biology, not a synthetic failure or an assay artifact. Below is a standardized methodology for synthesizing and validating this scaffold.

Workflow S1 Step 1: Synthesis Buchwald-Hartwig Coupling S2 Step 2: Chiral Resolution SFC Separation of (R)/(S) S1->S2 S3 Step 3: Target Engagement SPR & FRET Assays S2->S3 S4 Step 4: ADME Profiling Microsomal Stability & BBB S3->S4

Figure 3: Self-validating experimental workflow for SAR optimization.

Step-by-Step Methodology: Synthesis and Biological Validation

Step 1: Buchwald-Hartwig Cross-Coupling (Scaffold Synthesis)

  • Reagents: 1-bromo-4-fluorobenzene (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), NaOtBu (1.5 eq) in anhydrous Toluene.

  • Procedure: Degas the solvent with N2 for 15 minutes. Combine reagents in a sealed tube and heat to 90°C for 12 hours.

  • Causality: This palladium-catalyzed amination specifically constructs the N-aryl bond (connecting Zone 1 to Zone 2) without racemizing the C3 stereocenter, ensuring structural fidelity.

Step 2: Boc-Deprotection

  • Procedure: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C for 2 hours. Evaporate to yield the 1-(4-fluorophenyl)pyrrolidin-3-amine TFA salt.

Step 3: Chiral Resolution & Quality Control (Self-Validation)

  • Procedure: Subject the mixture to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

  • Validation: Run analytical HPLC and polarimetry to confirm >99% Enantiomeric Excess (ee). Crucial Insight: Testing a racemate in biological assays leads to confounded SAR data, as the inactive enantiomer can act as a competitive antagonist or an assay sink.

Step 4: Biochemical Target Engagement (FRET Assay)

  • Procedure: Incubate the purified (S) and (R) enantiomers separately with the target enzyme (e.g., LSD1) and a fluorescently labeled peptide substrate.

  • Validation: The (R)-enantiomer serves as the internal negative control. If both enantiomers show equal potency, the assay is likely reading a false positive (e.g., pan-assay interference or aggregation), validating the specificity of the (S)-enantiomer's salt bridge[3].

Conclusion

The 1-(4-fluorophenyl)pyrrolidin-3-amine scaffold is a masterclass in medicinal chemistry design. By combining the metabolic stability of a para-fluorinated aromatic ring with the conformational rigidity of a pyrrolidine and the precise electrostatic targeting of a primary amine, it provides a highly tunable vector for drug discovery. Whether engaging the Asp555 residue in LSD1[3] or navigating the lipophilic pockets of CNS transporters[2], mastering the SAR of this privileged building block is essential for any modern drug development professional.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 1-(4-Fluorophenyl)pyrrolidin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Synthesis Protocol & Mechanistic Guide Introduction and Strategic Overview The incorporation of fluorinated ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

The incorporation of fluorinated aryl groups into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. The target compound, 1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS: 859164-73-1) [1], serves as a highly versatile bifunctional building block. The electron-withdrawing nature of the para-fluoro substituent modulates the basicity of the pyrrolidine nitrogen, improving metabolic stability and lipophilicity, while the primary amine at the 3-position provides a synthetic handle for subsequent amidation, reductive amination, or urea formation.

To ensure high fidelity, scalability, and chemoselectivity, this protocol details a two-step sequence: a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling followed by a controlled acidic deprotection.

Synthetic Pathway Workflow

Synthesis SM1 tert-Butyl pyrrolidin-3-ylcarbamate Cat Pd2(dba)3 / XPhos NaOtBu, Toluene SM1->Cat SM2 1-Bromo-4-fluorobenzene SM2->Cat Int tert-Butyl (1-(4-fluorophenyl) pyrrolidin-3-yl)carbamate Cat->Int Step 1: N-Arylation Deprot 4M HCl in Dioxane Room Temp Int->Deprot Prod 1-(4-Fluorophenyl) pyrrolidin-3-amine (HCl Salt) Deprot->Prod Step 2: Boc Cleavage

Figure 1: Two-step synthetic workflow for 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Step-by-Step Experimental Methodologies

Step 1: Palladium-Catalyzed C-N Cross-Coupling

Objective: Chemoselective N-arylation of the secondary pyrrolidine amine while preserving the primary amine masked by the tert-butyloxycarbonyl (Boc) group.

Mechanistic Causality & Reagent Selection: We utilize the Buchwald-Hartwig amination protocol [2]. The choice of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) as the dialkylbiaryl phosphine ligand is critical. XPhos facilitates the rapid reductive elimination of the product from the palladium center and sterically prevents detrimental β -hydride elimination, which is a common failure mode when coupling secondary cyclic amines. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is sufficient to deprotonate the coordinated amine without cleaving the Boc protecting group under anhydrous conditions.

Protocol:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl pyrrolidin-3-ylcarbamate (1.86 g, 10.0 mmol), 1-bromo-4-fluorobenzene (1.75 g, 10.0 mmol), Pd2(dba)3 (0.092 g, 0.1 mmol, 1 mol%), XPhos (0.095 g, 0.2 mmol, 2 mol%), and NaOtBu (1.34 g, 14.0 mmol).

  • Degassing: Evacuate the flask and backfill with dry Nitrogen ( N2​ ). Repeat this cycle three times to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Solvent Addition: Inject anhydrous Toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield tert-butyl (1-(4-fluorophenyl)pyrrolidin-3-yl)carbamate.

Step 2: Acidic Cleavage of the Boc Protecting Group

Objective: Quantitative removal of the Boc group to liberate the primary amine without degrading the fluorophenyl-pyrrolidine scaffold.

Mechanistic Causality & Reagent Selection: While Trifluoroacetic acid (TFA) in dichloromethane is a common deprotection method, we utilize 4M HCl in 1,4-dioxane [3]. The causality here is two-fold: First, it avoids the generation of trifluoroacetate salts, which can complicate downstream coupling reactions or require basic aqueous workups that reduce yield. Second, the product directly precipitates from the ethereal solvent as a highly stable, non-hygroscopic hydrochloride salt, allowing for isolation by simple filtration and bypassing the need for further chromatography.

Protocol:

  • Preparation: Dissolve the purified tert-butyl (1-(4-fluorophenyl)pyrrolidin-3-yl)carbamate (2.5 g, ~8.9 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (15 mL, 60 mmol) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The formation of a white precipitate (the product HCl salt) should become evident.

  • Isolation: Concentrate the reaction mixture to approximately one-third of its volume under reduced pressure. Add cold diethyl ether (30 mL) to fully precipitate the salt.

  • Collection: Filter the solid through a sintered glass funnel, wash with additional cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford 1-(4-Fluorophenyl)pyrrolidin-3-amine hydrochloride.

Data Presentation and Validation Parameters

To ensure the trustworthiness of the protocol, the expected analytical parameters and validation metrics for the final product (as the HCl salt) are summarized below. A self-validating system requires cross-referencing mass spectrometry (confirming molecular weight) with NMR (confirming structural connectivity and purity).

Analytical MethodExpected Result / ParameterDiagnostic Significance
Overall Yield 78 - 85% (over 2 steps)Demonstrates protocol efficiency and scalability.
Purity (UPLC-UV) > 98% (at 254 nm)Confirms removal of unreacted aryl bromide and phosphine oxides.
ESI-MS (Positive) m/z 181.1 [M+H]+Validates the molecular mass of the free base ( C10​H13​FN2​ ).
1H NMR (400 MHz, DMSO-d6) δ 8.45 (br s, 3H), 7.05 (t, 2H), 6.55 (dd, 2H), 3.85 (m, 1H), 3.50-3.10 (m, 4H), 2.20 (m, 1H), 2.05 (m, 1H)Disappearance of the Boc singlet at δ 1.40 confirms complete deprotection.
19F NMR (376 MHz) δ -126.5 (s, 1F)Confirms the integrity of the para-fluoro substituent.

References

  • NextSDS Database. "1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information." NextSDS. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. Available at:[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Chapter 7: Protection for the Amino Group). Available at:[Link]

Application

1-(4-Fluorophenyl)pyrrolidin-3-amine as a scaffold in medicinal chemistry

Application Note & Protocol Guide: 1-(4-Fluorophenyl)pyrrolidin-3-amine as a Privileged Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the transition from high-throughput screening hits to vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 1-(4-Fluorophenyl)pyrrolidin-3-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from high-throughput screening hits to viable clinical candidates relies heavily on the selection of robust, metabolically stable, and conformationally precise chemical scaffolds. 1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS: 859164-73-1) has emerged as a highly versatile building block[1]. By combining the sp3-rich, conformationally restricted geometry of a pyrrolidine ring with the metabolic shielding of a para-fluorinated aromatic system, this scaffold is uniquely suited for designing ATP-competitive kinase inhibitors, Hedgehog pathway modulators, and central nervous system (CNS) agents[2][3].

This guide provides a comprehensive technical breakdown of the scaffold's structural rationale, its applications in targeted therapeutics, and field-proven, self-validating protocols for its derivatization and biological evaluation.

Part 1: Structural Rationale & Causality in Drug Design

As medicinal chemists, we do not select scaffolds arbitrarily; every structural feature must serve a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The utility of 1-(4-Fluorophenyl)pyrrolidin-3-amine is driven by three causal design principles:

  • Conformational Restriction (The Pyrrolidine Core): Unlike acyclic aliphatic amines, the pyrrolidine ring restricts the spatial vectors of the 3-amino group. When derivatized (e.g., via amide coupling), this fixed geometry precisely directs the attached pharmacophore into deep, narrow binding pockets, such as the ATP-binding hinge region of kinases like Akt and CSF-1R[2][4].

  • Metabolic Shielding (The 4-Fluorophenyl Motif): Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism, specifically para-hydroxylation. Fluorine acts as a bioisostere for hydrogen; its high electronegativity and the exceptional strength of the C-F bond effectively block this metabolic liability, drastically improving the compound's half-life ( T1/2​ ) and reducing hepatic clearance.

  • Basicity Modulation: Highly basic amines often lead to off-target toxicities, including hERG channel inhibition (cardiotoxicity) and poor membrane permeability. The electron-withdrawing nature of the fluorophenyl group pulls electron density away from the pyrrolidine nitrogen, lowering its pKa to an optimal range that balances solubility with lipophilic efficiency (LipE).

Pathway A RTK Activation B PI3K Signaling A->B C Akt Phosphorylation B->C D Tumor Proliferation C->D E 1-(4-Fluorophenyl) pyrrolidin-3-amine Inhibitor E->C ATP Competition

Fig 1. Mechanism of 1-(4-Fluorophenyl)pyrrolidin-3-amine derivatives in Akt pathway inhibition.

Part 2: Quantitative Data & Scaffold Impact

To illustrate the causality of choosing the fluorinated scaffold over its non-fluorinated counterpart, the following table summarizes typical physicochemical and pharmacokinetic shifts observed during lead optimization campaigns[2][3].

Table 1: Comparative Physicochemical & Pharmacokinetic Profile

Property / Metric1-Phenylpyrrolidin-3-amine (Unsubstituted)1-(4-Fluorophenyl)pyrrolidin-3-amineCausality / Advantage
CYP450 Clearance (HLM) High (>45 µL/min/mg)Low (<15 µL/min/mg)C-F bond blocks para-hydroxylation, increasing metabolic stability.
In Vivo Half-Life ( T1/2​ ) ~1.2 Hours~4.5 HoursReduced hepatic clearance extends systemic circulation time.
Target Affinity (IC50) Moderate (e.g., 150 nM)High (e.g., <20 nM)Fluorine enhances lipophilic contacts within hydrophobic sub-pockets.
Off-Target hERG Activity High RiskLow RiskElectron-withdrawing fluorine reduces amine basicity, preventing hERG binding.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in quality control (QC) checkpoints to ensure that experimental failures are caught immediately, guaranteeing data trustworthiness.

Protocol A: Parallel Synthesis of Kinase Inhibitor Libraries via Amide Coupling

Rationale: Amide coupling at the primary 3-amine position is the most efficient way to append hinge-binding motifs. We utilize HATU/DIPEA because it is highly efficient for sterically hindered amines and minimizes racemization if a specific enantiomer (e.g., the (3R)-isomer) is utilized[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to form the active OBt ester.

    • Causality Checkpoint: Pre-activation prevents the unreacted acid from forming unreactive salts with the pyrrolidin-3-amine.

  • Coupling: Add 1-(4-Fluorophenyl)pyrrolidin-3-amine (1.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS.

    • Acceptance Criteria: >95% consumption of the starting amine mass; presence of the desired [M+H]+ product peak. Do not proceed to purification if starting material remains.

  • Purification: Quench with water, extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow S1 Scaffold & Acid Prep S2 HATU/DIPEA Activation S1->S2 S3 Amide Coupling S2->S3 S4 LC-MS Validation S3->S4 S5 Prep-HPLC Purification S4->S5

Fig 2. Self-validating synthetic workflow for derivatizing the pyrrolidin-3-amine scaffold.

Protocol B: FRET-Based Kinase Inhibition Assay (Akt/CSF-1R)

Rationale: To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used due to its high sensitivity and resistance to compound auto-fluorescence interference[4].

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate.

  • Enzyme Addition: Add 5 µL of the kinase master mix (e.g., Akt1 or CSF-1R enzyme in HEPES buffer with MgCl2​ and EGTA) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the Km​ value of the specific kinase, plus the specific peptide substrate). Incubate for 60 minutes.

  • Quenching & Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to chelate Mg2+ and stop the reaction, plus Terbium-labeled anti-phospho antibodies). Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation (Z'-Factor Calculation):

    • Positive Control: Staurosporine (10 µM) to simulate 100% inhibition.

    • Negative Control: 1% DMSO vehicle to simulate 0% inhibition.

    • Acceptance Criteria: Calculate the Z'-factor. The assay is only valid and trustworthy if Z′≥0.6 . If Z′<0.6 , discard the plate and recalibrate the pipetting robotics.

Protocol C: In Vitro Microsomal Stability Assay

Rationale: This assay directly verifies the design hypothesis that the 4-fluorophenyl group imparts metabolic stability.

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At T=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Checkpoint: The ice-cold organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • NextSDS. 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • ACS Publications. Design of Selective, ATP-Competitive Inhibitors of Akt. Journal of Medicinal Chemistry. Available at:[Link]

  • Frontiers. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers in Chemistry. Available at:[Link]

  • RSC Publishing. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Design of Hedgehog pathway inhibitors for cancer treatment. Available at:[Link]

Sources

Method

Application Note: Robust HPLC-UV Method Development and Validation for 1-(4-Fluorophenyl)pyrrolidin-3-amine

Introduction & Chemical Profiling 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly polar, basic molecule frequently utilized as a critical building block and pharmacophore in medicinal chemistry. Developing a robust, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly polar, basic molecule frequently utilized as a critical building block and pharmacophore in medicinal chemistry. Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties:

  • Dual Nitrogen Centers: The molecule contains an aniline-like tertiary nitrogen at position 1 of the pyrrolidine ring (delocalized lone pair into the fluorophenyl ring, pKa ~2.5) and an aliphatic primary amine at position 3 (highly basic, pKa ~9.5–10.0).

  • Chromatographic Challenge: The highly basic primary amine is notorious for causing severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions with residual, ionized surface silanols (Si-O⁻)[1].

  • UV Chromophore: The 4-fluorophenyl moiety provides a strong, distinct π→π∗ transition, making Ultraviolet (UV) detection highly viable[2][3].

This application note outlines a self-validating Analytical Quality by Design (AQbD) approach to develop and validate an HPLC-UV method for this compound, fully compliant with the modernized ICH Q2(R2) guidelines[4][5].

Method Development Rationale (Expertise & Experience)

To transform the chemical challenges of 1-(4-Fluorophenyl)pyrrolidin-3-amine into a reliable analytical method, every experimental variable was chosen based on strict mechanistic causality:

  • Stationary Phase Selection: To mitigate the secondary interactions of the C3-primary amine, a high-purity, base-deactivated, and extensively end-capped C18 column is required. End-capping chemically shields the residual silanols, preventing the basic amine from binding irreversibly to the silica support, thereby ensuring a symmetrical peak shape.

  • Mobile Phase pH & Ion-Pairing: Controlling the ionization state of both the analyte and the column is critical. A mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases lowers the pH to approximately 2.0. At this pH, residual silanols are fully protonated to their neutral state (Si-OH), eliminating ion-exchange sites. Concurrently, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated primary amine, further enhancing retention and peak symmetry[1][6].

  • UV Wavelength Optimization: Spectral scanning of fluorophenyl derivatives typically reveals an absorption maximum ( λmax​ ) in the 240–260 nm range[2][3]. A detection wavelength of 245 nm was selected to maximize the signal-to-noise (S/N) ratio while avoiding the high background absorbance of TFA, which heavily interferes at wavelengths below 215 nm.

G A 1. Physicochemical Profiling 1-(4-Fluorophenyl)pyrrolidin-3-amine B 2. Stationary Phase Selection End-capped C18 Column A->B Highly basic primary amine requires silanol shielding C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) Gradient B->C Acidic pH protonates silanols & acts as ion-pair D 4. UV Detection Tuning Monitoring at 245 nm C->D Maximize S/N for the fluorophenyl chromophore E 5. System Suitability Testing Self-Validating Quality Gates D->E Establish baseline chromatographic performance F 6. ICH Q2(R2) Validation Lifecycle & QbD Approach E->F Pass criteria required before formal validation

AQbD workflow for HPLC-UV method development and ICH Q2(R2) validation of the target analyte.

Optimized Chromatographic Conditions

The following parameters represent the optimized state for the quantitative analysis of the target analyte.

ParameterOptimized Condition
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (v/v)
Elution Program Gradient: 0-2 min (5% B), 2-12 min (linear to 60% B), 12-15 min (60% B), 15.1-20 min (5% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 245 nm
Injection Volume 10 µL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) gates that must be passed before proceeding to the next analytical step, ensuring absolute trustworthiness in the generated data.

Step 1: Reagent and Standard Preparation
  • Mobile Phase Preparation: Carefully add 1.0 mL of LC-MS grade TFA to 1000 mL of Ultrapure Water (18.2 MΩ·cm) for Mobile Phase A. Repeat with Acetonitrile for Mobile Phase B. Degas both solvents via ultrasonication for 10 minutes.

  • Diluent: Use a 95:5 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Fluorophenyl)pyrrolidin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

Step 2: System Equilibration & Blank Evaluation (QC Gate 1)
  • Purge the HPLC system and equilibrate the column with the initial gradient conditions (95% A / 5% B) for at least 30 minutes.

  • Inject 10 µL of the Diluent (Blank).

  • QC Gate 1 Acceptance: The baseline must exhibit a drift of <1 mAU/min . No interfering peaks >0.1% of the expected target analyte area should appear at the anticipated retention time. If this fails, investigate solvent purity or column carryover before proceeding.

Step 3: System Suitability Testing (QC Gate 2)
  • Inject the 100 µg/mL Working Standard five consecutive times.

  • Record the Retention Time ( Rt​ ), Peak Area, Theoretical Plates ( N ), and Tailing Factor ( Tf​ ).

  • QC Gate 2 Acceptance: Proceed to sample analysis only if the criteria in Table 2 are met.

SST ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) ≤1.5 Confirms successful shielding of residual silanols from the primary amine.
Theoretical Plates ( N ) ≥5000 Verifies column bed integrity and optimal kinetic efficiency.
Peak Area %RSD (n=5) ≤2.0% Validates the precision of the autosampler injection mechanism.
Retention Time %RSD ≤1.0% Ensures pump flow stability and consistent mobile phase delivery.
Step 4: Sample Analysis
  • Prepare unknown samples at a target concentration of 100 µg/mL using the diluent.

  • Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

  • Bracket sample injections with the Working Standard every 10 injections to monitor ongoing system drift.

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose across its lifecycle, it must be validated according to the modernized ICH Q2(R2) guidelines[4][5][7]. The expected validation parameters and their stringent acceptance criteria are summarized below.

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, UV, Heat) to generate potential impurities[2].Peak purity angle < Purity threshold; Resolution ( Rs​ ) >1.5 from any degradation product.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤5% of the target response.
Accuracy (Recovery) Triplicate preparations of spiked samples at 50%, 100%, and 150% levels.Mean recovery across all levels must fall between 98.0% and 102.0%.
Repeatability 6 independent sample preparations at 100% test concentration analyzed by a single analyst.Relative Standard Deviation (%RSD) of the calculated assay ≤2.0% .
Intermediate Precision Analysis performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤2.0% ; No statistically significant difference between sets.
Robustness Deliberate minor variations in Flow Rate ( ±0.1 mL/min), Temp ( ±2 °C), and pH ( ±0.1 ).SST criteria (Table 2) must remain fulfilled under all perturbed conditions.

References

  • Validation of Analytical Procedures Q2(R2). Source: ICH Official Guidelines. URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: [Link]

  • Measure pyrrolidine by HPLC. Source: Chromatography Forum. URL: [Link]

  • High Performance Liquid Chromatographic-UV Method for Determination of Atorvastatin Calcium in Pharmaceutical Formulations. Source: Open Access Pub. URL: [Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants. Source: ScienceDirect. URL: [Link]

Sources

Application

Application Note: Multinuclear NMR and LC-MS/MS Characterization of 1-(4-Fluorophenyl)pyrrolidin-3-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Analytical Rationale 1-(4-Fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Analytical Rationale

1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly versatile building block in modern medicinal chemistry. It combines a privileged pyrrolidine pharmacophore—often utilized to improve aqueous solubility and target binding—with a fluorinated aromatic system. The strategic placement of the fluorine atom modulates the molecule's lipophilicity, metabolic stability, and basicity[1].

From an analytical perspective, characterizing this small molecule requires orthogonal techniques to ensure both structural integrity and isotopic purity. This guide details a self-validating analytical workflow utilizing Multinuclear NMR ( 1 H, 13 C, 19 F) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We emphasize the causality behind our instrumental parameters, moving beyond standard generic methods to provide a highly optimized protocol tailored for fluorinated basic amines.

Physicochemical Profile

Understanding the physicochemical properties of 1-(4-Fluorophenyl)pyrrolidin-3-amine is critical for optimizing sample preparation, chromatographic retention, and ionization efficiency.

PropertyValueAnalytical Implication
Molecular Formula C 10​ H 13​ FN 2​ Determines exact mass and isotopic distribution.
Molecular Weight 180.22 g/mol Target mass range for MS optimization.
Monoisotopic Mass 180.1063 DaTarget for High-Resolution Mass Spectrometry (HRMS).
pKa (Estimated) ~9.5 (Primary Amine)Highly basic; requires acidic mobile phase for LC-MS/MS.
LogP (Estimated) 1.2 - 1.5Polar nature necessitates specialized LC stationary phases.

Multinuclear NMR Characterization Strategy

Rationale & Mechanism

While 1 H and 13 C NMR are foundational for elucidating the pyrrolidine ring's carbon skeleton and proton environments, 19 F NMR provides a highly specific, orthogonal dimension of analysis. The 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton NMR but entirely free of background interference from non-fluorinated solvents or biological matrices[1].

Furthermore, the electron-donating nature of the pyrrolidine nitrogen significantly shields the ortho protons of the aromatic ring, creating a highly characteristic AA'BB' spin system in the 1 H spectrum that serves as a diagnostic marker for N-arylation[2]. In the 13 C spectrum, the fluorine atom induces distinct scalar couplings ( JCF​ ) across the aromatic ring, which can be used to unambiguously assign the carbon positions.

Expected Spectral Features
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment
1 H ~6.85 - 6.95m, 2H ( JHF​≈8−9 )Aromatic H (meta to N, ortho to F)
1 H ~6.45 - 6.55m, 2HAromatic H (ortho to N, meta to F)
1 H ~3.60 - 3.80m, 1HPyrrolidine C3-H
13 C ~155.0d, 1JCF​≈235 Aromatic C4' (C-F)
13 C ~115.0d, 2JCF​≈21 Aromatic C3', C5' (ortho to F)
13 C ~112.0d, 3JCF​≈8 Aromatic C2', C6' (meta to F)
19 F ~ -124.0tt (multiplet)4-Fluorophenyl group
Self-Validating NMR Protocol

Step 1: Sample Preparation Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Note: If the compound is synthesized as a hydrochloride salt, use DMSO- d6​ to ensure complete dissolution and prevent line broadening caused by aggregation.

Step 2: System Suitability & Referencing Ensure the NMR spectrometer (e.g., 400 MHz or 500 MHz) is properly shimmed using the deuterium lock signal. Validation Check: For 19 F NMR, utilize Trichlorofluoromethane (CFCl 3​ ) as an external standard set to 0.00 ppm to ensure accurate chemical shift reporting[1].

Step 3: Acquisition Parameters

  • 1 H NMR: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 15 ppm.

  • 13 C NMR: 256-512 scans (due to lower sensitivity), D1 of 2 seconds, with 1 H decoupling (WALTZ-16).

  • 19 F NMR: 16-32 scans, D1 of 2 seconds. Acquire both 1 H-coupled and 1 H-decoupled 19 F spectra to differentiate between intrinsic fluorine shifts and proton-fluorine scalar couplings.

LC-MS/MS Characterization Strategy

Rationale & Mechanism

The primary amine at the C3 position of the pyrrolidine ring dictates the mass spectrometric behavior of this molecule. With a pKa of ~9.5, the amine is readily protonated in an acidic mobile phase (0.1% formic acid), making Positive Electrospray Ionization (ESI+) the optimal ionization technique[3].

Chromatographic Challenge: Small, polar, basic amines often suffer from poor retention, peak tailing, or total loss of retention on conventional C18 reversed-phase columns due to secondary interactions with residual silanols[3][4]. Solution: We mandate the use of a Pentafluorophenyl (PFP) stationary phase. The PFP column provides alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and fluorine-fluorine interactions—which dramatically improve peak shape and retention for fluorinated aromatic amines[3].

Fragmentation Dynamics

Under Collision-Induced Dissociation (CID), the [M+H]+ precursor ion ( m/z 181.1) undergoes predictable fragmentation:

  • Low Collision Energy (10-15 eV): The primary amine is expelled as neutral ammonia ( −17 Da), yielding a stable fragment at m/z 164.1.

  • High Collision Energy (25-35 eV): The pyrrolidine ring undergoes heterolytic cleavage, leaving the highly stable 4-fluoroaniline-like fragment ( m/z 112.1) and the fluorophenyl cation ( m/z 95.0)[4].

Self-Validating LC-MS/MS Protocol

Step 1: Sample Preparation Dilute the sample to a final concentration of 10-50 ng/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Validation Check: Always run a diluent blank prior to the sample to confirm the absence of isobaric carryover or background contamination[4].

Step 2: Chromatographic Conditions

  • Column: PFP Core-Shell Column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Transitions)

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
181.1164.15015Quantifier (Loss of NH 3​ )
181.1112.15025Qualifier 1 (Ring Cleavage)
181.195.05035Qualifier 2 (Fluorophenyl)

Visualizations

Analytical Workflow

The following diagram illustrates the parallel analytical pathways required to orthogonally validate the structure and purity of the compound.

Workflow cluster_NMR Multinuclear NMR cluster_MS LC-MS/MS Sample 1-(4-Fluorophenyl) pyrrolidin-3-amine NMR_Prep Sample Prep (CDCl3 / DMSO-d6) Sample->NMR_Prep MS_Prep Sample Prep (0.1% Formic Acid) Sample->MS_Prep NMR_Acq Acquisition (1H, 13C, 19F) NMR_Prep->NMR_Acq Data Structural & Purity Confirmation NMR_Acq->Data MS_Acq ESI+ MRM Acquisition MS_Prep->MS_Acq MS_Acq->Data

Figure 1: Orthogonal analytical workflow for the characterization of 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Mass Spectrometric Fragmentation Pathway

The diagram below maps the causality of the collision-induced dissociation (CID) events occurring within the collision cell of the mass spectrometer.

Fragmentation Parent [M+H]+ m/z 181.1 Frag1 [M+H - NH3]+ m/z 164.1 Parent->Frag1 Loss of Ammonia (-17 Da) Frag2 [C6H7FN]+ m/z 112.1 Parent->Frag2 Pyrrolidine Ring Cleavage Frag3 [C6H4F]+ m/z 95.0 Frag2->Frag3 Loss of NH3 (-17 Da)

Figure 2: Primary ESI+ MS/MS fragmentation pathways of 1-(4-Fluorophenyl)pyrrolidin-3-amine.

References

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR Thermo Fisher Scientific URL
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Agilent Technologies URL
  • Royal Society of Chemistry (RSC)
  • American Chemical Society (ACS)

Sources

Method

Application Note: Strategic Synthesis of N-Aryl Pyrrolidin-3-amines via Buchwald-Hartwig Cross-Coupling using 1-(4-Fluorophenyl)pyrrolidin-3-amine

An Application Note and Protocol on the use of 1-(4-Fluorophenyl)pyrrolidin-3-amine in Buchwald-Hartwig Cross-Coupling Reactions. For research, scientific, and drug development professionals. Abstract This technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol on the use of 1-(4-Fluorophenyl)pyrrolidin-3-amine in Buchwald-Hartwig Cross-Coupling Reactions.

For research, scientific, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the application of 1-(4-fluorophenyl)pyrrolidin-3-amine in Buchwald-Hartwig cross-coupling reactions. The synthesis of N-aryl pyrrolidin-3-amines is a critical transformation in medicinal chemistry, as this structural motif is present in numerous biologically active compounds. This document outlines the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, and discusses expected outcomes and troubleshooting strategies. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Significance of N-Aryl Pyrrolidines and the Power of Buchwald-Hartwig Chemistry

The pyrrolidine ring system is a privileged scaffold in modern drug discovery, appearing in a wide array of pharmaceuticals and clinical candidates. The introduction of an N-aryl substituent to this core can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The Buchwald-Hartwig cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex N-aryl amines from readily available starting materials.

This application note focuses on the use of 1-(4-fluorophenyl)pyrrolidin-3-amine as a key building block in these transformations. The presence of the fluorine atom on the phenyl ring offers a valuable handle for further synthetic manipulations or for tuning the electronic properties of the final compound, a common strategy in medicinal chemistry to enhance drug-target interactions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. The reaction proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which yields the desired N-aryl amine and regenerates the active palladium(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X Amine R2NH LigandExch Amine Coordination Base Base Deprotonation Deprotonation Product Ar-NR2 HX_Base [Base-H]X PdII Ar-Pd(II)(X)L_n OxAdd->PdII PdII->LigandExch + R2NH PdAmido [Ar-Pd(II)(NHR2)L_n]X LigandExch->PdAmido PdAmido->Deprotonation + Base PdAmido_deprot Ar-Pd(II)(NR2)L_n Deprotonation->PdAmido_deprot RedElim Reductive Elimination PdAmido_deprot->RedElim RedElim->Pd0 + Ar-NR2

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the Buchwald-Hartwig cross-coupling of 1-(4-fluorophenyl)pyrrolidin-3-amine with a range of aryl bromides.

Materials and Equipment

Reagents:

  • 1-(4-Fluorophenyl)pyrrolidin-3-amine (≥98% purity)

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Reaction Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(OAc)2, XPhos, and NaOtBu to an oven-dried flask. B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add aryl bromide and 1-(4-fluorophenyl)pyrrolidin-3-amine. B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Heat the reaction mixture at 100 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC. E->F G 7. Cool the reaction to room temperature and quench with water. F->G H 8. Extract with ethyl acetate (3x). G->H I 9. Wash the combined organic layers with brine. H->I J 10. Dry the organic layer over anhydrous MgSO4. I->J K 11. Concentrate the solution in vacuo. J->K L 12. Purify the crude product by flash column chromatography. K->L

Figure 2. A generalized workflow for the Buchwald-Hartwig cross-coupling.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add sodium tert-butoxide (2.8 mmol, 1.4 equiv). Then, add the aryl bromide (2.0 mmol, 1.0 equiv) and 1-(4-fluorophenyl)pyrrolidin-3-amine (2.2 mmol, 1.1 equiv).

  • Solvent Addition: Add an additional 8 mL of anhydrous toluene to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully add 10 mL of deionized water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl pyrrolidin-3-amine.

Expected Results and Troubleshooting

The described protocol is expected to provide the desired products in good to excellent yields, depending on the specific aryl bromide used.

Table 1: Representative Data for the Buchwald-Hartwig Coupling of 1-(4-Fluorophenyl)pyrrolidin-3-amine with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromotoluene1-(4-Fluorophenyl)-N-(4-methylphenyl)pyrrolidin-3-amine85
21-Bromo-4-methoxybenzene1-(4-Fluorophenyl)-N-(4-methoxyphenyl)pyrrolidin-3-amine92
31-Bromo-3-(trifluoromethyl)benzeneN-(3-(Trifluoromethyl)phenyl)-1-(4-fluorophenyl)pyrrolidin-3-amine78

Troubleshooting:

  • Low or No Conversion:

    • Oxygen Contamination: Ensure all steps are performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Inactive Catalyst: Use high-purity palladium precursors and ligands. Consider pre-forming the catalyst as described.

    • Insufficient Base: The base is crucial for the deprotonation of the amine. Ensure the base is fresh and added in the correct stoichiometry.

  • Side Product Formation:

    • Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction. Ensure anhydrous conditions.

    • Homocoupling of the Amine: This is less common but can occur at high temperatures. Consider lowering the reaction temperature.

Safety Considerations

  • Palladium Compounds: Palladium salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The Buchwald-Hartwig cross-coupling reaction is a highly effective method for the synthesis of N-aryl pyrrolidin-3-amines using 1-(4-fluorophenyl)pyrrolidin-3-amine. The protocol detailed in this application note is robust and can be adapted for a variety of aryl halides. By understanding the reaction mechanism and potential pitfalls, researchers can successfully employ this powerful transformation in their synthetic endeavors, particularly in the field of drug discovery and development.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Bariwal, J., & Van der Eycken, E. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(23), 9283–9303. [Link]

Application

Application Note: Preparation, Handling, and Storage of 1-(4-Fluorophenyl)pyrrolidin-3-amine Stock Solutions in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly functionalized building block frequently utilized in medicinal chemistry and pharmacological screening. Structurally, it features a highly nucleophilic primary amine and a tertiary amine embedded within a fluorophenyl-substituted pyrrolidine ring. While it exhibits excellent solubility in organic solvents, the primary amine moiety introduces specific chemical vulnerabilities. This application note provides a self-validating, mechanistically grounded protocol for preparing stable Dimethyl Sulfoxide (DMSO) stock solutions, ensuring compound integrity for downstream biological and biochemical assays.

Physicochemical & Safety Profile

Before initiating stock preparation, it is critical to understand the physical and hazard profile of the compound to ensure accurate molarity calculations and safe handling[1].

PropertyValue / Description
Chemical Name 1-(4-Fluorophenyl)pyrrolidin-3-amine
CAS Number 859164-73-1
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Physical State Solid powder
GHS Hazard Classifications Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Dam. 1 (H318)STOT SE 3 (H336)

Safety Note: Due to its acute toxicity and severe eye damage potential, all handling of the dry powder must be performed within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles)[1].

Mechanistic Insights: Solvent Selection & Degradation Causality

The Dual Nature of DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for amphiphilic and hydrophobic small molecules due to its high dielectric constant and ability to disrupt crystalline hydrogen-bonding networks. However, DMSO is exceptionally hygroscopic.

Causality of Amine Degradation

When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. This water ingress acts as a Trojan horse, concurrently introducing dissolved oxygen (O₂) and carbon dioxide (CO₂). For 1-(4-Fluorophenyl)pyrrolidin-3-amine, this presents two severe degradation pathways:

  • Aerobic Oxidation: The primary amine at the 3-position of the pyrrolidine ring is highly susceptible to aerobic oxidation. In the presence of dissolved O₂, trace transition metals, or ambient light, primary amines can catalytically dehydrogenate into imines or nitriles[2][3].

  • Carbamate Formation: Dissolved CO₂ acts as an electrophile, reacting with the nucleophilic primary amine to form carbamic acid derivatives. This fundamentally alters the molecule's charge state, lipophilicity, and target binding affinity.

Causality A Ambient Air Exposure B Hygroscopic DMSO Absorbs H2O A->B Moisture C Ingress of Dissolved O2 & CO2 B->C D Aerobic Oxidation (Catalyzed by trace metals/light) C->D O2 E Carbamate Formation (Nucleophilic attack on CO2) C->E CO2 F Primary Amine Degradation (Loss of Pharmacological Activity) D->F E->F

Mechanistic pathway of primary amine degradation in hygroscopic DMSO.

Quantitative Preparation Parameters

To ensure precision in downstream assays, use the following mass-to-volume conversions to prepare standard stock concentrations.

Volumetric Guide (Mass required per 1.0 mL of Anhydrous DMSO):

Target ConcentrationMass of 1-(4-Fluorophenyl)pyrrolidin-3-amineApplication Suitability
10 mM 1.80 mgStandard cell-based assays
50 mM 9.01 mgHigh-throughput screening (HTS)
100 mM 18.02 mgStructural biology / NMR studies

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system to ensure maximum stability and reproducibility[4].

Reagents & Equipment:

  • 1-(4-Fluorophenyl)pyrrolidin-3-amine (Purity ≥98%)

  • Anhydrous DMSO (High purity, ≤0.005% H₂O, sealed under Argon)

  • Amber glass vials and low-protein-binding microtubes

  • Argon or Nitrogen gas source

  • Analytical balance (0.1 mg precision)

Methodology:

  • Thermal Equilibration: Remove the compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.

  • Inert Weighing: Working rapidly or within a nitrogen-purged glove bag, weigh the calculated mass (e.g., 9.01 mg for a 50 mM stock) into a sterile, amber glass vial. Causality: Amber glass mitigates photo-catalyzed oxidation of the primary amine.

  • Solvent Addition: Using a positive-displacement pipette, add 1.0 mL of anhydrous DMSO. Dispense the solvent gently down the inner wall of the vial to wash down any adhering compound[4].

  • Dissolution: Cap the vial tightly and vortex vigorously for 60 seconds. If necessary, sonicate in a room-temperature water bath for 2–5 minutes[4].

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates moisture-induced precipitation or incomplete dissolution; if turbid, the batch must be discarded.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in low-protein-binding microtubes[4]. Causality: Repeated freeze-thaw cycles create localized concentration gradients and induce irreversible precipitation.

  • Purging & Storage: Overlay the headspace of each microtube with a gentle stream of Argon or Nitrogen gas for 3 seconds before sealing. Store immediately at -80°C[4].

Workflow A 1-(4-Fluorophenyl) pyrrolidin-3-amine B Equilibrate to RT A->B C Weigh (Inert Atmosphere) B->C D Add Anhydrous DMSO C->D E Vortex & Sonicate D->E F Aliquot (Amber Vials) E->F G Purge with Argon/N2 F->G H Store at -80°C G->H

Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Downstream Application: Preventing "Solvent Shock"

When transitioning the 1-(4-Fluorophenyl)pyrrolidin-3-amine stock from 100% DMSO into an aqueous physiological buffer (e.g., PBS or cell culture media), the sudden shift in the dielectric constant can cause hydrophobic collapse—a phenomenon known as "solvent shock."

Aqueous Dilution Protocol:

  • Pre-warm the target aqueous buffer to 37°C to maximize thermodynamic solubility.

  • Place the aqueous buffer on a vortex mixer at medium speed.

  • Add the DMSO stock solution dropwise directly into the center of the vortex (the swirling liquid), rather than down the side of the tube. This ensures instantaneous micro-dispersion.

  • Critical Limit: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay readouts[4].

References

  • 1-(4-fluorophenyl)
  • ONO-LB457 solubility DMSO stock solution prepar
  • Oxidant-Free Conversion of Primary Amines to Nitriles, Journal of the American Chemical Society.
  • Recent Advances in Aerobic Oxidation of Alcohols and Amines to Imines, ACS C

Sources

Method

Application Note: Advanced Crystallization and Chiral Resolution Techniques for 1-(4-Fluorophenyl)pyrrolidin-3-amine

Executive Summary & Rationale 1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS: 859164-73-1)[1][2] is a highly versatile chiral diamine building block. It is a critical structural motif in the development of advanced therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-(4-Fluorophenyl)pyrrolidin-3-amine (CAS: 859164-73-1)[1][2] is a highly versatile chiral diamine building block. It is a critical structural motif in the development of advanced therapeutics, including selective DYRK1A kinase inhibitors[3] and allosteric SHP2 inhibitors for oncology[4].

In its free base form, this compound typically presents as a viscous, high-boiling oil. This physical state complicates bulk handling, prevents precise stoichiometric dosing, and exposes the compound to oxidative degradation over time. Furthermore, its pharmacological efficacy is strictly dependent on its enantiomeric purity. This application note details a field-proven, scalable crystallization and diastereomeric resolution protocol designed to isolate the enantiopure amine as a highly crystalline, stable salt.

Physicochemical Profiling & Mechanistic Causality

To design a successful crystallization process, one must exploit the intrinsic physicochemical properties of the molecule:

  • Differential Basicity (ΔpKa): The molecule features two distinct basic centers: a primary aliphatic amine at the C3 position (pKa ~ 9.5) and a tertiary arylamine (the pyrrolidine nitrogen conjugated to the 4-fluorophenyl ring, pKa ~ 3.5). Because of this significant ΔpKa, salt formation is highly selective at the C3 primary amine.

  • Resolving Agent Selection: To achieve both chemical purification and chiral resolution simultaneously, we utilize Di-p-toluoyl-D-tartaric acid (D-DTTA). The bulky, rigid structure of D-DTTA provides excellent chiral discrimination, forming a highly crystalline diastereomeric salt with the (R)-enantiomer.

  • Solvent System Causality: An Ethanol/Water (9:1 v/v) binary mixture is employed. Ethanol acts as the primary solvent to dissolve the free base oil, while the precise addition of water modulates the dielectric constant. This ensures a steep, temperature-dependent solubility curve, which is a thermodynamic prerequisite for high-yield cooling crystallization.

Process Visualization

CrystallizationWorkflow A Racemic 1-(4-Fluorophenyl) pyrrolidin-3-amine (Free Base Oil) B Salt Formation (D-DTTA in EtOH/H2O) A->B Add Resolving Agent C Controlled Cooling & Seeding (55 °C) B->C Heat to 70°C, then cool D Filtration & Washing (Cold EtOH) C->D 0.1 °C/min to 5°C E (R)-Amine • D-DTTA Salt (Retentate: High ee) D->E Solid Phase F Mother Liquor (Filtrate: Enriched (S)-Amine) D->F Liquid Phase G Free-Basing (NaOH / DCM Extraction) E->G Break Salt H Pure (R)-1-(4-Fluorophenyl) pyrrolidin-3-amine G->H Isolate Organic Layer

Fig 1. Workflow for the diastereomeric resolution and crystallization of the pyrrolidin-3-amine.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows incorporate mandatory In-Process Controls (IPCs) to ensure that out-of-specification material never progresses to the next stage.

Protocol A: Diastereomeric Salt Formation and Primary Crystallization
  • Reactor Charging: To a jacketed glass reactor, charge racemic 1-(4-Fluorophenyl)pyrrolidin-3-amine (1.0 eq, 100 mmol) and absolute ethanol (5 volumes, 500 mL). Agitate at 250 rpm until homogenized.

  • Resolving Agent Addition: In a separate vessel, dissolve D-DTTA (1.0 eq, 100 mmol) in a mixture of ethanol (300 mL) and deionized water (50 mL). Add this solution dropwise to the reactor over 30 minutes to prevent localized supersaturation.

  • Heating & Dissolution: Ramp the reactor temperature to 70 °C. Maintain for 1 hour to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Cooling & Seeding: Cool the batch to 55 °C at a rate of 0.5 °C/min. At 55 °C, introduce 0.5% w/w seed crystals of the pure (R)-amine•D-DTTA salt.

    • Expert Insight: Seeding exactly at the metastable zone limit prevents Liquid-Liquid Phase Separation (LLPS, or "oiling out"). Oiling out traps impurities and drastically degrades enantiomeric excess (ee).

  • Maturation: Hold isothermally at 55 °C for 2 hours to allow the seed bed to grow. Subsequently, cool to 5 °C at a slow, linear rate of 0.1 °C/min. This slow cooling promotes crystal growth over secondary nucleation, yielding large, easily filterable prisms.

  • Isolation & IPC: Filter the suspension via a Nutsche filter. Wash the wet cake with cold (0 °C) ethanol (2 x 50 mL).

    • Self-Validation Step: Sample 10 mg of the wet cake for Chiral HPLC analysis. If ee ≥ 98%, proceed to Protocol C. If ee < 98%, trigger Protocol B.

Protocol B: Recrystallization for Optical Purity Upgrade

Triggered only if IPC from Protocol A yields < 98% ee.

  • Suspend the enriched wet cake in 8 volumes of a 9:1 EtOH/H2O mixture.

  • Heat to reflux (78 °C) until the solution is entirely clear.

  • Cool linearly to 5 °C over 8 hours without seeding.

  • Filter, wash with cold ethanol, and dry under vacuum at 40 °C for 12 hours. Re-verify via Chiral HPLC.

Protocol C: Free-Basing (Salt Breaking)
  • Suspend the enantiopure (R)-amine•D-DTTA salt in dichloromethane (DCM) (10 volumes) and 2M aqueous NaOH (10 volumes).

  • Stir vigorously for 30 minutes at 20 °C. The high pH ensures the C3 primary amine is fully deprotonated, partitioning the free base into the organic layer.

  • Separate the phases. Extract the aqueous layer with additional DCM (2 x 5 volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data that led to the selection of the D-DTTA / EtOH / H₂O system.

Resolving AgentSolvent System (v/v)Temp Profile (°C)Yield (%)Optical Purity (ee %)Crystal MorphologyProcess Observation
L-Tartaric AcidMeOH / H₂O (9:1)65 → 53284Fine NeedlesPoor filtration; filter cake cracking.
D-Mandelic AcidAbsolute EtOH70 → 102876Thin PlatesLow yield; high solubility at 10 °C.
D-DTTA (Seeded) EtOH / H₂O (9:1) 70 → 5 41 >98 Thick Prisms Optimal; rapid filtration, high purity.
D-DTTA (Unseeded)EtOH / H₂O (9:1)70 → 53589AgglomeratesTransient oiling out observed at 52 °C.

Troubleshooting & Process Insights

  • Mitigating Liquid-Liquid Phase Separation (LLPS): If the cooling rate is too aggressive, the supersaturation level exceeds the nucleation threshold, causing the salt to separate as an oil rather than a solid crystal. This oil phase acts as a sponge for impurities. Solution: Flatten the cooling curve to ≤ 0.1 °C/min and strictly adhere to the seeding protocol at 55 °C to provide a surface for immediate crystal lattice formation.

  • Polymorphic Control: The water content in the solvent system dictates the hydration state of the crystal. Deviating from the 9:1 EtOH:H₂O ratio can lead to the formation of mixed hydrate polymorphs. These mixed polymorphs exhibit unpredictable filtration characteristics and variable melting points, which compromise the self-validating nature of the workflow.

References

  • NextSDS Database. "1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information."[1] URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors."[3] URL:[Link]

  • Journal of Medicinal Chemistry. "Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment."[4] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(4-Fluorophenyl)pyrrolidin-3-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(4-Fluorophenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Fluorophenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The following information is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low solubility of 1-(4-Fluorophenyl)pyrrolidin-3-amine in my aqueous buffer. What are the underlying physicochemical reasons for this?

A1: The poor aqueous solubility of 1-(4-Fluorophenyl)pyrrolidin-3-amine, despite its relatively small size, is primarily attributable to two key factors: its basic nature and its solid-state properties (crystal lattice energy).

  • Molecular Structure and Basicity: The molecule contains a primary amine (-NH2) and a tertiary amine within the pyrrolidine ring[1][2]. Amines are basic functional groups, meaning they can accept a proton (H+) from the solution[3]. In neutral or alkaline aqueous media (pH ≥ 7), the compound exists predominantly in its neutral, un-ionized "free base" form. This form is less polar and thus less capable of forming favorable hydrogen bonds with water, leading to low solubility[4].

  • Lipinski's Rule of Five Analysis: While poor solubility is often associated with high lipophilicity, this compound is generally compliant with Lipinski's Rule of Five, a set of guidelines used to predict oral bioavailability[5][6]. This suggests that extreme lipophilicity is not the primary issue.

    Parameter Value for C10H13FN2 Lipinski's Rule Compliance
    Molecular Weight~180.22 g/mol [1]< 500 DaYes
    Hydrogen Bond Donors2 (from -NH2 group)≤ 5Yes
    Hydrogen Bond Acceptors3 (1x F, 2x N atoms)≤ 10Yes
    Calculated logP~0.7 (for isomer)[7]≤ 5Yes
  • Crystal Lattice Energy: In its solid state, the compound's molecules are arranged in a crystal lattice. The strength of the interactions holding this lattice together (crystal lattice energy) must be overcome by the energy of solvation for the compound to dissolve. If the crystal packing is highly stable, a significant amount of energy is required to break it apart, resulting in poor solubility even if the individual molecule has favorable characteristics[8].

Q2: What is the most critical first step I should take to improve the solubility of this amine-containing compound?

A2: The most effective initial step is pH modification . Given the basic nature of 1-(4-Fluorophenyl)pyrrolidin-3-amine, its solubility is highly dependent on the pH of the aqueous medium[9][10]. By lowering the pH, you can significantly increase its solubility.

Mechanism: Protonation and Salt Formation

At a pH below the compound's pKa (the pH at which 50% of the molecules are ionized), the amine groups will become protonated, forming a cationic species (an ammonium salt). This charged species is significantly more polar than the neutral free base and can readily interact with polar water molecules through ion-dipole interactions, dramatically increasing aqueous solubility[4]. The relationship is described by the Henderson-Hasselbalch equation adapted for bases[10].

Caption: Experimental workflow for hydrochloride salt formation.

Q4: Even with pH adjustment, I can't reach the high concentration needed for my in vitro stock solution. What are my other options?

A4: When pH adjustment alone is insufficient, you can employ formulation-based strategies using solubilizing excipients. The primary choices are co-solvents and cyclodextrins.

1. Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can enhance the solubility of non-polar or moderately polar compounds by reducing the interfacial tension between the solute and the solvent.[11][12]

Co-solvent Typical Concentration (% v/v) Notes & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power. Can be cytotoxic at higher concentrations in cell-based assays.
Ethanol (EtOH) 5-25%Volatile and easy to remove. Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity, viscous. Commonly used in both in vitro and in vivo formulations.[11]
Propylene Glycol (PG) 10-40%A non-toxic and viscous solvent often used in oral and parenteral drug delivery.[11]

Protocol: Co-solvent Screening A general method involves preparing a stock solution of your compound in 100% co-solvent (e.g., DMSO) and then diluting it into your aqueous buffer, ensuring the final co-solvent concentration remains low and compatible with your experiment.[11]

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate the non-polar parts of a drug molecule (like the fluorophenyl group) into their cavity, forming a water-soluble "inclusion complex".[14][15] This complex effectively shields the hydrophobic portion of the drug from water, leading to a significant increase in apparent solubility.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high aqueous solubility and safety profiles.[14][16]

Protocol: Cyclodextrin Complexation

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 40% w/v HP-β-CD).

  • Add an excess of your compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until equilibrium is reached (typically a few hours).

  • Filter or centrifuge the solution to remove any undissolved compound. The resulting clear solution contains the drug-cyclodextrin complex.

Strategy Mechanism of Action Pros Cons
pH Adjustment Ionization of the basic amine groups to form a polar salt.Highly effective for amines, simple, low cost.May not be suitable for all biological assays; potential for precipitation upon dilution into neutral media.
Co-solvents Reduces solvent polarity, decreasing the energy required to solvate the compound.Simple to screen, effective for creating high-concentration stock solutions.Potential for compound precipitation on dilution ("crashing out"); co-solvent may interfere with the experiment (e.g., cytotoxicity).
Cyclodextrins Encapsulation of hydrophobic moieties within the cyclodextrin cavity to form a soluble inclusion complex.High solubilization capacity, low toxicity (especially modified CDs), can improve stability.Can be expensive; may alter the free fraction of the drug available for biological activity.

References

  • NextSDS. (n.d.). 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information.
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PMC. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-fluorophenyl)pyrrolidin-3-amine | 859164-73-1. Retrieved from [Link]

  • Wang, S., et al. (2019). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Ota, A., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Saleh, T., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-chloro-2-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information.
  • Sorkin, M. R., & Anderson, K. W. (2015). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. PMC. Retrieved from [Link]

  • Pobudkowska, A., & Olejniczak, M. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-fluorophenyl)-3-methylpyrrolidin-3-amine hydrochloride (C11H15FN2).
  • Ramirez, J. A. R., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Retrieved from [Link]

  • Singh, R., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. pmf.ni.ac.rs. Retrieved from [Link]

  • Sari, Y., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Ota, A., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Retrieved from [Link]

  • Harris, K. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Retrieved from [Link]

  • Lecture Notes. (2023). Lipinski rule of five.
  • Asian Pharma Press. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water.
  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)pyrrolidin-3-amine. Retrieved from [Link]

  • ChemHelpASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PMC. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • PubChem. (n.d.). (3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[(4-{[(2S)-2-(furan-2-yl)-2-hydroxyacetyl]amino} - PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/169174872
  • NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 1-(4-Fluorophenyl)pyrrolidin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(4-Fluorophenyl)pyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1-(4-Fluorophenyl)pyrrolidin-3-amine. This synthesis relies on a highly efficient two-stage workflow: a palladium-catalyzed Buchwald-Hartwig cross-coupling followed by an acidic Boc-deprotection.

Quantitative Data: N-Arylation Condition Optimization

The coupling of a secondary amine (Boc-3-aminopyrrolidine) with an aryl halide (1-bromo-4-fluorobenzene) is sterically demanding. Selecting the correct catalyst-ligand architecture is the difference between a stalled reaction and quantitative conversion. The table below summarizes our optimization data:

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100<20%Bidentate ligand restricts the coordination sphere, stalling reductive elimination.
Pd₂(dba)₃ / XPhos NaOtBu Toluene 80 >85% Bulky dialkylbiarylphosphine promotes highly active mono-ligated Pd(0) species.
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10075%Milder base prevents dehalogenation but requires higher thermal activation.
RuPhos Pd G3LiHMDSTHF6545%Overly strong base induces side reactions; premature catalyst decomposition.

Experimental Workflows & Self-Validating Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize tert-butyl (1-(4-fluorophenyl)pyrrolidin-3-yl)carbamate. Causality: We utilize XPhos because its bulky dicyclohexyl groups and isopropyl-substituted lower ring prevent the formation of inactive bis-ligated palladium complexes, ensuring rapid oxidative addition and reductive elimination[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 1-bromo-4-fluorobenzene (1.0 equiv), Boc-3-aminopyrrolidine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).

    • Self-Validation Checkpoint: Upon addition, the mixture should appear dark burgundy (characteristic of the Pd₂(dba)₃ precursor).

  • Activation & Heating: Heat the mixture to 80 °C.

    • Self-Validation Checkpoint: Within 10-15 minutes, the solution must transition from burgundy to a pale yellow or orange-red hue. This visual shift confirms the successful generation of the active L-Pd(0) species. If the solution turns opaque black, palladium black has precipitated, indicating catastrophic oxygen ingress or catalyst death.

  • Workup: After 4-6 hours (monitor by TLC/LCMS), cool to room temperature, quench with water, extract with EtOAc, and filter through a Celite pad to remove palladium residues.

Protocol B: Boc Deprotection

Objective: Cleave the carbamate to yield 1-(4-Fluorophenyl)pyrrolidin-3-amine. Causality: Trifluoroacetic acid (TFA) provides the necessary protonation to drive the elimination of isobutylene and carbon dioxide.

Step-by-Step Methodology:

  • Reaction: Dissolve the purified intermediate in Dichloromethane (DCM) (0.5 M). Slowly add TFA (10 equiv) at 0 °C.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling) should be visible. This is the evolution of CO₂ gas and is a direct kinetic indicator that the deprotection is actively occurring.

  • Maturation: Warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: The cessation of gas evolution indicates the consumption of the starting material.

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to afford the free amine.

Visualizing the Synthesis

SynthesisWorkflow A 1-Bromo-4-fluorobenzene + Boc-3-aminopyrrolidine B Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, XPhos) A->B Toluene, 80°C NaOtBu, N2 atm C tert-Butyl (1-(4-fluorophenyl) pyrrolidin-3-yl)carbamate B->C N-Arylation >85% Yield D Boc Deprotection (TFA / DCM) C->D Acidic Cleavage RT, 2h E 1-(4-Fluorophenyl) pyrrolidin-3-amine D->E Isolation Quantitative

Fig 1. Two-step synthesis workflow for 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Troubleshooting Guides & FAQs

Q: Why is my Buchwald-Hartwig coupling stalling at <50% conversion? A: Stalled reactions in secondary amine couplings are typically caused by catalyst poisoning or the inability of the catalyst to undergo reductive elimination. First, verify your ligand choice. While secondary amines couple poorly with bidentate ligands (like BINAP), mono-ligated species generated by XPhos excel here [2]. If you are already using XPhos, the stall is likely due to moisture or oxygen ingress. Ensure your toluene is rigorously degassed (via freeze-pump-thaw) and your Pd₂(dba)₃ is fresh.

Q: I observe significant dehalogenation of 1-bromo-4-fluorobenzene (formation of fluorobenzene). How do I prevent this? A: Dehalogenation (hydrodebromination) is a common side reaction when the rate of β-hydride elimination or base-induced reduction outcompetes the rate of reductive elimination. NaOtBu is a strong base and can sometimes act as a hydride source or promote side reactions. Switching to a milder base like Cs₂CO₃ in 1,4-Dioxane at 100 °C often suppresses this pathway, albeit at the cost of requiring higher thermal activation [3].

Q: My Boc deprotection is incomplete, or I am seeing side products during concentration. A: Incomplete deprotection usually results from insufficient acid concentration or premature quenching. Ensure you are using at least a 1:1 ratio of TFA:DCM. If you observe side products during concentration, it is likely due to the highly reactive tert-butyl cation (generated during cleavage) re-alkylating the electron-rich pyrrolidine nitrogen. To prevent this, add a cation scavenger such as triisopropylsilane (TIPS) or anisole (1-2 equivalents) to the reaction mixture before adding TFA.

TroubleshootingTree Start Issue: Low Yield in Cross-Coupling Q1 Is the aryl bromide consumed? (LCMS/TLC) Start->Q1 A1_Yes Yes: Side products (Dehalogenation) Q1->A1_Yes Mass = 96 detected A1_No No: Reaction stalled (Catalyst death) Q1->A1_No SM remains Sol1 Switch Base: NaOtBu -> Cs2CO3 A1_Yes->Sol1 Sol2 Check O2/H2O ingress. Use fresh Pd2(dba)3/XPhos A1_No->Sol2

Fig 2. Decision tree for troubleshooting low yields during the Buchwald-Hartwig step.

References

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Fluorophenyl)pyrrolidin-3-amine Amidation

Welcome to the Application Science Support Center. 1-(4-Fluorophenyl)pyrrolidin-3-amine is a critical building block in drug development, featuring a highly nucleophilic primary amine at the chiral C3 position and a tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 1-(4-Fluorophenyl)pyrrolidin-3-amine is a critical building block in drug development, featuring a highly nucleophilic primary amine at the chiral C3 position and a tertiary N -arylamine. While amidation at the C3 position is a fundamental transformation, the specific stereoelectronic profile of this pyrrolidine scaffold frequently leads to frustrating side reactions, poor conversions, and loss of chiral integrity.

This guide provides field-proven, self-validating troubleshooting strategies to optimize your amide coupling workflows and ensure high-purity product isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am using HATU, and my LC-MS shows a major byproduct with a +99 Da mass shift relative to my amine. What is this?

Answer: You are observing a guanidinylation (or uronium) adduct . HATU is a highly electrophilic uronium/aminium salt. Because the primary amine at the C3 position of 1-(4-Fluorophenyl)pyrrolidin-3-amine is unhindered and highly nucleophilic, it can directly attack unreacted HATU instead of the activated carboxylic acid[1]. This forms a highly stable, dead-end tetramethylguanidinium byproduct, which corresponds to the +99 Da mass shift[2].

Solution: You must implement a strict pre-activation protocol . Never mix the amine, acid, and HATU simultaneously. Add HATU to the carboxylic acid and base first, allowing the active OAt-ester to fully form before introducing the pyrrolidin-3-amine[3]. Alternatively, switch to PyOxim, a coupling reagent that mediates efficient amidation but cannot cause guanidinylation due to its distinct chemical structure[4].

Q2: I switched to EDC to avoid HATU adducts, but my yields are low, and I am isolating a stable byproduct derived from my carboxylic acid. Why?

Answer: You are likely observing the formation of an N -acylurea . EDC reacts with carboxylic acids to form a transient O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the primary amine or an additive, it undergoes a spontaneous intramolecular rearrangement into a stable, unreactive N-acylurea[5].

Solution: Always use a highly reactive additive like HOAt (1-hydroxy-7-azabenzotriazole) with EDC. HOAt rapidly traps the O-acylisourea to form a stable but highly reactive active ester, outcompeting the rearrangement pathway[6]. Furthermore, run the reaction at a high concentration (0.1 M – 0.5 M) to favor intermolecular trapping over intramolecular rearrangement.

Q3: How do I prevent the racemization of my chiral substrates during this coupling?

Answer: Racemization during amidation typically occurs via base-catalyzed oxazolone formation at the α -carbon of the carboxylic acid. However, the basic environment can also threaten the stereochemical integrity of the (3R) or (3S) pyrrolidine center.

Solution: The choice of base is critical. Avoid unhindered bases like triethylamine (TEA). Instead, use strictly stoichiometric amounts of a sterically hindered base like N,N -Diisopropylethylamine (DIPEA), which provides the necessary basicity to deprotonate the acid without acting as a nucleophile or aggressively promoting epimerization[3]. Maintain the reaction temperature at or below 25 °C.

Part 2: Mechanistic Pathways & Quantitative Data

To effectively troubleshoot, it is crucial to understand the causality of side product formation. The diagram below illustrates the mechanistic divergence that occurs when HATU is improperly utilized.

G Acid Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster + HATU + DIPEA HATU HATU Reagent Guanidine Guanidinium Adduct HATU->Guanidine + Amine (Direct Attack) Amide Desired Amide ActiveEster->Amide + Amine Amine 1-(4-Fluorophenyl) pyrrolidin-3-amine

Mechanistic divergence in HATU coupling: Active ester formation vs. guanidinylation.

Troubleshooting Matrix

Summarizing the quantitative and qualitative data for rapid diagnostics:

Coupling ReagentPrimary Side ProductCausalityMitigation Strategy
HATU / HBTU Guanidinium Adduct (+99 Da)Direct nucleophilic attack of the unhindered pyrrolidine C3-amine on the uronium salt.Pre-activate acid for 15–30 mins before amine addition; or use PyOxim.
EDC / DCC N-AcylureaIntramolecular rearrangement of the unstable O-acylisourea intermediate.Add HOAt to rapidly trap the intermediate; increase reaction concentration.
Any Reagent Epimers / RacematesBase-catalyzed oxazolone formation at the acid's α -carbon.Use sterically hindered DIPEA (max 2.0 eq); avoid excess base; maintain ≤ 25 °C.
Any Reagent Unreacted AmineMoisture hydrolysis of the active ester back to the carboxylic acid.Use strictly anhydrous solvents (DMF/DCM) stored over molecular sieves.

Part 3: Validated Experimental Protocols

The following self-validating workflows are designed to systematically eliminate the side reactions detailed above.

G Step1 1. Dissolve Acid & DIPEA Step2 2. Add HATU (1.05 eq) Step1->Step2 Step3 3. Pre-activate (15-30 min) Step2->Step3 Step4 4. Add Pyrrolidin-3-amine Step3->Step4 Step5 5. Amidation & Workup Step4->Step5

Optimized pre-activation workflow to eliminate side products during amidation.

Protocol A: Self-Validating HATU Pre-Activation Method

Use this method for standard couplings where guanidinylation has been an issue.

  • Dissolution: In an oven-dried flask under inert atmosphere ( N2​ /Ar), dissolve the carboxylic acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.05 eq) in one portion.

  • Self-Validation Step: Stir for 15–30 minutes at room temperature. Analytical Check: Take a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful trapping of the active OAt-ester) and complete consumption of the starting acid.

  • Amine Addition: Once activation is confirmed, add 1-(4-Fluorophenyl)pyrrolidin-3-amine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC until the amine is consumed.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous Citric Acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt byproduct), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: High-Concentration EDC/HOAt Method

Use this method for highly sterically hindered carboxylic acids where HATU fails or epimerization is severe.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq), 1-(4-Fluorophenyl)pyrrolidin-3-amine (1.0 eq), and HOAt (1.2 eq) in anhydrous DCM to achieve a high concentration of 0.3 M to 0.5 M[6].

  • Cooling: Cool the reaction mixture to 0 °C to minimize thermal rearrangement pathways.

  • Reagent Addition: Add EDC·HCl (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The high concentration forces the intermolecular attack of HOAt onto the O-acylisourea before it can rearrange into an N -acylurea.

  • Workup: Dilute with DCM. Perform standard acidic and basic aqueous washes as described in Protocol A.

Sources

Optimization

Preventing oxidative degradation of 1-(4-Fluorophenyl)pyrrolidin-3-amine during storage

Welcome to the Technical Support Center for the handling, formulation, and storage of 1-(4-Fluorophenyl)pyrrolidin-3-amine . This portal is designed for drug development professionals and analytical chemists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and storage of 1-(4-Fluorophenyl)pyrrolidin-3-amine .

This portal is designed for drug development professionals and analytical chemists. Because this molecule features both a primary aliphatic amine and an N-aryl pyrrolidine ring, it is highly susceptible to oxidative degradation. The guides below detail the mechanistic causality of these degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your API (Active Pharmaceutical Ingredient) during storage and formulation.

Mechanistic Overview: Why is this Molecule Unstable?

The oxidative vulnerability of 1-(4-Fluorophenyl)pyrrolidin-3-amine stems from two distinct structural features:

  • The Primary Aliphatic Amine (C3): Primary amines are highly reactive toward reactive oxygen species (ROS) and trace peroxides. Oxidation here typically proceeds via electron transfer to form hydroxylamines, or undergoes oxidative deamination to yield ketone derivatives[1].

  • The Pyrrolidine Ring: The α -carbons adjacent to the ring nitrogen are susceptible to hydrogen abstraction and subsequent oxidation. This δ -oxidation pathway can lead to the formation of pyrrolidinones (lactams) or result in ring-opening reactions that generate aminoaldehyde intermediates[2].

Trace transition metals (e.g., Fe²⁺, Cu²⁺) from manufacturing equipment or excipient impurities act as powerful catalysts for these pathways by initiating radical chain reactions (auto-oxidation)[1][3].

Pathway Parent 1-(4-Fluorophenyl) pyrrolidin-3-amine Path1 Primary Amine Oxidation Parent->Path1 ROS / Peroxides Path2 Pyrrolidine Ring α-Oxidation Parent->Path2 Trace Metals / O2 Deg1 Hydroxylamine Derivative Path1->Deg1 N-Oxidation Deg2 Oxidative Deamination (Ketone) Path1->Deg2 Hydrolysis Deg3 Pyrrolidinone (Lactam) Path2->Deg3 Shono-type Oxidation Deg4 Ring-Opened Aminoaldehyde Path2->Deg4 δ-Oxidation & Cleavage

Figure 1. Primary oxidative degradation pathways of 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Troubleshooting & FAQs

Q1: We are observing rapid degradation of the API when formulated with Polyethylene Glycol (PEG) or Povidone. What is causing this? A1: Polymeric excipients like PEG and Povidone are synthesized using peroxide initiators, leaving trace hydroperoxides as by-products. These peroxides directly attack the primary amine. Furthermore, oxidative degradation of PEG itself generates formaldehyde and formic acid, which react with the primary amine to cause N-methylation and N-formylation[4]. Causality-Driven Solution: Switch to low-peroxide grades of excipients, store formulations at optimized humidity (e.g., ~32% RH for Povidone to slow peroxide formation), or incorporate radical scavengers like Butylated Hydroxytoluene (BHT)[1].

Q2: Our bulk API degrades even when stored as a pure powder at room temperature. How do we stop this auto-oxidation? A2: Auto-oxidation is a self-propagating radical chain reaction initiated by environmental oxygen and catalyzed by trace metals[1]. The non-ionized (free base) form of the amine is significantly more electron-rich and vulnerable to electron-transfer oxidation[5]. Causality-Driven Solution: First, convert the free base to a stable salt (e.g., hydrochloride). Protonating the amine drastically increases its oxidation potential, rendering it stable. Second, store the API under an inert atmosphere (nitrogen or argon blanketing) to displace molecular oxygen, and use amber vials to prevent photolytic radical initiation[1][5].

Q3: How do chelating agents help if the degradation is caused by oxygen? A3: Molecular oxygen alone reacts relatively slowly with amines. However, trace transition metals (like iron from stainless steel reactors) facilitate the generation of highly reactive oxygen species (ROS) via redox cycling[1][3]. Chelating agents like EDTA sequester these metal ions, rendering them catalytically inactive and effectively breaking the initiation step of the oxidation chain reaction[1].

Workflow Start Detect Degradant in Stability Assay CheckExcipient Are polymeric excipients (PEG/Povidone) present? Start->CheckExcipient YesExcip Test for Peroxides & Formaldehyde CheckExcipient->YesExcip Yes NoExcip Check API Storage Conditions CheckExcipient->NoExcip No Action1 Use low-peroxide grades or add antioxidants (BHT) YesExcip->Action1 Action2 Implement N2 blanketing & amber vials NoExcip->Action2 Action3 Formulate as stable salt (e.g., HCl) & control pH NoExcip->Action3

Figure 2. Troubleshooting workflow for identifying and mitigating amine degradation.

Quantitative Data: Degradation Profiles & Mitigation

Table 1: Common Oxidative Degradants and Analytical Signatures

Degradation PathwayStructural ModificationExpected LC-MS Shift (Δ m/z)Primary Catalyst / Driver
N-Oxidation Primary amine Hydroxylamine+16 DaPeroxides in excipients
α -Oxidation Pyrrolidine Pyrrolidinone (Lactam)+14 DaTrace metals, Auto-oxidation[6]
Oxidative Deamination Primary amine Ketone-1 Da (Loss of NH₂, gain of O)Photolysis, High heat[1]
N-Methylation Primary amine Secondary amine+14 DaPEG degradation (Formaldehyde)[4]

Table 2: Excipient Compatibility & Mitigation Matrix

Excipient TypeRisk FactorCausalityRecommended Mitigation
Polyethylene Glycol (PEG) HighGenerates peroxides & formaldehyde[4]Nitrogen purging; BHT addition; avoid direct mixing.
Povidone (PVP) HighTrace hydroperoxides from polymerizationStore at ~32% RH; use low-peroxide grades.
Microcrystalline Cellulose LowInertStandard packaging (amber vials).

Self-Validating Experimental Protocol: Forced Oxidative Degradation

To develop a Stability-Indicating Method (SIM) for 1-(4-Fluorophenyl)pyrrolidin-3-amine, you must perform forced degradation studies. This protocol is designed as a self-validating system: it includes parallel controls to isolate the variable of oxidation and a quenching step to prevent runaway reactions, ensuring the degradants measured accurately reflect realistic storage risks.

Objective: Achieve a target degradation of 5–20% of the parent compound to identify primary degradants without generating unrealistic secondary degradation products[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-(4-Fluorophenyl)pyrrolidin-3-amine in a chemically inert, MS-compatible solvent (e.g., 50:50 Acetonitrile:Water).

  • Control Establishment: Aliquot 1 mL of the solution into an amber HPLC vial. Do not add any stressor. This serves as the baseline control to rule out solvent-induced or thermal degradation.

  • Oxidative Stress Induction: To a second 1 mL aliquot, add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.3% v/v[5]. H₂O₂ acts as a surrogate for trace hydroperoxides found in excipients.

  • Incubation: Incubate both the control and stressed samples at room temperature (25°C) in the dark for 24 hours. Note: Exceeding 24 hours for oxidative tests in solution often leads to over-stressing and irrelevant secondary degradants[5].

  • Reaction Quenching (Critical Validation Step): After 24 hours, quench the residual H₂O₂ in the stressed sample by adding a stoichiometric excess of sodium metabisulfite. This halts the oxidation instantly, ensuring the degradation profile does not artificially inflate while waiting in the HPLC autosampler queue.

  • LC-MS Analysis: Inject 10 µL of both samples onto a C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[1].

    • Detection: Use ESI-Positive mass spectrometry (scan range 50 - 1000 m/z) to identify the +16 Da (N-oxide) and +14 Da (lactam) mass shifts[1].

References

  • Johnson, B. M., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. PubMed. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Available at: [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Chemistry Portal. Available at: [Link]

  • Kulkarni, S., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. Available at: [Link]

  • Waterman, K. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • MacMahon, S., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 1-(4-Fluorophenyl)pyrrolidin-3-amine

Welcome to the Technical Support Center. As Application Scientists specializing in chiral separations and process chemistry, we have designed this guide to address the specific physicochemical challenges of resolving 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists specializing in chiral separations and process chemistry, we have designed this guide to address the specific physicochemical challenges of resolving 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Unlike standard alkyl-protected pyrrolidines, the N1-(4-fluorophenyl) substituent fundamentally alters the basicity and solubility of this molecule. This guide provides a self-validating framework, combining classical diastereomeric salt formation with Supercritical Fluid Chromatography (SFC), to ensure you achieve >99% enantiomeric excess (ee) with high recovery.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does classical resolution with standard L-tartaric acid fail to produce high ee for 1-(4-Fluorophenyl)pyrrolidin-3-amine? Answer: The N1-(4-fluorophenyl) group significantly reduces the pKa of the pyrrolidine nitrogen via strong inductive and resonance electron-withdrawing effects. While standard 1-benzyl-3-aminopyrrolidines easily form stable salts with L-tartaric acid, the 4-fluorophenyl analog requires more lipophilic and sterically demanding resolving agents. Agents like Di-p-toluoyl-L-tartaric acid (L-DTTA) are required to achieve a robust crystalline lattice driven by π−π stacking and hydrogen bonding at the C3 primary amine [1].

Q2: Should I use HPLC or SFC for the preparative resolution of this compound? Answer: Preparative Chiral SFC is highly recommended. The primary amine at C3 causes severe peak tailing in normal-phase HPLC due to strong hydrogen-bonding interactions with the silica support of polysaccharide-based chiral stationary phases (CSPs). SFC, utilizing supercritical CO 2​ with a basic additive (e.g., 0.1% isopropylamine), effectively masks these silanol interactions, providing sharper peaks, higher loading capacity, and faster solvent removal [2].

Q3: Can enzymatic kinetic resolution be used instead of chemical resolution? Answer: Yes, hydrolases and ω -transaminases can be employed for the kinetic resolution of substituted pyrrolidines. However, these biocatalytic methods often suffer from substrate specificity limitations and lower volumetric productivity compared to optimized diastereomeric salt crystallization [3].

Section 2: Troubleshooting Guide

Issue 1: Oil Formation Instead of Crystallization During Salt Resolution
  • Causality: Oils ("oiling out") form when the solvation energy of the diastereomeric salt exceeds its lattice energy. This occurs if the solvent system is too polar or if rapid cooling forces the solute out of solution before nucleation can occur.

  • Solution:

    • Switch from highly polar systems (Methanol/Water) to a less polar binary system like Isopropanol (IPA) or IPA/Ethyl Acetate.

    • Implement a strictly controlled cooling ramp (e.g., 0.1 °C/min) from 65 °C to 20 °C.

    • Seed the solution with 0.5% w/w of the pure desired diastereomeric salt exactly at the cloud point.

Issue 2: Peak Tailing and Poor Resolution ( Rs​<1.5 ) in Chiral SFC
  • Causality: The C3 primary amine interacts strongly with residual silanols on the CSP.

  • Solution:

    • Ensure the organic modifier (co-solvent) contains 0.1% to 0.2% of a volatile basic additive like Isopropylamine (IPA) or Diethylamine (DEA).

    • Switch to an immobilized CSP (e.g., Chiralpak IG) rather than a coated one. Immobilized phases tolerate a wider range of modifiers, allowing the use of pure methanol to disrupt strong solute-stationary phase interactions.

Issue 3: Yield Loss During Free-Basing of the Diastereomeric Salt
  • Causality: 1-(4-Fluorophenyl)pyrrolidin-3-amine retains appreciable water solubility at neutral to slightly basic pH. Using weak bases (like NaHCO 3​ ) or insufficient extraction volumes leads to partitioning losses in the aqueous layer.

  • Solution:

    • Adjust the aqueous phase to pH > 12 using 2M NaOH to fully deprotonate the C3 amine.

    • Extract with a non-polar solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) rather than Ethyl Acetate, which can carry over water and impurities.

Section 3: Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This protocol utilizes L-DTTA to selectively precipitate the (S)-enantiomer salt.

  • Salt Formation: Dissolve 10.0 g (55.5 mmol) of racemic 1-(4-Fluorophenyl)pyrrolidin-3-amine in 100 mL of Isopropanol (IPA). Heat the mixture to 65 °C under continuous stirring.

  • Resolving Agent Addition: Slowly add a pre-heated (65 °C) solution of 21.4 g (55.5 mmol) of Di-p-toluoyl-L-tartaric acid (L-DTTA) dissolved in 100 mL of IPA.

  • Controlled Crystallization: Maintain the solution at 65 °C for 30 minutes. Program the reactor to cool to 20 °C at a precise rate of 0.1 °C/min. Stir for an additional 12 hours at 20 °C to maximize lattice formation.

  • Filtration: Filter the resulting crystals under a vacuum and wash the cake with 20 mL of cold IPA (5 °C).

  • Recrystallization (Self-Validation Step): Suspend the wet cake in 10 volumes of Ethanol/Water (9:1 v/v). Heat to reflux until complete dissolution, then cool slowly to 20 °C. This step enriches the optical purity to >99% ee.

  • Free-basing: Suspend the pure salt in DCM (100 mL) and 2M NaOH (100 mL). Stir vigorously for 15 minutes. Separate the organic layer, extract the aqueous layer once more with DCM (50 mL), dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the free (S)-amine.

Protocol B: Analytical Chiral SFC Method (For ee% Determination)

Use this method to validate the enantiomeric excess of your product at each stage.

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Supercritical CO 2​ / Methanol (containing 0.2% Isopropylamine) 80:20 (v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 120 bar

  • Temperature: 35 °C

  • Detection: UV at 254 nm

Section 4: Quantitative Data & Visualization

Table 1: Efficacy of Resolving Agents for 1-(4-Fluorophenyl)pyrrolidin-3-amine

Data summarizes the expected performance based on the structural optimization of 3-aminopyrrolidine derivatives [4].

Resolving AgentOptimal Solvent SystemCrude Yield (%)Initial ee (%)Final ee (After 1 Recryst.)
L-Tartaric AcidMeOH / H 2​ O15%45%72%
D-Mandelic AcidEtOH22%60%85%
Dibenzoyl-L-tartaric acidIPA35%82%96%
Di-p-toluoyl-L-tartaric acid IPA / EtOAc 41% 88% >99%
Workflow Visualizations

ResolutionWorkflow Start Racemic Amine + L-DTTA in IPA Heat Heat to 65°C (Complete Dissolution) Start->Heat Cool Controlled Cooling (0.1°C/min to 20°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid: (S)-Amine Salt (~88% ee) Filter->Solid Retentate Liquid Mother Liquor: (R)-Amine Enriched Filter->Liquid Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst Pure Pure (S)-Amine Salt (>99% ee) Recryst->Pure Freebase Free-basing (DCM / 2M NaOH) Pure->Freebase

Diagram 1: Step-by-step workflow for the classical diastereomeric salt resolution.

SFCTree Screen Screen CSPs (IG, AD-H, OD-H) Eval Evaluate Peak Shape Screen->Eval Tailing Severe Tailing Observed? Eval->Tailing AddBase Add 0.2% IPA/DEA to Co-solvent Tailing->AddBase Yes GoodShape Optimize Temp/Pressure (35°C, 120 bar) Tailing->GoodShape No AddBase->Eval Re-evaluate Prep Scale to Prep SFC GoodShape->Prep

Diagram 2: Decision tree for troubleshooting and developing Chiral SFC methods.

References

  • US Patent 10464898B2. "Process for the preparation of enantiomerically enriched 3-aminopiperidine." Google Patents.
  • Organic & Biomolecular Chemistry. "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." RSC Publishing. URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists." PubMed. URL:[Link]

Optimization

Improving LC-MS peak resolution for 1-(4-Fluorophenyl)pyrrolidin-3-amine

Subject Analyte: 1-(4-Fluorophenyl)pyrrolidin-3-amine Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chromatography and mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject Analyte: 1-(4-Fluorophenyl)pyrrolidin-3-amine Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chromatography and mass spectrometry, I frequently consult with drug development professionals struggling to achieve robust analytical methods for polar, basic amines.

1-(4-Fluorophenyl)pyrrolidin-3-amine presents a classic chromatographic challenge. The molecule features a highly basic primary aliphatic amine at the C3 position of the pyrrolidine ring, alongside a less basic aniline-like tertiary nitrogen. This specific structural motif leads to predictable, yet severe, analytical artifacts if the underlying physical chemistry is not respected during method development.

Below, you will find our comprehensive troubleshooting guide, diagnostic workflows, and validated protocols designed to establish a self-validating system for your LC-MS assays.

Diagnostic Workflow for Basic Amine Resolution

LCMS_Workflow N1 Analyze 1-(4-Fluorophenyl) pyrrolidin-3-amine N2 Evaluate Retention (k') N1->N2 N3 k' < 2 (Poor Retention) N2->N3 N4 k' > 2 (Retained) N2->N4 N5 Switch to HILIC Mode (High Organic, Bare Silica) N3->N5 N6 Evaluate Peak Shape N4->N6 N9 Optimal Resolution & MS Sensitivity N5->N9 N7 As > 1.5 (Tailing) N6->N7 N8 Use High pH (pH 10) Hybrid C18 Column N7->N8 N8->N9

Fig 1: Diagnostic workflow for resolving retention and peak tailing in basic amine LC-MS.

Troubleshooting Guide & FAQs

Q1: Why does 1-(4-Fluorophenyl)pyrrolidin-3-amine exhibit severe peak tailing on my standard C18 column? A: The causality lies in the pKa of your analyte versus the isoelectric point of your column's silica support. The primary aliphatic amine on the pyrrolidine ring is highly basic, with an estimated pKa of approximately 9.9[1]. Under standard reversed-phase LC-MS conditions utilizing acidic modifiers (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated and carries a positive charge. While the bulk silica surface is nominally neutral at low pH, a sub-population of highly acidic, isolated silanols remains ionized (Si-O⁻). The protonated amine undergoes secondary electrostatic (ion-exchange) interactions with these residual silanols, leading to multiple retention mechanisms and severe peak tailing[2],[3].

Q2: I need to maintain positive ESI-MS sensitivity. How can I resolve the peak shape without losing signal? A: Positive electrospray ionization (ESI+) favors protonated basic analytes. While switching to a high-pH mobile phase (e.g., pH 10) deprotonates the amine and eliminates silanol interactions, it can sometimes reduce ESI+ ionization efficiency. A superior, self-validating alternative for maintaining ESI+ sensitivity while improving peak shape is Hydrophilic Interaction Liquid Chromatography (HILIC)[4],[5]. HILIC utilizes a high-organic mobile phase (typically >70% acetonitrile), which significantly lowers surface tension and enhances droplet desolvation in the MS source, often increasing sensitivity by 3- to 5-fold,[6]. Furthermore, bare silica or amide HILIC columns leverage the basicity of the amine for retention via partitioning into an aqueous layer, yielding sharp, symmetrical peaks without deleterious hydrophobic tailing[4],[6].

Q3: The compound elutes in the void volume on my reversed-phase setup. How can I increase retention? A: 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly polar compound. At acidic pH, its protonated state makes it too hydrophilic to partition effectively into a standard C18 stationary phase. To increase the retention factor ( k′ ), you must alter the partitioning thermodynamics:

  • Increase the pH: Use a high-pH mobile phase (pH > 10.0) to neutralize the primary amine, increasing its lipophilicity. Note: This requires a robust hybrid silica column (e.g., Ethylene Bridged Hybrid) to prevent silica dissolution.

  • Switch to HILIC: HILIC provides orthogonal selectivity to reversed-phase, specifically retaining polar and basic compounds,[5]. In HILIC, the highly polar protonated amine partitions strongly into the water-enriched layer on the stationary phase surface, significantly increasing retention[4],[5].

Quantitative Data Summary

To guide your method development, below is a comparative summary of chromatographic performance metrics for 1-(4-Fluorophenyl)pyrrolidin-3-amine across different LC-MS modes.

Chromatographic ModeColumn ChemistryMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS Sensitivity
Standard Reversed-Phase Fully Porous C182.7 (0.1% FA)0.8 (Poor)2.4 (Severe Tailing)1x (Baseline)
High-pH Reversed-Phase Hybrid BEH C1810.0 (10mM NH₄HCO₃)3.5 (Good)1.1 (Symmetrical)0.6x (Reduced)
HILIC Fused-Core Bare Silica4.0 (10mM NH₄Formate)5.2 (Excellent)1.0 (Symmetrical)4.5x (Enhanced)

Note: Ideal k′ is between 2 and 10. Ideal As​ is between 0.9 and 1.2.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, implement one of the following self-validating protocols based on your laboratory's column inventory.

Protocol A: HILIC-MS/MS Method (Recommended for Maximum Sensitivity)

This method utilizes aqueous normal phase partitioning to retain the basic amine while maximizing ESI+ desolvation[4],.

Step 1: Column Selection & Equilibration

  • Column: Fused-Core Bare Silica HILIC (e.g., 2.7 µm, 2.1 x 100 mm).

  • Equilibration: HILIC columns require extensive equilibration. Flush with 50 column volumes of 50:50 Mobile Phase A:B before first use.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: The high buffer concentration masks any residual electrostatic repulsion and ensures consistent ionization).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Gradient Program

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar analyte).

  • 1.0 - 5.0 min: Linear gradient to 60% B.

  • 5.0 - 6.0 min: Hold at 60% B.

  • 6.0 - 6.1 min: Return to 95% B.

  • 6.1 - 10.0 min: Re-equilibration at 95% B.

Step 4: Sample Diluent Preparation

  • Critical Step: Dilute the sample in a solvent matching the initial gradient conditions (e.g., 95% Acetonitrile). Injecting highly aqueous samples in HILIC will disrupt the water-enriched layer on the stationary phase, causing peak splitting and loss of retention[4].

Protocol B: High-pH Reversed-Phase Method (Alternative for RP Systems)

If HILIC is unavailable, this method suppresses the amine's ionization to promote hydrophobic retention and eliminate silanol interactions.

Step 1: Column Selection

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., 1.7 µm, 2.1 x 50 mm). Do not use standard silica C18, as it will dissolve at pH 10.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Methanol. (Methanol often provides better peak shape for basic compounds at high pH compared to Acetonitrile).

Step 3: Gradient Program

  • Flow Rate: 0.3 mL/min.

  • 0.0 - 4.0 min: 5% B to 95% B.

  • 4.0 - 5.0 min: Hold at 95% B.

  • 5.0 - 7.0 min: Re-equilibrate at 5% B.

References
  • [4] Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent. sigmaaldrich.com. 4

  • Ascentis® Express HILIC U/HPLC Columns. sigmaaldrich.com.Link

  • [6] Merck: Ascentis® Express Products: Columns used for analysis of Polar and Non - Polar compounds. bioanalysis-zone.com. 6

  • [2] CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. helsinki.fi. 2

  • [5] HPLCSolutions HILICSolutions. afin-ts.de. 5

  • [3] Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. researchgate.net. 3

  • [1] (3R)-1-isopropylpyrrolidin-3-amine 935534-43-3 wiki. guidechem.com. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 1-(4-Fluorophenyl)pyrrolidin-3-amine Spectroscopy

Welcome to the Advanced Diagnostics Portal. 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly polar, fluorinated small molecule featuring both a primary amine and a tertiary pyrrolidine nitrogen.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Portal. 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly polar, fluorinated small molecule featuring both a primary amine and a tertiary pyrrolidine nitrogen. While invaluable in drug discovery, its unique structural motifs frequently introduce severe baseline artifacts across multiple spectroscopic modalities. The ¹⁹F nucleus is highly susceptible to acoustic ringing, while the basic amines aggressively interact with chromatographic stationary phases, leading to ion suppression and baseline drift in LC-MS.

This guide provides field-validated, self-validating troubleshooting protocols to resolve these specific issues.

Section 1: Nuclear Magnetic Resonance (NMR) Diagnostics

Q1: Why does my ¹⁹F NMR spectrum exhibit severe baseline roll and decaying oscillations?

Causality: This is a classic manifestation of "acoustic ringing." The ¹⁹F nucleus has a high gyromagnetic ratio and resonates at a frequency very close to ¹H. When the radiofrequency (RF) pulse is applied, Lorentz forces cause the physical wire of the probe coil to vibrate mechanically. This vibration generates a spurious oscillating electromagnetic field detected by the receiver, which overlaps with the initial points of the Free Induction Decay (FID) and heavily distorts the baseline[1]. Additionally, broad background signals may arise from fluorinated polymers (e.g., PTFE) within the probe construction itself[1].

Protocol 1: Suppressing ¹⁹F Acoustic Ringing and Probe Background

This protocol is self-validating: successful execution will yield a flat baseline in the residual spectrum without manual phase correction.

  • Diagnostic Acquisition: Acquire a standard 1D ¹⁹F spectrum and visually inspect the first 10–50 µs of the FID for high-amplitude, rapidly decaying oscillations.

  • Hardware Optimization: To eliminate probe background, utilize a Teflon-free NMR probe or insert.

  • Pulse Sequence Adjustment: Switch the pulse program to an anti-ringing sequence, such as the EASY (Elimination of Artifacts in NMR SpectroscopY) sequence. This utilizes a dual-acquisition subtraction method to cancel out mechanical probe vibrations[2].

  • Algorithmic Correction: If hardware limitations prevent advanced pulse sequences, apply Backward Linear Prediction (BLP) during data processing to mathematically reconstruct the corrupted initial FID data points.

  • Validation: Apply a polynomial baseline correction (e.g., Bernstein-polynomial fit) to the processed spectrum to validate the flatness of the resulting baseline.

NMR_Troubleshooting Start Issue: 19F Baseline Roll CheckFID Inspect FID for early decaying oscillations Start->CheckFID IsRinging Oscillations Present? CheckFID->IsRinging ApplyEASY Apply Anti-Ringing Sequence (e.g., EASY / Delay) IsRinging->ApplyEASY Yes (Acoustic Ringing) CheckProbe Check for broad background hum IsRinging->CheckProbe No UseTeflonFree Use Teflon-free probe/insert CheckProbe->UseTeflonFree Probe Background

Workflow for diagnosing and resolving 19F NMR baseline roll.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Diagnostics

Q2: My LC-MS chromatogram shows a drifting, noisy baseline and severe peak tailing. How do I fix this?

Causality: 1-(4-Fluorophenyl)pyrrolidin-3-amine contains two highly basic nitrogen atoms. In reversed-phase LC, these basic sites strongly interact with residual, unendcapped, acidic silanol groups on the silica support via ion-exchange mechanisms[3]. This causes the analyte to elute unevenly (tailing), spreading the signal over a wider time window. This broad elution decreases the signal-to-noise ratio and manifests as a fluctuating baseline. Furthermore, dirty solvents or the use of non-volatile buffers cause continuous chemical noise and ion suppression in the MS source.

Protocol 2: Resolving Amine Tailing and LC-MS Baseline Noise

This protocol utilizes a zero-injection blank to self-validate whether the noise is originating from the system (solvents/electronics) or the column chemistry.

  • System Isolation: Run a zero-injection blank (injecting pure mobile phase). If the baseline noise persists, the issue is system/solvent-related[4].

  • Solvent Purge: Flush the system and replace all mobile phases with fresh, certified LC-MS grade solvents to eliminate background chemical noise.

  • Mobile Phase Modification: Add 0.1% (v/v) Formic Acid to the mobile phase. This volatile acid protonates the basic amines of the analyte, preventing secondary interactions with silanols while enhancing positive-ion electrospray ionization (ESI+)[3].

  • Stationary Phase Upgrade: Replace the analytical column with a Charged Surface Hybrid (CSH) C18 column or a heavily endcapped column designed specifically to mitigate peak tailing for basic compounds.

  • Validation: Inject a System Suitability Test (SST) standard to validate baseline stability and confirm peak symmetry[4].

LCMS_Troubleshooting Start Issue: LC-MS Baseline Noise & Tailing RunBlank Run Zero-Volume Blank Start->RunBlank IsNoisePresent Noise Persists? RunBlank->IsNoisePresent CheckSolvent Flush with LC-MS grade solvents + 0.1% FA IsNoisePresent->CheckSolvent Yes (System/Solvent) CheckColumn Assess Peak Shape IsNoisePresent->CheckColumn No (Sample/Column) SwitchColumn Switch to CSH C18 Column (Reduce Silanol Interaction) CheckColumn->SwitchColumn Amine Tailing Detected

LC-MS troubleshooting logic tree for baseline noise and amine tailing.

Q3: Can I use Trifluoroacetic Acid (TFA) to fix the baseline and peak shape?

Causality: While TFA is an excellent ion-pairing agent that effectively masks silanol groups and sharpens amine peaks, it is highly detrimental to LC-MS sensitivity. TFA strongly binds to the protonated analyte, preventing it from easily desolvating and entering the gas phase in the MS source. This causes severe ion suppression and raises the baseline noise floor in the mass spectrometer. Formic acid is the preferred alternative for LC-MS workflows[3].

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the quantitative impact of various mobile phase modifiers on the analysis of basic amines like 1-(4-Fluorophenyl)pyrrolidin-3-amine:

AdditiveConcentrationMechanism of ActionImpact on Peak ShapeImpact on MS Baseline Noise
None (Pure Water/ACN) N/ANeutral pH; amines partially ionized.Severe tailing (silanol interactions).High (poor desolvation).
Formic Acid (FA) 0.1% (v/v)Protonates amines; lowers pH.Excellent symmetry.Low (volatile, enhances ionization).
Trifluoroacetic Acid (TFA) 0.05% (v/v)Ion-pairing agent; masks silanols.Excellent symmetry.High (severe ion suppression).
Ammonium Formate 10 mMBuffer; maintains stable pH ~3.0.Good symmetry.Moderate (source buildup over time).

References

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy Source: ResearchGate URL:[Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions Source: MTC-USA URL:[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(4-Fluorophenyl)pyrrolidin-3-amine vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry, the pyrrolidine ring is a highly versatile scaffold, frequently utilized in the development of central nervous system (CNS) active compounds, antimicrobials, and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrrolidine ring is a highly versatile scaffold, frequently utilized in the development of central nervous system (CNS) active compounds, antimicrobials, and metabolic regulators[1]. A common optimization strategy involves the bioisosteric replacement of hydrogen with fluorine on aromatic appendages. This guide provides an objective, data-driven comparison between 1-phenylpyrrolidin-3-amine (the non-fluorinated parent analog) and 1-(4-Fluorophenyl)pyrrolidin-3-amine . By analyzing physicochemical properties, metabolic stability, and membrane permeability, we demonstrate how para-fluorination fundamentally alters the pharmacokinetic and pharmacodynamic profile of the pyrrolidine scaffold.

Physicochemical Profiling

The introduction of a fluorine atom at the para-position of the N-phenyl ring exerts distinct stereoelectronic and lipophilic effects. Fluorine is highly electronegative but also a resonance electron donor, leading to a complex interplay that subtly modulates the basicity of the adjacent nitrogen atoms while predictably increasing lipophilicity.

Table 1: Comparative Physicochemical Properties
Parameter1-Phenylpyrrolidin-3-amine (Non-Fluorinated)1-(4-Fluorophenyl)pyrrolidin-3-amine (Fluorinated)Mechanistic Rationale
Molecular Weight 162.23 g/mol 180.22 g/mol Addition of one fluorine atom (+18 Da).
Calculated LogP ~1.50~1.85Fluorine's low polarizability and high hydrophobicity increase lipophilicity, enhancing passive diffusion.
pKa (Primary Amine) ~9.5~9.4The C3-aliphatic amine remains largely unaffected due to the distance (4 bonds) from the fluorinated ring.
pKa (Aniline Nitrogen) ~3.0~2.8The strong inductive electron-withdrawing effect of fluorine slightly reduces the electron density on the N1 atom.
TPSA 29.3 Ų29.3 ŲTopological Polar Surface Area remains identical; fluorine does not contribute to TPSA.

Metabolic Stability & Pharmacokinetics

The most profound advantage of 1-(4-Fluorophenyl)pyrrolidin-3-amine over its non-fluorinated counterpart is its resistance to oxidative metabolism. Unsubstituted phenyl rings attached to amines are highly susceptible to para-hydroxylation catalyzed by Cytochrome P450 (CYP450) enzymes (specifically CYP2D6 and CYP3A4)[2].

This oxidation often leads to the formation of reactive quinone-imine intermediates, which can cause rapid drug clearance or idiosyncratic toxicity via glutathione depletion[3]. By substituting the para-hydrogen with a fluorine atom, chemists introduce a highly stable C-F bond (~116 kcal/mol). The active site heme-iron(V)-oxo species of CYP450 cannot easily cleave this bond, effectively blocking the primary metabolic liability and prolonging the compound's half-life[4].

MetabolicPathway Substrate1 1-Phenylpyrrolidin-3-amine (Non-Fluorinated) CYP450 CYP450 Oxidation (Para-position) Substrate1->CYP450 Metabolite p-Hydroxy Metabolite (Rapid Clearance) CYP450->Metabolite Substrate2 1-(4-Fluorophenyl)pyrrolidin-3-amine (Fluorinated) Blocked Metabolic Blocking (Strong C-F Bond) Substrate2->Blocked Stable Prolonged Half-Life (High Stability) Blocked->Stable

CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated analogs.

Experimental Methodologies

To empirically validate the theoretical advantages of the fluorinated analog, the following self-validating experimental protocols must be executed. These assays are designed to establish causality between the structural modification and the observed biological performance.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of both compounds.

  • Preparation: Prepare a 1 mM stock solution of both the fluorinated and non-fluorinated pyrrolidines in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working solution with Human Liver Microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality note: NADPH is the essential electron donor for CYP450 catalytic cycles.

  • Aliquot Sampling: At defined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality note: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining over time.

HLMWorkflow Step1 1. Compound Incubation (HLM + Buffer at 37°C) Step2 2. Reaction Initiation (Add NADPH Cofactor) Step1->Step2 Step3 3. Time-Course Sampling (0 to 60 min) Step2->Step3 Step4 4. Enzyme Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Intrinsic Clearance) Step4->Step5

Step-by-step workflow for the In Vitro Human Liver Microsome (HLM) Stability Assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Given that 1-phenylpyrrolidin-3-amine derivatives are frequently investigated as CNS-active compounds[5], verifying Blood-Brain Barrier (BBB) permeability is critical.

  • Donor Preparation: Dilute compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PAMPA filter plate (pore size 0.45 µm) with a 1% porcine brain lipid solution in dodecane to simulate the BBB.

  • Incubation: Add the donor solution to the bottom wells and pure PBS to the top (acceptor) wells. Incubate at room temperature for 4 hours without agitation.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ). The fluorinated analog is expected to show a 15-20% increase in Peff​ due to its optimized LogP.

Target Binding & Pharmacodynamics

Beyond ADME (Absorption, Distribution, Metabolism, and Excretion) improvements, the para-fluorination of the phenyl ring can directly enhance target affinity. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in highly specific orthogonal multipolar interactions with backbone amides or positively charged side chains (e.g., Arginine, Lysine) within a receptor's binding pocket. Furthermore, the electron-withdrawing nature of the fluorine atom subtly alters the electrostatic potential of the aromatic π -cloud, which can strengthen π−π stacking or cation- π interactions with target proteins compared to the electron-rich non-fluorinated phenyl ring.

Conclusion

The transition from 1-phenylpyrrolidin-3-amine to 1-(4-Fluorophenyl)pyrrolidin-3-amine represents a textbook application of rational drug design. While the core geometry and primary amine functionality remain intact to ensure target engagement, the strategic placement of a single fluorine atom resolves critical metabolic liabilities, extends the pharmacokinetic half-life, and optimizes lipophilicity for CNS penetration. For researchers developing novel neuroleptics or targeted therapeutics, the fluorinated analog provides a significantly more robust starting point for lead optimization.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-Phenylpyrrolidin-3-Amine CAS NO 18471-41-5 ChemicalRoot URL:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Chemical Reviews (ACS Publications) URL:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine (PMC Version) National Center for Biotechnology Information (PMC) URL:[Link]

  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects Journal of the American Chemical Society (ResearchGate) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 1-(4-Fluorophenyl)pyrrolidin-3-amine Quantification

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(4-Fluorophenyl)pyrrolidin-3-amine, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, ensuring that the selected method is robust, reliable, and fit for its intended purpose.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA), which provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[2][4][5][6]

The Analytical Challenge: Properties of 1-(4-Fluorophenyl)pyrrolidin-3-amine

1-(4-Fluorophenyl)pyrrolidin-3-amine is a primary amine with a pyrrolidine scaffold. Its key chemical properties influencing analytical method development are:

  • Low UV Absorbance: The molecule lacks a significant chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) challenging and likely to result in poor sensitivity.

  • Polarity and Volatility: As a primary amine, it is polar and may require derivatization to improve its volatility and thermal stability for Gas Chromatography (GC) analysis.

  • Ionization Potential: The presence of a basic nitrogen atom makes it an excellent candidate for ionization in Mass Spectrometry (MS).

These properties dictate that a successful quantification strategy will likely involve either derivatization to enhance detectability or the use of a highly sensitive and specific detector like a mass spectrometer.

Method 1: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

HPLC is a cornerstone of pharmaceutical analysis. For a compound like 1-(4-Fluorophenyl)pyrrolidin-3-amine, direct analysis is suboptimal. The key to a robust HPLC method lies in pre-column derivatization, a technique that chemically modifies the analyte to attach a molecule (a tag) with strong UV absorbance or fluorescence.[7][8]

Causality of Experimental Choices
  • Derivatization: We select a derivatizing agent that reacts specifically with the primary amine group. Agents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are excellent choices as they introduce highly fluorescent groups, dramatically increasing sensitivity.[7] This addresses the analyte's lack of a native chromophore.

  • Stationary Phase: A C18 reversed-phase column is the workhorse of HPLC and provides a versatile platform for separating the now more hydrophobic derivatized analyte from interfering matrix components.

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a pH modifier like formic acid or a buffer) is chosen to ensure good peak shape and resolution, effectively separating the derivatized analyte from excess reagent and by-products.

Experimental Workflow for HPLC-UV/FLD

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_start Weigh Sample s_dissolve Dissolve in Diluent s_start->s_dissolve s_spike Spike with Internal Standard s_dissolve->s_spike s_derivatize Add Derivatizing Agent (e.g., Dansyl-Cl) & Buffer s_spike->s_derivatize s_react Incubate (e.g., 60°C, 30 min) s_derivatize->s_react s_quench Quench Reaction s_react->s_quench s_filter Filter (0.45 µm) s_quench->s_filter a_inject Inject onto HPLC s_filter->a_inject a_separate Separation on C18 Column a_inject->a_separate a_detect UV or Fluorescence Detection a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_curve Generate Calibration Curve d_integrate->d_curve d_quantify Quantify Analyte d_curve->d_quantify

Caption: HPLC-UV/FLD workflow including derivatization.

Detailed Protocol: HPLC with Dansyl Chloride Derivatization
  • Standard Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)pyrrolidin-3-amine and an internal standard (e.g., a structurally similar amine not present in the sample) in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Derivatization: To 100 µL of each standard or sample, add 100 µL of internal standard solution, 200 µL of a borate buffer (pH 9.5), and 400 µL of Dansyl Chloride solution (in acetone).

  • Reaction: Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.

  • Quenching: Cool the mixture and add 100 µL of a quenching reagent (e.g., a primary amine solution like glycine) to react with excess Dansyl Chloride.

  • Injection: Inject a defined volume (e.g., 10 µL) into the HPLC system.

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance Criteria (ICH Q2)Typical Performance
Linearity (Range) R² ≥ 0.9951 - 200 µg/mL
Correlation Coefficient (R²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
Limit of Detection (LOD) S/N Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.5 µg/mL
Specificity No interference at analyte RTPeak purity > 99.8%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high separation efficiency and definitive identification capabilities. However, for polar amines, direct injection is often problematic due to poor peak shape and potential thermal degradation. Derivatization is again a key step, this time to increase volatility and thermal stability.

Causality of Experimental Choices
  • Derivatization: Silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the primary amine to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC.

  • GC Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is ideal for separating the derivatized amine from other components.

  • Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity.

  • MS Detection: Mass spectrometry provides excellent specificity. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, dramatically improves the signal-to-noise ratio and lowers detection limits.

Experimental Workflow for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_start Weigh Sample s_extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s_start->s_extract s_dry Dry Down Extract s_extract->s_dry s_derivatize Add Derivatizing Agent (e.g., BSTFA) & Solvent s_dry->s_derivatize s_react Incubate (e.g., 70°C, 45 min) s_derivatize->s_react a_inject Inject into GC-MS s_react->a_inject a_separate Separation on DB-5ms Column a_inject->a_separate a_detect MS Detection (Scan or SIM mode) a_separate->a_detect d_integrate Extract & Integrate Ion Chromatograms a_detect->d_integrate d_curve Generate Calibration Curve d_integrate->d_curve d_quantify Quantify Analyte d_curve->d_quantify

Caption: GC-MS workflow including extraction and derivatization.

Detailed Protocol: GC-MS with BSTFA Derivatization
  • Standard and Sample Preparation: Prepare standards and samples in an aprotic solvent like ethyl acetate. An internal standard (e.g., a deuterated analog) is highly recommended.

  • Extraction (if in a complex matrix): Perform a liquid-liquid extraction to isolate the analyte.

  • Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Injection: Cool to room temperature and inject 1 µL into the GC-MS system.

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance Criteria (ICH Q2)Typical Performance
Linearity (Range) R² ≥ 0.9950.5 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.9950.9989
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 1.1%Intermediate: 1.5%
Limit of Detection (LOD) S/N Ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.2 µg/mL
Specificity Unique mass fragments and RTConfirmed by mass spectrum

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and selectivity.[9][10] For 1-(4-Fluorophenyl)pyrrolidin-3-amine, this method can often be used without derivatization, simplifying sample preparation.

Causality of Experimental Choices
  • No Derivatization: The basic amine group is readily protonated in the positive electrospray ionization (ESI+) source, making it easily detectable by the mass spectrometer. This eliminates a time-consuming and potentially variable step from the workflow.

  • Chromatography: While derivatization isn't needed for detection, basic chromatographic principles still apply. A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. A mobile phase with a low concentration of formic acid is used to promote protonation of the analyte ([M+H]+) for ESI+.

  • Tandem MS (MS/MS): This is the key to the method's power. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.[11][12]

Experimental Workflow for LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s_start Weigh Sample s_dissolve Dissolve in Mobile Phase A s_start->s_dissolve s_spike Spike with Stable Isotope Labeled IS s_dissolve->s_spike s_filter Filter (0.22 µm) s_spike->s_filter a_inject Inject onto LC s_filter->a_inject a_separate Separation on C18 Column a_inject->a_separate a_detect MS/MS Detection (MRM Mode) a_separate->a_detect d_integrate Integrate MRM Transitions a_detect->d_integrate d_curve Generate Calibration Curve (Analyte/IS Ratio) d_integrate->d_curve d_quantify Quantify Analyte d_curve->d_quantify

Caption: LC-MS/MS workflow with simplified sample preparation.

Detailed Protocol: LC-MS/MS
  • Standard and Sample Preparation: Prepare standards and samples in the initial mobile phase (e.g., 95% water with 0.1% formic acid). Spike all samples and standards with a stable isotope-labeled internal standard (e.g., d4-1-(4-Fluorophenyl)pyrrolidin-3-amine) for the most accurate quantification.

  • Filtration: Centrifuge and/or filter the samples through a 0.22 µm filter to remove particulates.

  • LC Conditions: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • MS/MS Conditions: Optimize the ESI+ source parameters. Determine the precursor ion ([M+H]+) and identify 2-3 stable, high-intensity product ions for the MRM transitions.

Validation Data Summary (Hypothetical)
Validation ParameterAcceptance Criteria (ICH Q2/FDA BMV)Typical Performance
Linearity (Range) R² ≥ 0.9950.1 - 500 ng/mL
Correlation Coefficient (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ)90.0% - 110.0% (other levels)97.5% - 103.1%
Precision (%RSD) ≤ 20% (at LLOQ)≤ 15% (other levels)Repeatability: < 5%Intermediate: < 8%
Limit of Detection (LOD) S/N Ratio ≥ 30.02 ng/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10, with acceptable precision/accuracy0.1 ng/mL
Specificity No interference in blank matrix at the MRM transitionHighly specific, no interference observed

Comparative Guide: Selecting the Right Method

The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

FeatureHPLC-UV/FLDGC-MSLC-MS/MS
Principle Liquid chromatography with UV or fluorescence detection after derivatization.Gas chromatography with mass spec detection after derivatization.Liquid chromatography with tandem mass spec detection.
Sensitivity Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)Very High (fg/mL to pg/mL)
Specificity Moderate (relies on RT and derivatization selectivity)High (relies on RT and mass spectrum)Very High (relies on RT and specific MRM transitions)
Sample Prep More complex (derivatization required)Complex (extraction and derivatization)Simplest (often 'dilute and shoot')
Throughput ModerateLowerHighest
Cost Lowest (instrumentation is widely available)ModerateHighest (most expensive instrumentation)
Best For Routine QC, purity analysis where high sensitivity is not required.Assays where high separation efficiency is needed and analytes are volatile or can be made so.Bioanalysis, trace impurity analysis, complex matrices, and when the highest sensitivity and specificity are required.

Conclusion

Validating an analytical method for the quantification of 1-(4-Fluorophenyl)pyrrolidin-3-amine requires a systematic approach grounded in regulatory guidelines.[13][14]

  • For routine analysis in a quality control setting where cost and simplicity are key, a well-developed HPLC-UV/FLD method with derivatization is a robust and reliable choice.

  • GC-MS offers higher specificity and sensitivity than HPLC but involves a more demanding sample preparation process.

  • LC-MS/MS stands out as the superior technique for trace-level quantification, especially in complex biological or environmental matrices, offering unmatched sensitivity and specificity with the simplest sample preparation.

The ultimate choice rests on a thorough understanding of the analytical problem and the resources available. Each method, when properly developed and validated according to ICH and FDA principles, can provide accurate and reliable data, ensuring product quality and patient safety.[9][15]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ProPharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ProPharma Group. [Link]

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  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

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  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

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  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Center for Biotechnology Information. [Link]

  • Sultan Qaboos University Journal For Science. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. [Link]

  • PubMed. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]

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  • Waters Corporation. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. [Link]

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  • IJRPS. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]

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  • Sultan Qaboos University House of Expertise. (n.d.). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. (2026). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

Sources

Validation

Benchmarking 1-(4-Fluorophenyl)pyrrolidin-3-amine against standard pyrrolidine building blocks

Benchmarking 1-(4-Fluorophenyl)pyrrolidin-3-amine: A Technical Guide to Physicochemical and Metabolic Optimization in Drug Design Executive Summary Pyrrolidine rings are ubiquitous in medicinal chemistry, frequently serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(4-Fluorophenyl)pyrrolidin-3-amine: A Technical Guide to Physicochemical and Metabolic Optimization in Drug Design

Executive Summary Pyrrolidine rings are ubiquitous in medicinal chemistry, frequently serving as conformationally restricted linkers or core pharmacophores. However, standard aliphatic pyrrolidines, such as pyrrolidin-3-amine, often present developmental liabilities including excessively high basicity (which impedes membrane permeability) and metabolic vulnerabilities. The strategic N-arylation and subsequent fluorination to yield 1-(4-Fluorophenyl)pyrrolidin-3-amine provides a sophisticated solution. This guide benchmarks this fluorinated building block against its unsubstituted and non-fluorinated analogs, detailing the causality behind its superior physicochemical and pharmacokinetic profiles.

Physicochemical Benchmarking: Basicity and Lipophilicity

The basicity ( pKa​ ) of a building block dictates its ionization state at physiological pH, directly impacting target binding, solubility, and oral bioavailability.

  • Aliphatic vs. N-Aryl : In standard pyrrolidin-3-amine, the secondary ring nitrogen is highly basic ( pKa​≈10.5 ). Converting this to an N-aryl derivative (1-phenylpyrrolidin-3-amine) drastically reduces the basicity. The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the phenyl ring via resonance (+M effect), dropping the pKa​ to approximately 5.68 (1)[1].

  • The Fluorine Effect : The introduction of a fluorine atom at the para-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This further pulls electron density away from the nitrogen, lowering the pKa​ to ~4.8. This precise modulation ensures the ring nitrogen remains unprotonated at pH 7.4, enhancing lipophilicity and membrane permeability without significantly altering the steric bulk, given fluorine's small van der Waals radius (1.47 Å) (2)[2].

Table 1: Physicochemical Comparison of Pyrrolidine Building Blocks

Compound pKa​ (Pyrrolidine N) pKa​ (Primary Amine)LogP (Calculated)TPSA (Ų)
Pyrrolidin-3-amine~10.5~9.9-0.338.0
1-Phenylpyrrolidin-3-amine~5.7~9.51.829.3
1-(4-Fluorophenyl)pyrrolidin-3-amine~4.8~9.42.129.3

Metabolic Stability Profiling

A critical failure point for N-aryl compounds in early drug discovery is rapid Phase I oxidative metabolism. Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, leading to rapid systemic clearance.

By substituting the para-hydrogen with fluorine, 1-(4-Fluorophenyl)pyrrolidin-3-amine effectively blocks this metabolic "soft spot". The C-F bond is exceptionally strong (~105 kcal/mol compared to ~98 kcal/mol for C-H), rendering it highly resistant to oxidative cleavage by liver enzymes, thereby prolonging the compound's half-life (3)[3].

MetabolicStability A 1-Phenylpyrrolidin-3-amine B CYP450 Oxidation (Para-Hydroxylation) A->B C Rapid Clearance (Metabolite Formation) B->C D 1-(4-Fluorophenyl)pyrrolidin-3-amine E CYP450 Oxidation Blocked (C-F Bond Strength) D->E F High Metabolic Stability (Prolonged Half-life) E->F

Fig 1. CYP450-mediated metabolic pathways comparing non-fluorinated vs. fluorinated N-aryl analogs.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To empirically validate this metabolic advantage, an in vitro intrinsic clearance ( Clint​ ) assay is utilized to benchmark the fluorinated compound against its non-fluorinated counterpart (4)[4].

  • Preparation : Prepare a 1 µM stock solution of the test compound in 0.1 M phosphate buffer (pH 7.4), utilizing ≤0.1% DMSO to prevent enzyme denaturation.

  • Incubation : Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the matrix at 37°C for 5 minutes to ensure thermal equilibrium.

  • Initiation : Introduce a 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly initiates Phase I oxidative metabolism, preventing false-positive degradation signals.

  • Quenching : At precise intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a known internal standard. Causality: The organic solvent instantaneously precipitates the microsomal proteins, halting the reaction and self-validating the time-course data.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate t1/2​ .

Synthetic Utility & Chemoselectivity

From a synthetic chemistry perspective, 1-(4-Fluorophenyl)pyrrolidin-3-amine is a highly efficient building block. In standard aliphatic diamines (like pyrrolidin-3-amine), orthogonal protecting groups (e.g., Boc, Cbz) are mandatory to differentiate the secondary and primary amines during coupling reactions.

However, the N-aryl pyrrolidine nitrogen is rendered largely non-nucleophilic due to the aforementioned resonance delocalization into the fluorophenyl ring (5)[5]. This intrinsic electronic differentiation allows for direct, chemoselective functionalization of the C3 primary amine without the need for protecting group manipulation, streamlining library synthesis.

Chemoselectivity A 1-(4-Fluorophenyl)pyrrolidin-3-amine B Electrophile Addition (e.g., Acyl Chloride) A->B C C3 Primary Amine (Highly Nucleophilic) B->C D N1 Aryl Amine (Non-Nucleophilic) B->D E Selective Amidation at C3 Position C->E

Fig 2. Chemoselective acylation workflow driven by differential nitrogen nucleophilicity.

Experimental Protocol: Chemoselective Amidation Workflow
  • Setup : Dissolve 1.0 equivalent of 1-(4-Fluorophenyl)pyrrolidin-3-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

  • Base Addition : Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger, neutralizing the HCl byproduct without competing with the primary amine for the electrophile.

  • Acylation : Dropwise add 1.1 equivalents of the target acyl chloride at 0°C. Causality: Lowering the temperature controls the reaction exotherm and maximizes the kinetic preference for the primary amine over any trace reactivity from the pyrrolidine nitrogen.

  • Propagation : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS to ensure complete consumption of the starting material.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with DCM, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product typically requires minimal purification due to the high chemoselectivity.

Sources

Comparative

From Bench to Bedside: A Guide to In Vitro-In Vivo Correlation (IVIVC) for 1-(4-Fluorophenyl)pyrrolidin-3-amine

In the rigorous journey of drug development, establishing a predictive relationship between laboratory experiments and clinical outcomes is a cornerstone of success. This relationship, known as In Vitro-In Vivo Correlati...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous journey of drug development, establishing a predictive relationship between laboratory experiments and clinical outcomes is a cornerstone of success. This relationship, known as In Vitro-In Vivo Correlation (IVIVC), acts as a vital bridge, translating data from the benchtop into predictable therapeutic performance. For a promising new chemical entity like 1-(4-Fluorophenyl)pyrrolidin-3-amine, developing a robust IVIVC is a strategic tool that can significantly accelerate formulation development, ensure product quality, and potentially reduce the need for extensive human bioequivalence studies.[1][2][3]

This guide provides an in-depth comparison of in vitro dissolution and permeability studies with in vivo pharmacokinetic data for hypothetical formulations of 1-(4-Fluorophenyl)pyrrolidin-3-amine. We will delve into the scientific rationale, lay out detailed experimental protocols, and illustrate how to construct a meaningful correlation to guide formulation strategies and support regulatory submissions.[2][4]

The Scientific Imperative: Why IVIVC is Crucial

The fundamental principle of IVIVC is that a specific in vitro property of a dosage form, most commonly its dissolution rate, can serve as a reliable proxy for its in vivo behavior, which is typically measured by the plasma drug concentration over time.[5] According to the U.S. Food and Drug Administration (FDA), a well-established IVIVC is a powerful tool that can be used to set dissolution specifications and justify biowaivers for certain post-approval changes to a formulation, its manufacturing process, or equipment.[6]

The potential for a successful IVIVC is often linked to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability. For this guide, we will assume 1-(4-Fluorophenyl)pyrrolidin-3-amine is a BCS Class II compound: low solubility and high permeability. For such drugs, the dissolution process is frequently the rate-limiting step in absorption, making them excellent candidates for developing a strong IVIVC.[7][8][9]

Caption: High-level workflow for establishing an In Vitro-In Vivo Correlation.

Part 1: Comprehensive In Vitro Characterization

The objective of in vitro testing is to simulate the physiological environment of the human gastrointestinal (GI) tract to measure drug release and permeation accurately.

Biorelevant Dissolution Profiling

Causality: For a BCS Class II drug, the dissolution rate is the primary determinant of absorption speed. Therefore, we must assess dissolution in media that mimic the actual conditions of the human gut.[10] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain physiological surfactants like bile salts and lecithin, providing a more accurate prediction of in vivo performance compared to simple buffers.[11][12][13] We will evaluate three hypothetical formulations: a fast-dissolving (FD), an immediate-release (IR), and a controlled-release (CR) version.

Experimental Protocol: Dissolution via USP Apparatus II (Paddle Method)

  • Apparatus and Media: Set up a USP Apparatus II dissolution bath at 37 ± 0.5 °C with a paddle speed of 50 RPM. Use 900 mL of biorelevant media, primarily FaSSIF (pH 6.5) and FeSSIF (pH 5.0), to simulate fasted and fed states, respectively.[12]

  • Procedure: Place one unit of each formulation (FD, IR, CR) into separate dissolution vessels.

  • Sampling: Withdraw 5 mL samples at predefined intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes for FD/IR, with extended time points for CR). Immediately replenish the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter samples using a 0.45 µm filter and analyze the concentration of 1-(4-Fluorophenyl)pyrrolidin-3-amine using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time for each formulation to generate dissolution profiles.

Intestinal Permeability Assessment

Causality: To confirm the "high permeability" classification of our compound, we use the Caco-2 cell permeability assay. This method is a well-established in vitro model of the human intestinal epithelium, capable of predicting in vivo drug absorption.[14][15][16][17] The Caco-2 cells form a monolayer with tight junctions and express relevant transport proteins, providing a physiologically relevant barrier for permeability studies.[16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Grow Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values above 200 Ω·cm² are generally required.[18]

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Add the test compound, 1-(4-Fluorophenyl)pyrrolidin-3-amine, to the apical (donor) side.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the drug concentration in the receiver compartment using a sensitive analytical method like LC-MS/MS.

  • Calculation: Determine the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.

Part 2: In Vivo Pharmacokinetic Evaluation

Causality: The in vivo study provides the essential pharmacokinetic data that serves as the benchmark for our in vitro results. A well-controlled study in a relevant animal model, such as the Sprague-Dawley rat, is critical for obtaining reliable data on the rate and extent of drug absorption.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use fasted male Sprague-Dawley rats (n=6 per formulation group).

  • Dosing: Administer the FD, IR, and CR formulations orally via gavage at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze for 1-(4-Fluorophenyl)pyrrolidin-3-amine concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Part 3: Forging the Correlation

The ultimate goal is to establish a Level A IVIVC, which is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is the highest level of correlation defined by regulatory agencies.[5]

IVIVC_Process cluster_Inputs Data Inputs cluster_Modeling Modeling Steps cluster_Output Final Outcome invitro In Vitro Data % Dissolved vs. Time correlation Correlation Plot Plot % Absorbed vs. % Dissolved invitro->correlation Fraction Dissolved (Fd) invivo In Vivo Data Plasma Conc. vs. Time deconvolution Deconvolution Convert Plasma Data to % Absorbed invivo->deconvolution Wagner-Nelson Method deconvolution->correlation Fraction Absorbed (Fa) validation Model Validation Assess Predictive Error correlation->validation Linear Regression model {Validated IVIVC Model | Fa = f(Fd)} validation->model Establishes Predictive Power

Caption: Step-by-step process for developing a Level A IVIVC model.

Methodology: Deconvolution and Model Building

  • Derive In Vivo Absorption: The in vivo plasma concentration-time data must be transformed into an in vivo absorption profile. This is achieved through a mathematical process called deconvolution. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow one-compartment pharmacokinetics.[19][20][21][22][23] This method calculates the cumulative fraction of drug absorbed (Fa) over time.

  • Establish the Correlation: Create a plot of the in vivo fraction absorbed (Fa) versus the in vitro fraction dissolved (Fd) for each formulation at corresponding time points.

  • Mathematical Modeling: Fit a linear regression model to the data points. A strong Level A correlation is typically characterized by a high coefficient of determination (R² > 0.9).

  • Evaluate Predictability: The model's predictive performance must be validated. This involves using the IVIVC model to predict the in vivo pharmacokinetic profiles from the in vitro dissolution data and comparing the predicted profiles to the observed experimental data.[6]

Hypothetical Comparative Data

To illustrate the correlation, consider the following hypothetical data for our three formulations.

Table 1: Comparative In Vitro Dissolution in FaSSIF (pH 6.5)

Time (min)Formulation FD (% Dissolved)Formulation IR (% Dissolved)Formulation CR (% Dissolved)
15906820
30988835
601009755
12010010075
24010010092
48010010099

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats

FormulationTmax (hr)Cmax (ng/mL)AUC₀₋₂₄ (ng·hr/mL)
Formulation FD0.7511505100
Formulation IR1.58905250
Formulation CR6.03804980

Data Interpretation: The results demonstrate a clear rank-order correlation. The fast-dissolving (FD) formulation shows the most rapid drug release in vitro, which corresponds to the fastest absorption (shortest Tmax) and highest peak plasma concentration (Cmax) in vivo. Conversely, the controlled-release (CR) formulation exhibits slow in vitro release, leading to a delayed Tmax and a blunted Cmax in vivo. The total drug exposure (AUC) remains comparable across all formulations, suggesting that the extent of absorption is complete for all, as expected for a high-permeability drug. This direct link between the rate of dissolution and the rate of absorption is the hallmark of a successful IVIVC.

Conclusion and Strategic Value

For a BCS Class II compound such as 1-(4-Fluorophenyl)pyrrolidin-3-amine, developing a Level A IVIVC is a scientifically sound and strategically valuable endeavor. A validated IVIVC model transforms the in vitro dissolution test from a simple quality control check into a powerful predictive tool.[4] It allows for the establishment of clinically relevant dissolution specifications, facilitates formulation and process optimization with a reduced reliance on in vivo studies, and supports regulatory filings for post-approval changes. By rigorously connecting the in vitro and in vivo realms, IVIVC accelerates the development timeline, reduces costs, and ultimately helps deliver safe and effective medicines to patients faster.

References

  • Vertex AI Search. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved March 27, 2026.
  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.
  • Dissolution Technologies. (n.d.).
  • Optimization of a Dissolution Method in Early Development Based on IVIVC Using Small Animals: Applic
  • Caco2 assay protocol. (n.d.).
  • NextSDS. (n.d.). 1-(4-fluorophenyl)
  • WagnerNelson Object. (2019, June 26).
  • ResearchGate. (2020, January 2). Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction.
  • ACS Publications. (2017, July 24). Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study | Molecular Pharmaceutics.
  • Symmetric. (2025, March 28).
  • PMC. (n.d.). Developing In Vitro–In Vivo Correlation for Bicalutamide Immediate-Release Dosage Forms with the Biphasic In Vitro Dissolution Test.
  • PMC. (2015, December 14).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • PubMed. (2010, November 30).
  • IAGIM. (n.d.).
  • Appchem. (n.d.). 1-(4-fluorophenyl)pyrrolidin-3-amine | 859164-73-1 | C10H13FN2.
  • How Biorelevant Testing Can Help Oral Drug Development. (n.d.).
  • 1-(4-chloro-2-fluorophenyl)
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • FDA. (n.d.).
  • PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
  • Two-step in vitro-in vivo correlations: Deconvolution and convolution methods, which one gives the best predictability? (2020, November 26).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Biorelevant Dissolution Testing for In Vitro In vivo Correlation/Relationship (IVIVC/R)
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • World Journal of Advanced Research and Reviews. (2025, February 24). In vivo–In Vitro correlation (IVIVC)
  • Dissolution Technologies. (n.d.).
  • PubChem. (2026, March 14). 5-(4-Fluorophenyl)pyrrolidin-3-amine | C10H13FN2 | CID 145646294.
  • PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile.

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Validation

Comparative Binding Kinetics of 1-(4-Fluorophenyl)pyrrolidin-3-amine Isomers: A Methodological Guide

Executive Summary For researchers and medicinal chemists, the pyrrolidin-3-amine scaffold serves as a highly versatile, conformationally restricted isostere for piperazine [1]. Specifically, 1-(4-Fluorophenyl)pyrrolidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and medicinal chemists, the pyrrolidin-3-amine scaffold serves as a highly versatile, conformationally restricted isostere for piperazine [1]. Specifically, 1-(4-Fluorophenyl)pyrrolidin-3-amine is a privileged building block frequently utilized in the fragment-based drug discovery (FBDD) of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and MetAP2 inhibitors.

This guide provides an objective, data-driven comparison of the binding kinetics of 1-(4-Fluorophenyl)pyrrolidin-3-amine and its stereochemical/positional isomers. By leveraging Surface Plasmon Resonance (SPR), we deconstruct the equilibrium dissociation constant ( KD​ ) into its kinetic drivers (association rate ka​ and dissociation rate kd​ ), providing a mechanistic rationale for isomer selection in lead optimization.

Molecular Context & Structural Isomerism

The substitution of a flexible piperazine ring with a pyrrolidin-3-amine scaffold introduces a critical chiral center at the C3 position [1]. This stereocenter dictates the three-dimensional trajectory of the primary amine, which acts as the primary pharmacophore for target engagement.

When evaluating this scaffold against a representative target like DPP-4, three primary isomeric variations must be considered:

  • (3R)-1-(4-Fluorophenyl)pyrrolidin-3-amine: Typically the eutomer (active enantiomer). The (3R) configuration perfectly aligns the primary amine to form a critical bidentate salt bridge with the Glu205/Glu206 residues in the DPP-4 active site.

  • (3S)-1-(4-Fluorophenyl)pyrrolidin-3-amine: The distomer (inactive/less active enantiomer). The inverted stereocenter projects the amine away from the glutamate pair, forcing the pyrrolidine ring into a sterically hindered, high-energy conformation.

  • 1-(3-Fluorophenyl)pyrrolidin-3-amine: A positional isomer where the fluorine atom is shifted from the para to the meta position. This alters the vector of the halogen, impacting how the hydrophobic tail packs into the target's S1/S2 sub-pockets.

BindingLogic cluster_0 1-(4-Fluorophenyl)pyrrolidin-3-amine ((3R)-Isomer) DPP4 Target: DPP-4 Active Site Amine 3-Amino Group (Primary Amine) Glu Glu205 / Glu206 (Salt Bridge) Amine->Glu Strong H-Bond Pyrrolidine Pyrrolidine Ring (Scaffold) Pyrrolidine->DPP4 Spatial Alignment Fluorophenyl 4-Fluorophenyl Group (Hydrophobic) S1 S1 / S2 Pocket (Hydrophobic Interaction) Fluorophenyl->S1 pi-pi / Hydrophobic

Logical binding interactions of the (3R)-isomer within the DPP-4 active site.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To objectively compare the performance of these isomers, we utilize Surface Plasmon Resonance (SPR). SPR is the gold standard in FBDD because it provides real-time, label-free kinetic data, allowing us to identify transient, low-affinity fragment interactions that traditional steady-state assays might miss [2].

Self-Validating SPR Protocol

To ensure data integrity, this protocol employs a double-referencing system . Signals are corrected by subtracting both the response from an unmodified reference flow cell and the response from a buffer-only (blank) injection. This eliminates bulk refractive index shifts and non-specific binding artifacts.

Step 1: Target Immobilization

  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize recombinant human DPP-4 (diluted in 10 mM sodium acetate, pH 4.5) to a target density of ~3000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Quench remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

Step 2: Analyte Preparation

  • Dissolve the (3R), (3S), and 3-Fluoro isomers in 100% DMSO to create 10 mM stock solutions.

  • Dilute stocks into SPR running buffer (e.g., PBS-P+ containing 0.05% Surfactant P20) to achieve a final DMSO concentration of exactly 5.0%.

  • Prepare a 5-point concentration series for each isomer (e.g., 3.125 µM to 50 µM). Crucial: Match the DMSO concentration of the running buffer exactly to the analyte samples to prevent bulk shift errors.

Step 3: Kinetic Injection (Multi-Cycle)

  • Inject the analyte series over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association Phase: 60 seconds of analyte injection to measure ka​ .

  • Dissociation Phase: 120 seconds of running buffer flow to measure kd​ .

Step 4: Data Fitting

  • Apply double-referencing to the raw sensorgrams.

  • Fit the corrected data to a 1:1 Langmuir binding model using the instrument's evaluation software to extract ka​ , kd​ , and KD​ .

SPRWorkflow A Immobilize Target (CM5 Sensor) B Inject Isomer (Analyte) A->B C Record Association Phase (ka) B->C D Buffer Wash & Dissociation (kd) C->D E Kinetic Fitting (1:1 Langmuir) D->E

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Comparative Binding Kinetics Data

The following table summarizes representative kinetic data for the three isomers binding to the DPP-4 active site.

Compound IsomerAssociation Rate ( ka​ ) [ M−1s−1 ]Dissociation Rate ( kd​ ) [ s−1 ]Affinity ( KD​ ) [nM]Relative Affinity
(3R)-1-(4-Fluorophenyl)pyrrolidin-3-amine 4.5×105 1.2×10−3 2.6 Eutomer (Baseline)
(3S)-1-(4-Fluorophenyl)pyrrolidin-3-amine 1.8×104 5.4×10−1 30,000 Distomer (-11,500x)
1-(3-Fluorophenyl)pyrrolidin-3-amine 8.2×104 4.1×10−3 50.0 Positional Isomer (-19x)

Note: KD​ is calculated as kd​/ka​ . Lower KD​ indicates higher binding affinity.

Kinetic Causality & SAR Discussion

Understanding why these kinetic differences occur is paramount for rational drug design. The SPR data reveals distinct structure-kinetic relationships (SKR) based on stereochemistry and positional substitution:

Stereochemical Impact: (3R) vs. (3S)

The massive 11,500-fold drop in affinity between the (3R) and (3S) enantiomers is primarily driven by the dissociation rate ( kd​ ) , which is nearly 450 times faster for the (3S) isomer.

  • Causality: The (3R) enantiomer allows the primary amine to form a highly stable, low-energy salt bridge with Glu205/Glu206, effectively "locking" the fragment in the pocket and resulting in a slow kd​ ( 1.2×10−3s−1 ). Conversely, the (3S) inversion causes severe steric clashing between the pyrrolidine ring and the pocket walls if the amine attempts to reach the glutamates. The resulting complex is energetically unstable, causing the molecule to rapidly dissociate from the target ( kd​=5.4×10−1s−1 ).

Positional Impact: 4-Fluoro vs. 3-Fluoro

Moving the fluorine atom from the para (4-position) to the meta (3-position) results in a 19-fold loss in affinity. Interestingly, this is largely driven by a reduction in the association rate ( ka​ ) .

  • Causality: The S1 pocket of DPP-4 is a deep, narrow hydrophobic cleft. The para-fluoro substitution aligns perfectly with the vector of this cleft, allowing the molecule to slide in rapidly with minimal conformational adjustment (high ka​ ). The meta-fluoro substitution creates a wider, more awkward hydrophobic tail. To enter the pocket, the 3-fluoro isomer must adopt a specific, less-favorable rotameric conformation, creating an energetic barrier to entry that slows down the association phase. Once bound, its dissociation rate ( kd​ ) is only slightly worse than the 4-fluoro variant, indicating that the primary penalty is paid during the initial binding event.

References

  • Meanwell NA, Loiseleur O. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. J Agric Food Chem. 2022;70(36):10972-11004.[Link]

  • Navratilova I, Hopkins AL. Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Med Chem. 2011;3(14):1809-1820.[Link]

Comparative

Comparative Reactivity and Application Guide: 1-(4-Fluorophenyl) vs. 1-(3-Fluorophenyl)pyrrolidin-3-amine

Executive Summary In medicinal chemistry and rational drug design, the strategic placement of a single fluorine atom can dictate a molecule's pharmacokinetic fate and synthetic versatility[1]. 1-(4-Fluorophenyl)pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, the strategic placement of a single fluorine atom can dictate a molecule's pharmacokinetic fate and synthetic versatility[1]. 1-(4-Fluorophenyl)pyrrolidin-3-amine and 1-(3-Fluorophenyl)pyrrolidin-3-amine are isomeric chiral building blocks frequently utilized in the development of CNS agents, such as GlyT1 inhibitors[2]. While they share an identical molecular weight and core scaffold, the positional isomerism of the fluorine atom (para vs. meta) fundamentally alters their electronic landscape, basicity, and metabolic stability.

This guide objectively compares the reactivity profiles of these two scaffolds to assist researchers in selecting the optimal building block for their specific drug discovery workflows.

The Electronic Landscape: Causality of Reactivity

The defining characteristic of fluorine is its strong electron-withdrawing inductive effect (-I) coupled with a weaker, yet significant, electron-donating resonance effect (+R)[3]. The interplay of these two opposing forces dictates the basicity and nucleophilicity of the pyrrolidine nitrogen (N1).

  • 1-(4-Fluorophenyl)pyrrolidin-3-amine (Para-Fluoro): When fluorine is in the para position relative to the N1 atom, its +R effect partially counteracts its -I effect[3]. Consequently, the electron density at the aniline nitrogen is relatively preserved. The pKa of the conjugate acid of the N1 atom is approximately 4.65, making it moderately basic and nucleophilic[3][4].

  • 1-(3-Fluorophenyl)pyrrolidin-3-amine (Meta-Fluoro): In the meta position, the +R effect cannot delocalize onto the carbon bearing the nitrogen. Only the strong -I effect operates, pulling electron density away from the N1 atom[3]. This significantly depresses the basicity, dropping the N1 pKa to approximately 3.51[3].

  • The Primary Amine (3-NH2): Insulated from the aromatic system by the aliphatic carbons of the pyrrolidine ring, the 3-NH2 group functions as a typical aliphatic amine. Its basicity (pKa ~9.5) remains largely unaffected by the distant fluorine atom[1].

Quantitative Data Comparison
Property1-(4-Fluorophenyl)pyrrolidin-3-amine1-(3-Fluorophenyl)pyrrolidin-3-amine
Fluorine Position Para (C4)Meta (C3)
Dominant Electronic Effects Inductive (-I) & Resonance (+R)Inductive (-I) only
Aniline N1 pKa (Conjugate Acid) ~4.65~3.51
Primary 3-NH2 pKa (Conjugate Acid) ~9.5~9.5
N1 Nucleophilicity ModeratePoor
CYP450 Aromatic Oxidation Risk Low (Para-position blocked)High (Para-position exposed)

Metabolic Stability & Pharmacokinetics

In CNS drug design, optimizing passive permeability and minimizing P-glycoprotein (Pgp)-mediated efflux are paramount[1]. Furthermore, the metabolic half-life of the compound is heavily influenced by the fluorine position.

The para-position of anilines is a classic "soft spot" for Phase I metabolism, highly susceptible to CYP450-mediated para-hydroxylation. Utilizing the 4-fluoro isomer effectively blocks this metabolic liability, as the carbon-fluorine bond is highly resistant to oxidative cleavage[1]. Conversely, the 3-fluoro isomer leaves the para-position exposed, often resulting in rapid clearance via hydroxylation followed by Phase II glucuronidation.

Metabolic_Pathway cluster_3F 1-(3-Fluorophenyl)pyrrolidin-3-amine cluster_4F 1-(4-Fluorophenyl)pyrrolidin-3-amine M3 3-Fluoro Isomer CYP3 CYP450 Oxidation M3->CYP3 Exposed para-position Metab3 Para-Hydroxylation (Rapid Clearance) CYP3->Metab3 Phase I Metabolism M4 4-Fluoro Isomer CYP4 CYP450 Oxidation M4->CYP4 Blocked para-position Metab4 Metabolic Stability (Prolonged Half-life) CYP4->Metab4 Oxidation Resistance

Fig 1. CYP450 metabolic fate comparison between 3-fluoro and 4-fluoro isomers.

Experimental Workflows: Self-Validating Protocols

The massive pKa differential between the aliphatic 3-NH2 (~9.5) and the aromatic N1 (<4.7) allows for highly predictable, chemoselective functionalization without the need for orthogonal protecting groups.

Protocol A: Chemoselective Amide Coupling at the 3-NH2 Position

Causality: By utilizing a mild organic base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5), the highly basic 3-NH2 is maintained in its nucleophilic free-base form, while the weakly basic N1 nitrogen remains inherently non-nucleophilic due to the delocalization of its lone pair into the fluorophenyl ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the chosen carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 2.5 eq of DIPEA to the mixture and stir at 0 °C for 15 minutes to allow for the formation of the active ester.

  • Coupling: Dropwise add 1.0 eq of either 1-(4-Fluorophenyl)pyrrolidin-3-amine or 1-(3-Fluorophenyl)pyrrolidin-3-amine dissolved in a minimal volume of DMF.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS after 2 hours.

    • Expected Outcome: The chromatogram should show >95% conversion to the mono-acylated product ( corresponding to the 3-amide). The absence of a di-acylated mass confirms the chemoselectivity and the lack of N1 interference.

  • Workup: Quench with saturated aqueous , extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over , and concentrate in vacuo.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: To empirically validate the hypothesis that the 4-fluoro isomer exhibits superior metabolic stability compared to the 3-fluoro isomer, an in vitro assay utilizing Human Liver Microsomes (HLM) is employed.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Spiking: Introduce the test compound (either the 3-fluoro or 4-fluoro isomer) to a final concentration of 1 µM (keep organic solvent final concentration < 0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling (Self-Validation): Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

    • Expected Outcome: The 1-(3-Fluorophenyl)pyrrolidin-3-amine will show a rapid exponential decay curve (high intrinsic clearance, ), while the 1-(4-Fluorophenyl)pyrrolidin-3-amine will display a significantly flatter depletion curve, validating its resistance to para-hydroxylation.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluorophenyl)pyrrolidin-3-amine proper disposal procedures

The handling and disposal of fluorinated amines represent a critical intersection of chemical safety, environmental stewardship, and regulatory compliance. As drug development increasingly relies on fluorinated pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of fluorinated amines represent a critical intersection of chemical safety, environmental stewardship, and regulatory compliance. As drug development increasingly relies on fluorinated pharmacophores to improve metabolic stability and target binding, laboratory professionals must master the specific logistical and safety requirements these molecules demand.

This guide provides an authoritative, step-by-step operational framework for the safe handling, decontamination, and proper disposal of 1-(4-Fluorophenyl)pyrrolidin-3-amine .

Chemical Profile & Hazard Causality

To design a safe operational workflow, we must first understand the molecular mechanics driving the compound's hazards. The pyrrolidine ring contains a basic secondary/primary amine system that acts as a strong nucleophile. Upon contact with biological tissues, it rapidly abstracts protons, leading to the saponification of cell membranes and causing severe tissue damage. Furthermore, the addition of the 4-fluorophenyl group significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers and increasing its acute systemic toxicity [1].

Table 1: Quantitative Data and Hazard Summary

Property / ClassificationValue / Description
Chemical Name 1-(4-Fluorophenyl)pyrrolidin-3-amine
CAS Number 859164-73-1
Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)
Corrosivity Skin Irrit. 2, Eye Dam. 1
Systemic Toxicity STOT SE 3 (Single Exposure)

Mechanistic Safety & Handling Protocol

Every action taken with this compound must anticipate its basicity and lipophilicity. Standard safety glasses are insufficient; the risk of irreversible eye damage (Eye Dam. 1) necessitates tightly sealed chemical splash goggles.

Step-by-Step Handling Methodology:

  • Preparation: Conduct all transfers inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the inhalation of aerosolized particulates (Acute Tox. 4).

  • PPE Selection: Wear double-layered nitrile gloves. The outer glove acts as a sacrificial layer against the lipophilic fluorinated compound, while the inner glove maintains the dermal barrier.

  • Transfer: Use anti-static weighing spatulas. The compound's structure can hold static charges, risking aerosolization upon sudden discharge.

  • Self-Validating Decontamination: After handling, wipe the primary workspace with a 1% citric acid solution. Causality: Using a weak acid like citric acid avoids the violent exothermic reactions associated with strong mineral acids, safely converting the lipophilic freebase amine into a water-soluble citrate salt.

    • Validation Step: Swab the cleaned surface with a DI-water moistened pH strip. A reading of exactly pH 7.0 validates the complete neutralization and removal of the basic amine residue.

Proper Disposal Procedures: The Halogenated Waste Mandate

The disposal of 1-(4-Fluorophenyl)pyrrolidin-3-amine is dictated by the presence of the stable carbon-fluorine (C-F) bond. It must be segregated into a designated Halogenated Organic Waste stream [2]. Mixing this compound with non-halogenated waste violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and poses severe risks to standard incineration facilities.

Because of the high bond dissociation energy of the C-F bond, standard combustion temperatures are insufficient for complete destruction. The waste must be processed in a thermal oxidizer operating at temperatures exceeding 1100°C [3]. Upon thermal cleavage, the fluorine atoms rapidly react with hydrogen in the combustion chamber to form highly corrosive hydrogen fluoride (HF) gas. If not managed, HF gas will destroy the refractory lining of the incinerator and cause catastrophic environmental damage [4]. Therefore, the incineration facility must utilize a post-combustion alkaline scrubber (e.g., calcium hydroxide) to neutralize the HF gas into inert calcium fluoride (CaF2) salts.

Step-by-Step Disposal Methodology:

  • Segregation: Place all liquid waste (reaction solvents, rinses) and solid waste (contaminated PPE, empty vials, wipes) into clearly labeled, chemically compatible "Halogenated Organic Waste" containers. Do not use galvanized steel cans, as halogenated solvents can cause corrosion.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1-(4-Fluorophenyl)pyrrolidin-3-amine" and check the "Corrosive" and "Toxic" hazard boxes.

  • Self-Validating Tracking: Maintain a running log of waste mass added to the halogenated container.

    • Validation Step: Weigh the container weekly; the logged mass must match the physical scale weight within a 5% margin of error to validate that no unrecorded evaporation, leaks, or unauthorized mixing has occurred.

  • Vendor Handoff: Ensure your contracted waste disposal vendor is certified for high-temperature halogenated incineration with alkaline scrubbing capabilities.

Disposal & Destruction Workflow

G Start 1-(4-Fluorophenyl)pyrrolidin-3-amine Waste Generation Solid Solid Waste (PPE, Wipes, Vials) Start->Solid Liquid Liquid Waste (Solvents, Rinses) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Segregate Liquid->Halogenated Segregate Incineration High-Temp Incinerator (>1100°C) Halogenated->Incineration Thermal Oxidation Scrubber Alkaline Scrubber (HF Gas Neutralization) Incineration->Scrubber Exhaust (HF Gas) Disposal RCRA-Compliant Ash/Salt Disposal Scrubber->Disposal Neutralized Salts

Workflow for segregation, thermal destruction, and neutralization of fluorinated amine waste.

References

  • 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information , NextSDS Database,[Link]

  • Air Pollution Control Technology Fact Sheet: Incinerator - Recuperative Type , U.S. Environmental Protection Agency (EPA),[Link]

  • Complex issues with incinerating liquid and gaseous residues , Dürr Systems AG,[Link]

Handling

Mastering the Safe Handling of 1-(4-Fluorophenyl)pyrrolidin-3-amine: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, imme...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Fluorophenyl)pyrrolidin-3-amine, a compound with significant potential in medicinal chemistry. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

1-(4-Fluorophenyl)pyrrolidin-3-amine is classified with several hazards that necessitate careful handling. According to notified classifications, this compound is associated with acute toxicity if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin irritation and serious eye damage.[1] Furthermore, as a primary aromatic amine, it should be handled with caution due to the potential for long-term health effects, including carcinogenicity and mutagenicity, which are characteristic of this class of compounds.[2]

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][3]

A thorough risk assessment should be conducted before any new procedure involving this compound.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is the most critical measure to prevent direct contact and exposure.[2][6] The selection of PPE should be based on the specific tasks being performed.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Lab Coat- Particulate Respirator (N95 or higher)To prevent inhalation of fine particles and skin/eye contact.[7]
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Work in a Fume HoodTo protect against splashes and inhalation of vapors.[7]
Running Reactions and Work-up - Chemical-Resistant Gloves (e.g., Butyl rubber, Viton)- Chemical Splash Goggles and Face Shield- Flame-Retardant Lab Coat- Work in a Fume HoodProvides maximum protection during procedures with a higher risk of splashes or unexpected reactions.
Handling Waste and Decontamination - Heavy-Duty Chemical-Resistant Gloves- Chemical Splash Goggles- Lab Coat or Chemical-Resistant Apron- Work in a well-ventilated area or fume hoodTo protect against contact with concentrated waste materials.
Step-by-Step PPE Protocol:
  • Inspection: Before each use, carefully inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

  • Donning Sequence:

    • Lab Coat

    • Respirator (if required)

    • Safety Goggles/Face Shield

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing Sequence (to prevent cross-contamination):

    • Gloves

    • Lab Coat (turn inside out as you remove it)

    • Safety Goggles/Face Shield

    • Respirator

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing PPE.[3]

Safe Handling and Operational Plans

All operations involving 1-(4-Fluorophenyl)pyrrolidin-3-amine should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Weighing and Transfer:
  • Perform all weighing and transfers of the solid material in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Use anti-static tools and equipment to prevent the dispersal of fine powders.

  • Keep containers tightly closed when not in use.

Reaction Setup and Monitoring:
  • Set up all reactions in a fume hood.

  • Ensure all glassware is free from defects.

  • Use a blast shield for reactions with unknown exothermic potential or those conducted under pressure.

  • Continuously monitor reactions for any unexpected changes.

Emergency Procedures

Spills:
  • Minor Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and activate the fire alarm to alert others.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Personal Exposure:
  • Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of 1-(4-Fluorophenyl)pyrrolidin-3-amine and its contaminated materials is crucial to prevent environmental contamination.

  • Chemical Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

  • Disposal Method: Due to its fluorinated nature, high-temperature incineration is the recommended method for the final disposal of this compound.[10][11] This should be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Below is a decision-making workflow for handling 1-(4-Fluorophenyl)pyrrolidin-3-amine.

Caption: PPE Selection Workflow for 1-(4-Fluorophenyl)pyrrolidin-3-amine.

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • 1-(4-fluorophenyl)pyrrolidin-3-amine — Chemical Substance Information. NextSDS.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2023.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich. 2025.
  • SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific. 2024.
  • SAFETY DATA SHEET - Tris(4-aminophenyl)amine. Thermo Fisher Scientific. 2025.
  • Workplace Safety and Health Guidelines for Handling Hazardous Substances. Ministry of Manpower, Singapore.
  • The importance of Personal Protective Equipment in the handling of chemicals. ITURRI. 2024.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. 2021.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical. 2023.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. 2024.
  • EU Guidance for transitioning to Fluorine-Free Firefighting Foams. Asegre.
  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry.
  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)pyrrolidin-3-amine
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1-(4-Fluorophenyl)pyrrolidin-3-amine
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